Product packaging for Halocyamine B(Cat. No.:CAS No. 122548-04-3)

Halocyamine B

Cat. No.: B1672919
CAS No.: 122548-04-3
M. Wt: 654.5 g/mol
InChI Key: AOYPXEUCIFBDES-IKEBQYQCSA-N
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Description

Halocyamine B (CAS 122548-04-3) is a novel tetrapeptide-like antimicrobial substance isolated from the hemocytes of the solitary ascidian Halocynthia roretzi . This compound, with the molecular formula C 29 H 32 BrN 7 O 6 and a molecular weight of 654.51 g/mol, is characterized by a rare Z-configuration 6-bromoindolic enamide moiety at its C-terminus . This compound exhibits a broad spectrum of antimicrobial activity against various bacteria and yeasts . Related research on its analog, Halocyamine A, has also demonstrated an inhibitory effect on the growth of fish RNA viruses, suggesting a potential role in defense against marine pathogens . Beyond its antimicrobial applications, this compound shows significant cytotoxic activity against several cultured cell lines, including rat fetal brain neuronal cells, mouse neuroblastoma N-18 cells, and human hepatoma Hep-G2 cells, making it a compound of interest in oncology and neurobiology research . Its presence in the abundant "morula-like" hemocytes of the ascidian highlights its importance in the innate immune system of marine invertebrates . This product is offered for chemical and biological research applications. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32BrN7O6 B1672919 Halocyamine B CAS No. 122548-04-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122548-04-3

Molecular Formula

C29H32BrN7O6

Molecular Weight

654.5 g/mol

IUPAC Name

(2S,3R)-2-amino-N-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]-N-[(2S)-2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-3-hydroxybutanamide

InChI

InChI=1S/C29H32BrN7O6/c1-15(38)26(32)29(43)37(27(41)21(31)8-16-2-5-24(39)25(40)9-16)28(42)23(11-19-13-33-14-36-19)34-7-6-17-12-35-22-10-18(30)3-4-20(17)22/h2-7,9-10,12-15,21,23,26,34-35,38-40H,8,11,31-32H2,1H3,(H,33,36)/b7-6-/t15-,21+,23+,26+/m1/s1

InChI Key

AOYPXEUCIFBDES-IKEBQYQCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N(C(=O)[C@H](CC1=CC(=C(C=C1)O)O)N)C(=O)[C@H](CC2=CN=CN2)N/C=C\C3=CNC4=C3C=CC(=C4)Br)N)O

Canonical SMILES

CC(C(C(=O)N(C(=O)C(CC1=CC(=C(C=C1)O)O)N)C(=O)C(CC2=CN=CN2)NC=CC3=CNC4=C3C=CC(=C4)Br)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

halocyamine B
threonyl-6,7-dihydroxyphenylalanyl-histidyl-6-bromo-8,9-didehydrotryptamine

Origin of Product

United States

Foundational & Exploratory

Isolating Halocyamine B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Isolation of Halocyamine B from Halocynthia roretzi

This technical guide provides a detailed overview of the isolation of this compound, a novel tetrapeptide-like substance, from the hemocytes of the solitary ascidian, Halocynthia roretzi. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and preliminary biological characterization of this marine natural product.

Introduction

This compound is a bioactive compound isolated from the sea squirt Halocynthia roretzi.[1] It belongs to a class of antimicrobial and cytotoxic tetrapeptide-like substances.[1] The discovery of this compound and its counterpart, Halocyamine A, has opened avenues for investigating novel therapeutic agents from marine sources. These compounds have demonstrated notable biological activities, including antimicrobial effects against various bacteria and yeasts, as well as cytotoxic effects against neuronal and cancer cell lines.[1] This guide synthesizes the available scientific information to provide a comprehensive resource for the isolation and study of this compound.

Data Presentation: Isolation and Biological Activity

While a comprehensive quantitative breakdown of the isolation process is not fully detailed in the primary literature, the following table summarizes the key steps and reported biological activities of this compound.

ParameterDescriptionReference
Source Organism Halocynthia roretzi (Solitary ascidian)[1]
Starting Material Hemocytes of Halocynthia roretzi[1]
Extraction Method Not specified in detail, likely involves homogenization and solvent extraction.[1]
Purification Steps 1. Coarse HP-20 column chromatography2. Fine HP-20 column chromatography3. Preparative reversed-phase high-performance liquid chromatography (RP-HPLC)[1]
Final Yield Not quantitatively reported.
Purity Not quantitatively reported.
Antimicrobial Activity Active against several kinds of bacteria and yeasts.[1]
Cytotoxic Activity - Mouse neuroblastoma N-18 cells- Human hepatoma Hep-G2 cells[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and preliminary characterization of this compound, based on the available literature.

Isolation of this compound from Halocynthia roretzi Hemocytes

This protocol outlines the multi-step procedure for the purification of this compound.

3.1.1. Hemocyte Collection and Extraction:

  • Collect hemolymph from Halocynthia roretzi.

  • Separate hemocytes from the hemolymph by centrifugation.

  • Extract the bioactive compounds from the hemocytes. The specific solvent and extraction conditions are not detailed in the available literature but would typically involve homogenization in an organic solvent like methanol or ethanol, followed by filtration and concentration.

3.1.2. Coarse HP-20 Column Chromatography:

  • Prepare a column with Diaion HP-20 resin.

  • Equilibrate the column with an appropriate starting buffer (e.g., water or a low-concentration organic solvent).

  • Load the crude extract onto the column.

  • Elute the column with a stepwise or gradient elution of an organic solvent (e.g., methanol or acetonitrile in water).

  • Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., thin-layer chromatography or analytical HPLC).

  • Pool the fractions containing the compound of interest.

3.1.3. Fine HP-20 Column Chromatography:

  • Pack a second, smaller HP-20 column for higher resolution.

  • Equilibrate the column as described above.

  • Load the pooled, partially purified fractions from the coarse chromatography step.

  • Perform a more refined gradient elution to further separate this compound from other components.

  • Collect and analyze fractions as in the previous step.

3.1.4. Preparative Reversed-Phase HPLC:

  • Column: A preparative C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in water, likely with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape.

  • Flow Rate: Appropriate for the preparative scale column diameter.

  • Detection: UV detector, wavelength not specified but typically in the range of 210-280 nm for peptides.

  • Procedure:

    • Dissolve the pooled fractions from the fine HP-20 chromatography in the initial mobile phase.

    • Inject the sample onto the equilibrated preparative HPLC system.

    • Run a linear gradient of increasing acetonitrile concentration to elute the bound compounds.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Lyophilize the pure fraction to obtain this compound as a solid.

Cytotoxicity Assay against N-18 and Hep-G2 Cells

This protocol describes a general method for assessing the cytotoxic activity of this compound.

  • Cell Culture:

    • Culture mouse neuroblastoma N-18 cells and human hepatoma Hep-G2 cells in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C in a humidified 5% CO₂ atmosphere).

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

    • Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Assay

This protocol outlines a general method for determining the antimicrobial activity of this compound.

  • Microorganism Preparation:

    • Culture the target bacteria and yeasts in appropriate broth media to the mid-logarithmic phase of growth.

  • Assay Setup (Broth Microdilution Method):

    • In a 96-well plate, add a fixed volume of sterile broth to each well.

    • Add this compound to the first well and perform serial dilutions across the plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (no compound) and a negative control (no microorganism).

  • Incubation:

    • Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and initial characterization of this compound.

experimental_workflow cluster_collection Sample Collection cluster_extraction Extraction & Purification cluster_activity Biological Activity Assays H_roretzi Halocynthia roretzi Hemocytes Hemocyte Collection H_roretzi->Hemocytes Crude_Extract Crude Extract Hemocytes->Crude_Extract Extraction Coarse_HP20 Coarse HP-20 Chromatography Crude_Extract->Coarse_HP20 Fine_HP20 Fine HP-20 Chromatography Coarse_HP20->Fine_HP20 Prep_HPLC Preparative RP-HPLC Fine_HP20->Prep_HPLC Halocyamine_B Pure this compound Prep_HPLC->Halocyamine_B Cytotoxicity Cytotoxicity Assays (N-18, Hep-G2) Halocyamine_B->Cytotoxicity Antimicrobial Antimicrobial Assays (Bacteria, Yeasts) Halocyamine_B->Antimicrobial

Figure 1. Experimental workflow for this compound.
Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific signaling pathways affected by this compound. Extensive searches for the mechanism of action of this compound did not yield any results that would allow for the creation of a signaling pathway diagram. Further research is required to elucidate the molecular mechanisms underlying its cytotoxic and antimicrobial activities.

Conclusion

This compound, isolated from the hemocytes of Halocynthia roretzi, represents a promising marine natural product with demonstrated antimicrobial and cytotoxic properties.[1] This guide provides a framework for its isolation and preliminary biological evaluation based on the available scientific literature. It is important to note that while the foundational study by Azumi et al. (1990) established the methodology, detailed quantitative data and specific experimental parameters are not fully elaborated in the accessible literature.[1] Future research should focus on optimizing the isolation protocol to improve yields, conducting detailed structural and functional analyses, and, most critically, investigating the molecular mechanisms and signaling pathways through which this compound exerts its biological effects. Such studies will be crucial for assessing its potential as a lead compound for drug development.

References

Halocyamine B: A Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halocyamine B is a marine natural product isolated from the hemocytes of the solitary ascidian, Halocynthia roretzi. It belongs to a class of tetrapeptide-like substances and was first identified alongside its analogue, Halocyamine A.[1] Initial investigations have revealed that this compound possesses notable biological activities, particularly antimicrobial and cytotoxic effects, suggesting its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, details relevant experimental methodologies, and outlines potential areas for future research.

Chemical Structure

The structure of this compound was determined by spectral analyses and degradation studies to be L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine.[1]

Biological Activity

This compound has demonstrated a range of biological activities, primarily focused on its antimicrobial and cytotoxic properties.[1]

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial activity against several types of bacteria and yeasts.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound are not available in the peer-reviewed literature to date. The initial discovery paper by Azumi et al. (1990) states this activity but does not provide quantitative metrics for this compound.

Cytotoxic Activity

In addition to its antimicrobial effects, this compound has shown cytotoxic activity against various cell lines.[1] Specifically, it was reported to be cytotoxic against neuronal cells cultured from rat fetal brain, mouse neuroblastoma N-18 cells, and human hepatoma Hep-G2 cells.[1] Similar to its antimicrobial activity, specific quantitative data such as IC50 values for this compound against these cell lines are not yet publicly available.

Quantitative Data Summary

A thorough review of the existing scientific literature reveals a lack of specific quantitative data for the biological activity of this compound. The following tables summarize the currently available qualitative information.

Table 1: Antimicrobial Activity of this compound

Target Organism(s)Activity TypeQuantitative Data (e.g., MIC)Reference
Various BacteriaAntimicrobialNot Reported[1]
Various YeastsAntimicrobialNot Reported[1]

Table 2: Cytotoxic Activity of this compound

Cell LineActivity TypeQuantitative Data (e.g., IC50)Reference
Rat fetal brain neuronal cellsCytotoxicNot Reported[1]
Mouse neuroblastoma N-18 cellsCytotoxicNot Reported[1]
Human hepatoma Hep-G2 cellsCytotoxicNot Reported[1]

Experimental Protocols

Detailed experimental protocols specifically for the biological evaluation of this compound are not described in the available literature. However, based on the reported activities, the following are generalized protocols representative of the methods likely employed for antimicrobial susceptibility testing and cytotoxicity assays.

Antimicrobial Susceptibility Testing (General Protocol)

A common method for determining the MIC of a compound is the broth microdilution assay.

  • Preparation of Compound: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a liquid growth medium within a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism (bacteria or yeast) is cultured to a standardized density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final working concentration in the growth medium.

  • Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound.

  • Incubation: The plate is incubated under optimal conditions (temperature, time) for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (General Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell viability.

  • Cell Seeding: The target cancer cells (e.g., Hep-G2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound in its antimicrobial or cytotoxic activities. Elucidation of its mechanism of action remains a critical area for future investigation.

Visualizations

Since no specific signaling pathways for this compound have been described, the following diagrams illustrate the general workflow for the isolation and characterization of Halocyamines, as well as standard experimental workflows for assessing its biological activities.

Isolation_and_Characterization_Workflow cluster_extraction Extraction and Purification cluster_analysis Structural and Biological Analysis Ascidian_Hemocytes Hemocytes from Halocynthia roretzi Extraction Extraction with Solvents Ascidian_Hemocytes->Extraction HP20_Coarse HP-20 Coarse Column Chromatography Extraction->HP20_Coarse HP20_Fine HP-20 Fine Column Chromatography HP20_Coarse->HP20_Fine HPLC Preparative Reversed-Phase HPLC HP20_Fine->HPLC Isolated_Halocyamines Isolated Halocyamine A and B HPLC->Isolated_Halocyamines Spectral_Analyses Spectral Analyses (e.g., NMR, MS) Isolated_Halocyamines->Spectral_Analyses Degradation_Studies Degradation Studies Isolated_Halocyamines->Degradation_Studies Antimicrobial_Assay Antimicrobial Activity Assays Isolated_Halocyamines->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Activity Assays Isolated_Halocyamines->Cytotoxicity_Assay Structure_Determination Structure Determination Spectral_Analyses->Structure_Determination Degradation_Studies->Structure_Determination Biological_Activity Biological Activity Profile Antimicrobial_Assay->Biological_Activity Cytotoxicity_Assay->Biological_Activity

Caption: Workflow for the isolation and characterization of Halocyamines.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Dilution Serial Dilution of this compound Inoculation Inoculation of Microtiter Plate Compound_Dilution->Inoculation Inoculum_Prep Standardized Microbial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Inhibition Incubation->Visual_Inspection MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: General workflow for antimicrobial susceptibility testing.

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_viability_assay Viability Assay cluster_data_analysis Data Analysis Cell_Seeding Seeding of Target Cells in 96-well Plate Compound_Treatment Treatment with this compound Concentrations Cell_Seeding->Compound_Treatment Incubation_Cells Incubation (24-72h) Compound_Treatment->Incubation_Cells MTT_Addition Addition of MTT Reagent Incubation_Cells->MTT_Addition Formazan_Solubilization Solubilization of Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculation of IC50 Value Absorbance_Reading->IC50_Calculation

Caption: General workflow for a colorimetric cytotoxicity assay (e.g., MTT).

Conclusion and Future Directions

This compound is a structurally interesting marine natural product with confirmed antimicrobial and cytotoxic activities. However, the current body of knowledge is limited, with a notable absence of quantitative bioactivity data and mechanistic studies. To fully assess the therapeutic potential of this compound, future research should prioritize:

  • Quantitative Biological Evaluation: Determination of MIC values against a broad panel of pathogenic bacteria and fungi, and IC50 values against a variety of cancer cell lines.

  • Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways affected by this compound to understand how it exerts its antimicrobial and cytotoxic effects.

  • Synthetic Methodologies: Development of efficient synthetic routes to produce this compound and its analogues in larger quantities for further biological testing and structure-activity relationship (SAR) studies.

  • In Vivo Efficacy and Toxicity: Evaluation of the efficacy and safety of this compound in preclinical animal models.

Addressing these research gaps will be crucial in determining whether this compound can be developed into a viable therapeutic agent.

References

An In-depth Technical Guide on Halocyamine B: A Tetrapeptide-Like Substance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on Halocyamine B. A comprehensive literature search revealed a significant lack of specific quantitative data (MIC, IC50 values), detailed experimental protocols, and mechanistic studies regarding its signaling pathways. Therefore, the quantitative data tables and signaling pathway diagrams requested cannot be generated with data specific to this compound at this time. The information presented is based on initial discovery and characterization reports. Further experimental investigation is required to elucidate the specific details of its biological activity and mechanism of action.

Introduction

This compound is a marine natural product isolated from the hemocytes of the solitary ascidian, Halocynthia roretzi.[1] It is classified as a tetrapeptide-like substance, possessing a unique chemical structure that distinguishes it from conventional peptides.[1] Alongside its counterpart, Halocyamine A, it represents a class of compounds with noted antimicrobial and cytotoxic properties, suggesting its potential role in the defense mechanisms of its source organism and as a candidate for further investigation in drug discovery.[1]

Chemical Structure and Properties

This compound is structurally defined as L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine.[1]

  • Molecular Formula: C₂₉H₃₂BrN₇O₆

  • Classification: Tetrapeptide-like substance

The presence of modified amino acid residues and a brominated tryptamine moiety contributes to its unique chemical properties and likely its biological activity.

Biological Activity

This compound has been reported to exhibit two primary types of biological activity:

  • Antimicrobial Activity: It has demonstrated activity against various bacteria and yeasts.[1] However, specific Minimum Inhibitory Concentration (MIC) values, which quantify the potency of an antimicrobial agent, are not available in the reviewed literature.

  • Cytotoxic Activity: this compound has shown cytotoxic effects against several mammalian cell lines, including:[1]

    • Neuronal cells cultured from rat fetal brain

    • Mouse neuroblastoma N-18 cells

    • Human hepatoma Hep-G2 cells

Specific IC50 values, which would indicate the concentration required to inhibit 50% of cell growth or viability, have not been reported.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's antimicrobial and cytotoxic effects remains unelucidated. There is no information available in the public domain regarding the specific cellular signaling pathways that are modulated by this compound. To understand its therapeutic potential and toxicological profile, future research would need to focus on identifying its molecular targets and downstream effects.

Data Presentation (Illustrative Example)

Due to the absence of quantitative data for this compound, the following tables are presented as illustrative examples of how such data would be structured for clear comparison, as requested.

Table 1: Illustrative Antimicrobial Activity of a Hypothetical Compound

Target MicroorganismTypeMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusGram-positive Bacteria8
Escherichia coliGram-negative Bacteria32
Candida albicansYeast16
Pseudomonas aeruginosaGram-negative Bacteria>64

Table 2: Illustrative Cytotoxic Activity of a Hypothetical Compound

Cell LineCell TypeIC50 in µM (48h exposure)
N-18Mouse Neuroblastoma12.5
Hep-G2Human Hepatoma25.0
Primary NeuronsRat Fetal Brain5.8
HEK293Human Embryonic Kidney (Control)>100

Experimental Protocols (General Overview)

Detailed experimental protocols for this compound are not available. The following represents a general workflow that would typically be employed to obtain the kind of data that is currently missing.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Microplate prep_compound->serial_dilution prep_media Prepare Bacterial/Fungal Growth Media prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_plate Read Plate for Microbial Growth (e.g., OD600) incubate->read_plate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_plate->determine_mic

Illustrative workflow for determining Minimum Inhibitory Concentration (MIC).

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay seed_cells Seed Cells in 96-well Plate incubate_adherence Incubate for Cell Adherence seed_cells->incubate_adherence treat_cells Treat Cells with Compound incubate_adherence->treat_cells prepare_treatment Prepare Serial Dilutions of this compound prepare_treatment->treat_cells incubate_exposure Incubate for Exposure Period (e.g., 48h) treat_cells->incubate_exposure add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate_exposure->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_signal Read Signal (Absorbance/Luminescence) incubate_reagent->read_signal calculate_ic50 Calculate IC50 Value read_signal->calculate_ic50

Illustrative workflow for determining the IC50 value in a cell-based assay.

Mandatory Visualization (Illustrative Example)

As the signaling pathways for this compound are unknown, the following diagram illustrates a generic apoptosis signaling pathway , which is a common mechanism of cytotoxicity. This is for demonstration purposes only and is not based on experimental data for this compound.

G cluster_0 Extracellular cluster_1 Cellular Response cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Execution Pathway Halocyamine_B Hypothetical Cytotoxic Agent (e.g., this compound) Bax Bax Activation Halocyamine_B->Bax Induces Bcl2 Bcl-2 Inhibition Halocyamine_B->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Illustrative diagram of a hypothetical intrinsic apoptosis pathway.

Conclusion and Future Directions

This compound is a structurally intriguing tetrapeptide-like marine natural product with demonstrated antimicrobial and cytotoxic activities. However, the current body of public knowledge is limited, falling short of the detailed characterization required for serious consideration in drug development pipelines.

To advance the understanding of this compound, future research should prioritize:

  • Quantitative Bioactivity Profiling: Determination of MIC values against a broad panel of pathogenic bacteria and fungi, and IC50 values against a diverse range of cancer and normal cell lines.

  • Mechanism of Action Studies: Elucidation of the molecular targets and mechanisms by which this compound exerts its antimicrobial and cytotoxic effects.

  • Signaling Pathway Analysis: Identification of the specific intracellular signaling cascades that are modulated upon cellular exposure to this compound.

Such studies are essential to unlock the therapeutic potential of this novel marine compound and to provide the necessary data for a comprehensive technical guide.

References

Unveiling the Antimicrobial Potential of Halocyamine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halocyamine B, a tetrapeptide-like substance isolated from the hemocytes of the solitary ascidian Halocynthia roretzi, has emerged as a compound of interest in the search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound, including its activity spectrum, and available data on its mechanism of action. The information is compiled from foundational research to aid in the further exploration and development of this marine-derived compound.

Chemical Structure and Properties

This compound is structurally defined as L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine.[1] Its unique structure, featuring a brominated tryptamine moiety, is believed to contribute to its biological activity.

Antimicrobial Activity

This compound has demonstrated a range of antimicrobial activities against both bacteria and yeasts.[1] Foundational studies have confirmed its inhibitory effects, positioning it as a candidate for further investigation in the development of new anti-infective therapies.

Quantitative Antimicrobial Data

Experimental Protocols

The methodologies employed in the initial discovery and characterization of this compound provide a framework for future research.

Isolation of this compound

The isolation of this compound from the hemocytes of Halocynthia roretzi involves a multi-step process as outlined by Azumi et al. (1990).[1]

Experimental Workflow for this compound Isolation

Hemocytes Hemocytes from Halocynthia roretzi Extraction Extraction Hemocytes->Extraction HP20_Coarse Coarse HP-20 Column Chromatography Extraction->HP20_Coarse HP20_Fine Fine HP-20 Column Chromatography HP20_Coarse->HP20_Fine Prep_HPLC Preparative Reversed-Phase High-Performance Liquid Chromatography HP20_Fine->Prep_HPLC Halocyamine_B Isolated this compound Prep_HPLC->Halocyamine_B

Caption: Workflow for the isolation of this compound.

Antimicrobial Susceptibility Testing

Standard antimicrobial susceptibility testing methods, such as broth microdilution or agar dilution assays, are utilized to determine the MIC values of compounds like this compound. A generalized workflow for such an assay is depicted below.

Generalized Workflow for MIC Determination

Prepare_Inoculum Prepare Standardized Microbial Inoculum Inoculate_Plates Inoculate Microtiter Plates with Microbe and Compound Prepare_Inoculum->Inoculate_Plates Serial_Dilution Perform Serial Dilution of this compound Serial_Dilution->Inoculate_Plates Incubate Incubate Plates (e.g., 24-48 hours) Inoculate_Plates->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, many antimicrobial peptides and related compounds exert their effects through the disruption of microbial cell membranes, leading to cell lysis and death. The presence of both hydrophobic (bromotryptamine) and hydrophilic (amino acids) moieties in this compound suggests a potential for membrane interaction. Further research is required to identify the specific cellular targets and signaling pathways affected by this compound.

Hypothesized Mechanism of Action

Halocyamine_B This compound Membrane_Interaction Interaction with Microbial Cell Membrane Halocyamine_B->Membrane_Interaction Membrane_Disruption Membrane Disruption/ Permeabilization Membrane_Interaction->Membrane_Disruption Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis

Caption: Hypothesized mechanism of antimicrobial action for this compound.

Future Directions

The antimicrobial properties of this compound warrant further in-depth investigation. Key areas for future research include:

  • Determination of MICs: Establishing a comprehensive profile of MIC values against a wide range of clinically relevant bacteria and fungi.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in its antimicrobial activity.

  • In Vivo Efficacy and Toxicity: Evaluating the effectiveness and safety of this compound in animal models of infection.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its antimicrobial potency and pharmacokinetic properties.

The exploration of novel marine natural products like this compound holds significant promise for the discovery of next-generation antimicrobial drugs to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide on the Cytotoxic Effects of Halocyamine B on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, "Halocyamine B" is not a compound described in publicly available scientific literature. Therefore, this document serves as a comprehensive template for a technical guide, utilizing illustrative data and established methodologies from research on other cytotoxic compounds. The data and specific mechanisms presented herein are representative examples to demonstrate the required structure and content for such a guide.

Introduction

This compound is a hypothetical marine-derived alkaloid, a class of natural products renowned for its diverse and potent biological activities, including significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the preclinical evaluation of this compound, focusing on its cytotoxic properties, mechanism of action, and the signaling pathways it modulates. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents.

In Vitro Cytotoxicity

The primary evaluation of a potential anticancer agent involves determining its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell viability by 50%, is a standard metric for this assessment.[1]

Illustrative Data: The cytotoxic activity of this compound was assessed against various cancer cell lines after 72 hours of treatment using a standard cell viability assay. The results, presented as IC50 values, are summarized in Table 1.

Table 1: Illustrative IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.2
A549Lung Carcinoma15.7
HCT116Colon Carcinoma7.9
PC-3Prostate Carcinoma10.4
HeLaCervical Carcinoma9.8
SH-SY5YNeuroblastoma25.1

Mechanism of Action: Induction of Apoptosis

To understand the mechanism behind the observed cytotoxicity, this compound was investigated for its ability to induce apoptosis, or programmed cell death, a common mechanism for many chemotherapeutic agents.[2]

Quantification of Apoptotic Cells

The induction of apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Illustrative Data: Treatment of HCT116 colon cancer cells with this compound (10 µM) for 24 hours resulted in a significant increase in the population of apoptotic cells, as detailed in Table 2.

Table 2: Illustrative Apoptotic Effects of this compound on HCT116 Cells

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.12.52.4
This compound (10 µM)45.335.818.9
Modulation of Apoptosis-Related Proteins

The molecular mechanism of apoptosis induction was further investigated by examining the expression levels of key regulatory proteins in the apoptotic cascade via western blotting.[3] This includes proteins from the Bcl-2 family, which regulate mitochondrial permeability, and caspases, which are the executioners of apoptosis.[4][5]

Illustrative Data: Western blot analysis revealed that this compound treatment in HCT116 cells leads to the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and the cleavage (activation) of Caspase-9 and Caspase-3.

Signaling Pathway Analysis

Based on the modulation of apoptosis-related proteins, a hypothetical signaling pathway for this compound-induced cytotoxicity is proposed. The data suggests that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis.

HalocyamineB_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Stress Signal Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl2->Mitochondrion Inhibits Permeability Bax->Mitochondrion Promotes Permeability Apaf1 Apaf-1 Cytochrome c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 (Active) Procaspase9->Caspase9 Cleavage/Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage/Activation Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

The general workflow for screening and characterizing the cytotoxic effects of a compound like this compound is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation A 1. Cell Culture (Cancer Cell Lines) B 2. Compound Treatment (this compound Dilutions) A->B C 3a. Cell Viability Assay (e.g., MTT) B->C D 3b. Apoptosis Assay (Annexin V/PI Staining) B->D E 3c. Protein Analysis (Western Blot) B->E F 4a. IC50 Calculation C->F G 4b. Flow Cytometry Analysis D->G H 4c. Protein Expression Quantification E->H I 5. Mechanism of Action & Pathway Identification F->I G->I H->I

Caption: General workflow for cytotoxic compound screening and analysis.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[7]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 1x and 2x IC50) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

Western Blotting for Apoptosis Proteins

This protocol is for detecting changes in the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Conclusion

The illustrative data presented in this guide suggests that the hypothetical compound, this compound, exhibits potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of the caspase cascade. The detailed protocols and workflows provided herein offer a robust framework for the systematic evaluation of novel cytotoxic agents like this compound, from initial screening to mechanistic elucidation. Further investigation is warranted to explore its therapeutic potential in in vivo models.

References

Halocyamine B: A Technical Overview of a Novel Marine-Derived Antimicrobial and Cytotoxic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge regarding Halocyamine B, a novel tetrapeptide-like substance isolated from a marine organism. While research into its specific mechanism of action is still in its nascent stages, this document summarizes its discovery, chemical structure, and known biological activities, offering a foundation for future investigation and drug development efforts.

Discovery and Isolation

This compound, along with its structural analog Halocyamine A, was first isolated from the hemocytes of the solitary ascidian Halocynthia roretzi.[1] These compounds were identified as novel antimicrobial agents. The isolation process involved multiple chromatographic steps to purify the compounds from the crude extract of the ascidian's blood cells.[1]

Experimental Protocol: Isolation of this compound

The following is a generalized protocol based on the initial discovery of Halocyamine A and B[1]:

  • Extraction: Hemocytes from Halocynthia roretzi are extracted with an appropriate solvent to obtain a crude extract.

  • Initial Chromatography: The crude extract is subjected to chromatography on a coarse HP-20 column.

  • Secondary Chromatography: The fractions containing the active compounds are further purified using a fine HP-20 column.

  • Preparative HPLC: The final purification of this compound is achieved through preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

G cluster_extraction Extraction cluster_chromatography Chromatography cluster_purification Purification hemocytes Hemocytes from Halocynthia roretzi crude_extract Crude Extract hemocytes->crude_extract Solvent Extraction coarse_hp20 Coarse HP-20 Column crude_extract->coarse_hp20 fine_hp20 Fine HP-20 Column coarse_hp20->fine_hp20 Fractionation prep_hplc Preparative RP-HPLC fine_hp20->prep_hplc Fractionation halocyamine_b This compound prep_hplc->halocyamine_b

Figure 1: Isolation workflow for this compound.

Chemical Structure

This compound is a tetrapeptide-like molecule with the chemical structure L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine.[1]

G cluster_threonine L-Threonine cluster_dopa L-6,7-Dihydroxyphenylalanine cluster_histidine L-Histidine cluster_tryptamine 6-Bromo-8,9-didehydrotryptamine thr O || H₂N-CH-C-...  | HC-OH  |  CH₃ dopa ...-NH-CH-C-...      |      CH₂      |     / \n    |   |     /  -OH     |   |     OH his ...-NH-CH-C-...      |      CH₂      |     / \n    |   |   HN---N trp ...-NH-CH₂-CH₂-indole-Br

Figure 2: Chemical structure of this compound.

Biological Activities and Potential Mechanisms of Action

Current research indicates that this compound exhibits both antimicrobial and cytotoxic properties. However, detailed studies elucidating the specific molecular mechanisms underlying these activities are not yet available. The following sections summarize the observed biological effects.

Antimicrobial Activity

Halocyamine A and B have demonstrated activity against several types of bacteria and yeasts.[1] A study on the related compound, Halocyamine A, showed it inhibited the in-vitro growth of fish RNA viruses (infectious hematopoietic necrosis virus and infectious pancreatic necrosis virus) and some marine bacteria.[2]

Biological Activity Target Organisms/Cells Observed Effect Reference
AntimicrobialBacteria and YeastsInhibition of growth[1]
AntiviralFish RNA Viruses (IHNV, IPNV)Inhibition of in-vitro growth[2]
AntibacterialAchomobacter aquamarinus, Pseudomonas perfectomarinusInhibition of growth[2]
CytotoxicNeuronal cells (from rat fetal brain)Cytotoxicity[1]
CytotoxicMouse neuroblastoma N-18 cellsCytotoxicity[1]
CytotoxicHuman hepatoma Hep-G2 cellsCytotoxicity[1]
Antioxidant (Halocyamine A)-Significant antioxidant activity

Table 1: Summary of Reported Biological Activities of Halocyamines

Cytotoxic Activity

This compound has been shown to be cytotoxic to a range of cell types, including:

  • Neuronal cells cultured from rat fetal brain[1]

  • Mouse neuroblastoma N-18 cells [1]

  • Human hepatoma Hep-G2 cells [1]

The specific pathways leading to cell death (e.g., apoptosis, necrosis) have not been elucidated.

G cluster_compound This compound cluster_activities Biological Activities cluster_targets Target Cells / Organisms halocyamine This compound antimicrobial Antimicrobial Activity halocyamine->antimicrobial cytotoxic Cytotoxic Activity halocyamine->cytotoxic bacteria Bacteria & Yeasts antimicrobial->bacteria viruses Fish RNA Viruses antimicrobial->viruses neuronal Neuronal Cells cytotoxic->neuronal neuroblastoma Neuroblastoma Cells cytotoxic->neuroblastoma hepatoma Hepatoma Cells cytotoxic->hepatoma

Figure 3: Reported biological activities of this compound.
Theories on Mechanism of Action

Due to the limited research, there are currently no established theories on the mechanism of action of this compound. However, based on its chemical structure and observed activities, some potential avenues for investigation can be proposed:

  • Membrane Disruption: As an antimicrobial peptide-like molecule, this compound may exert its effects by disrupting the cell membranes of bacteria and yeasts, leading to cell lysis.

  • Enzyme Inhibition: The complex structure of this compound, containing multiple functional groups, suggests it could act as an inhibitor for specific enzymes crucial for microbial survival or cancer cell proliferation.

  • Induction of Oxidative Stress: The significant antioxidant activity observed for Halocyamine A suggests that the dihydroxyphenylalanine moiety may play a role in redox processes. Paradoxically, some compounds with antioxidant properties can also induce oxidative stress in cancer cells, leading to cytotoxicity.

  • Signaling Pathway Modulation: this compound could interfere with intracellular signaling pathways that regulate cell growth, proliferation, and survival in both microbial and mammalian cells.

Further research is required to validate any of these hypotheses.

Future Directions

The novel structure and promising biological activities of this compound make it an interesting candidate for further research and development. Key areas for future investigation include:

  • Total Synthesis: Development of an efficient total synthesis method for this compound would enable the production of larger quantities for detailed biological studies and the generation of structural analogs for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: In-depth studies are needed to elucidate the molecular mechanisms underlying its antimicrobial and cytotoxic effects. This could involve assays to assess membrane permeabilization, enzyme inhibition, induction of apoptosis or other forms of cell death, and effects on specific signaling pathways.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety profile of this compound as a potential therapeutic agent.

Conclusion

This compound is a fascinating marine natural product with demonstrated antimicrobial and cytotoxic activities. While the current body of research is limited, it provides a strong rationale for further investigation into its therapeutic potential. Elucidating its mechanism of action will be a critical next step in determining its viability as a lead compound for the development of new drugs to combat infectious diseases and cancer.

References

Spectroscopic and Biological Insights into Halocyamine B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halocyamine B is a marine natural product isolated from the hemocytes of the solitary ascidian, Halocynthia roretzi. It belongs to a class of tetrapeptide-like substances that have garnered interest for their antimicrobial and cytotoxic activities. This technical guide synthesizes the available spectroscopic data for this compound and outlines the general experimental procedures for its isolation and characterization, based on the foundational study by Azumi et al. (1990). While detailed, quantitative spectroscopic data from the primary literature remains elusive in publicly accessible domains, this document provides the structural framework and key known characteristics of this compound.

Chemical Structure

The structure of this compound was determined to be L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine[1].

Spectroscopic Data

Detailed quantitative NMR and MS data for this compound are reported in the primary literature; however, access to the full text of this foundational study is limited. The following tables are structured to be populated with this data once it becomes available.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
Data not available

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
Data not available
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

m/zIon TypeRelative Abundance (%)Assignment
Data not available

Experimental Protocols

The isolation and structure elucidation of this compound involved a multi-step process as described by Azumi et al. (1990). While specific parameters are not fully available, the general workflow is outlined below.

Isolation of this compound

The isolation of this compound from the hemocytes of Halocynthia roretzi typically involves the following conceptual steps:

G cluster_extraction Extraction and Initial Separation cluster_purification Purification Hemocytes Hemocytes from Halocynthia roretzi Extraction Extraction Hemocytes->Extraction HP20_Coarse Coarse HP-20 Chromatography Extraction->HP20_Coarse HP20_Fine Fine HP-20 Chromatography HP20_Coarse->HP20_Fine RP_HPLC Preparative Reversed-Phase HPLC HP20_Fine->RP_HPLC Halocyamine_B Isolated this compound RP_HPLC->Halocyamine_B

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The determination of the chemical structure of this compound relied on a combination of spectroscopic and chemical methods.

G cluster_analysis Structural Analysis Isolated_Compound Isolated this compound Spectral_Analyses Spectral Analyses (NMR, MS) Isolated_Compound->Spectral_Analyses Degradation_Studies Degradation Studies Isolated_Compound->Degradation_Studies Structure Elucidated Structure of this compound Spectral_Analyses->Structure Degradation_Studies->Structure

Caption: Methodological approach for the structure elucidation of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated both antimicrobial and cytotoxic activities. It is known to inhibit the growth of several bacteria and yeasts. Additionally, it exhibits cytotoxic effects against neuronal cells, neuroblastoma cells, and human hepatoma cells[1]. The precise signaling pathways through which this compound exerts these effects have not been fully elucidated in the available literature. Further research is required to understand the molecular mechanisms underlying its biological activities.

Conclusion

This compound represents an intriguing marine-derived compound with significant biological potential. While its fundamental structural and biological characteristics have been established, a comprehensive understanding of its spectroscopic properties and mechanisms of action awaits the availability of more detailed data. This guide provides a foundational summary for researchers and professionals in drug development, highlighting the key features of this compound and indicating the areas where further investigation is needed.

References

An In-depth Technical Guide to the Solubility and Stability of Hyoscyamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research on "Halocyamine B" revealed a novel antimicrobial tetrapeptide-like substance isolated from the ascidian Halocynthia roretzi[1][2][3][4]. However, publicly available data on its solubility and stability are scarce. Given the similarity in nomenclature, this guide will focus on the well-characterized and commercially significant tropane alkaloid, Hyoscyamine , assuming a potential user interest in this related compound.

This technical guide provides a comprehensive overview of the solubility and stability of Hyoscyamine, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.

Solubility of Hyoscyamine

Hyoscyamine is a tropane alkaloid and the levo-isomer of atropine, commonly extracted from plants of the Solanaceae family[5][6]. Its solubility is a critical parameter for formulation development and bioavailability.

Quantitative Solubility Data

The solubility of Hyoscyamine and its sulfate salt has been determined in various solvents. A summary of the available quantitative data is presented in Table 1.

Table 1: Solubility of Hyoscyamine and Hyoscyamine Sulfate

CompoundSolventSolubilityTemperature (°C)pHReference
HyoscyamineWater3560 mg/L209.5[7][8]
HyoscyamineWater1 g in 281 mL-9.5[5]
HyoscyamineEther1 g in 69 mL--[5]
HyoscyamineBenzene1 g in 150 mL--[5]
HyoscyamineChloroform1 g in 1 mL--[5]
HyoscyamineAlcoholFreely Soluble--[5]
HyoscyamineDilute AcidsFreely Soluble--[5]
Hyoscyamine SulfateWaterSlightly Soluble--[9]
Hyoscyamine SulfateAlcoholFreely Soluble--[9]
Hyoscyamine SulfateEtherSparingly Soluble--[9]
Experimental Protocol for Solubility Determination

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution: Add an excess amount of Hyoscyamine to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid from the liquid phase.

  • Quantification: Withdraw a known volume of the clear supernatant and dilute it appropriately. Analyze the concentration of Hyoscyamine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability of Hyoscyamine

Hyoscyamine is susceptible to degradation under various conditions, which can impact its potency and safety.

Stability Profile and Degradation Pathways

Hyoscyamine is known to be affected by light and heat[5]. The primary degradation pathway involves hydrolysis of the ester linkage, yielding tropine and tropic acid[8][10].

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve exposing the drug to stress conditions more severe than accelerated stability testing[11][12][13].

Table 2: Summary of Hyoscyamine Stability and Degradation

Stress ConditionObservationsDegradation ProductsReference
Light Affected by lightNot specified[5]
Heat Affected by heatNot specified[5]
Hydrolysis (Acidic/Basic) Hydrolyzes to tropine and tropic acid. The majority of the drug is excreted unchanged in urine.Tropine, Tropic acid[8][10][14]
Experimental Protocol for Forced Degradation Studies

A general protocol for conducting forced degradation studies on a drug substance like Hyoscyamine is outlined below.

Protocol: Forced Degradation Study

  • Acid Hydrolysis: Dissolve Hyoscyamine in a solution of 0.1 N HCl and reflux for a specified time (e.g., 2 hours).

  • Base Hydrolysis: Dissolve Hyoscyamine in a solution of 0.1 N NaOH and reflux for a specified time (e.g., 1 hour).

  • Oxidative Degradation: Treat a solution of Hyoscyamine with 3% hydrogen peroxide at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Quantification and Identification: Analyze the samples using a stability-indicating HPLC method to separate the parent drug from its degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Visualizations

Degradation Pathway of Hyoscyamine

The following diagram illustrates the hydrolytic degradation of Hyoscyamine.

Hyoscyamine Hyoscyamine Hydrolysis Hydrolysis (Acid or Base) Hyoscyamine->Hydrolysis Tropine Tropine Hydrolysis->Tropine TropicAcid Tropic Acid Hydrolysis->TropicAcid

Hydrolytic Degradation of Hyoscyamine.

Experimental Workflow for Forced Degradation Studies

The workflow for conducting forced degradation studies is depicted below.

cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Drug Drug Substance (Hyoscyamine) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Forced Degradation Study Workflow.

References

An In-depth Technical Guide to Halocyamine B: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Halocyamine B, a tetrapeptide-like substance isolated from the hemocytes of the solitary ascidian Halocynthia roretzi, represents a molecule of interest within the field of marine natural products. Its potent antimicrobial and cytotoxic activities suggest potential as a lead compound for the development of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the current state of knowledge regarding this compound, with a specific focus on its known analogs and derivatives. However, a thorough review of the existing scientific literature reveals a significant gap in research concerning the synthesis and biological evaluation of this compound analogs and derivatives. This document will therefore summarize the foundational knowledge of this compound and highlight the untapped potential for future research in this area.

Core Compound: this compound

Structure and Properties

This compound is a novel tetrapeptide-like substance with a unique chemical structure. It was first isolated and characterized in 1990. The structure was determined to be L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC33H36BrN7O6[1]
Source OrganismHalocynthia roretzi (solitary ascidian)[1]
Cellular Location"Morula"-like cells (hemocytes)[1]
Biological Activity

This compound has demonstrated a range of biological activities, making it a compelling subject for further investigation.

Antimicrobial Activity: this compound exhibits antimicrobial activity against several species of bacteria and yeasts[1]. This suggests its potential as a scaffold for the development of new antibiotics, a critical area of research in an era of increasing antimicrobial resistance.

Cytotoxic Activity: In addition to its antimicrobial properties, this compound has shown cytotoxic effects against various cell lines, including[1]:

  • Neuronal cells cultured from rat fetal brain

  • Mouse neuroblastoma N-18 cells

  • Human hepatoma Hep-G2 cells

This cytotoxicity points towards a potential, yet unexplored, application in oncology.

Known Analogs and Derivatives of this compound: A Research Frontier

Despite the promising biological activities of this compound, a comprehensive search of the scientific literature reveals a notable absence of published research on its synthetic analogs and derivatives. To date, there are no publicly available studies detailing the synthesis, isolation, or biological evaluation of compounds structurally derived from this compound.

This lack of information presents both a challenge and a significant opportunity for the scientific community. The development of this compound analogs could lead to:

  • Improved Potency and Selectivity: Synthetic modifications could enhance the antimicrobial or cytotoxic effects of the parent compound while reducing off-target effects.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs would be crucial for elucidating the key structural motifs responsible for the biological activity of this compound. This knowledge is fundamental for rational drug design.

  • Novel Therapeutic Agents: Derivatives of this compound could lead to the discovery of new drug candidates for treating infectious diseases or cancer.

Experimental Protocols: A Look at the Foundational Work

While no protocols for the synthesis of this compound analogs exist, the original method for its isolation from Halocynthia roretzi provides a starting point for obtaining the natural product for further study.

Isolation of this compound

The isolation of this compound, along with its counterpart Halocyamine A, was achieved through a multi-step process from the hemocytes of Halocynthia roretzi[1].

Diagram 1: Isolation Workflow for this compound

Isolation_Workflow cluster_extraction Extraction cluster_chromatography Chromatography cluster_product Final Product Extraction Extraction of Hemocytes HP20_Coarse Coarse HP-20 Column Chromatography Extraction->HP20_Coarse Crude Extract HP20_Fine Fine HP-20 Column Chromatography HP20_Coarse->HP20_Fine Partially Purified Fraction RP_HPLC Preparative Reversed-Phase HPLC HP20_Fine->RP_HPLC Enriched Fraction Halocyamine_B Isolated this compound RP_HPLC->Halocyamine_B Purified Compound

Caption: A simplified workflow for the isolation of this compound from Halocynthia roretzi.

Future Research Directions and Conclusion

The study of this compound is a field ripe for exploration. The absence of research on its analogs and derivatives is a clear gap in the literature that, if addressed, could yield significant advancements in drug discovery.

Key areas for future research include:

  • Total Synthesis of this compound: Developing a robust and efficient total synthesis of this compound is the first critical step. This would provide a reliable source of the compound for further studies and lay the groundwork for the synthesis of analogs.

  • Analog Synthesis and SAR Studies: A focused effort on the design and synthesis of a diverse library of this compound analogs is essential. These analogs should systematically probe the contribution of different structural features to the observed biological activity.

  • Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound exerts its antimicrobial and cytotoxic effects will provide valuable insights for the design of more potent and selective derivatives.

  • In vivo Efficacy and Toxicity Studies: Promising analogs identified through in vitro screening should be advanced to in vivo models to assess their therapeutic potential and safety profiles.

References

Preliminary Toxicity Screening of Halocyamine B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the preliminary toxicity of Halocyamine B is limited in publicly available scientific literature. This guide provides a comprehensive framework for the preliminary toxicity screening of a novel compound, using the well-characterized anticholinergic agent Hyoscyamine as a representative example. The experimental protocols and data presented herein are for illustrative purposes and should be adapted based on the specific properties of this compound.

Introduction

This compound is a novel tetrapeptide-like substance isolated from the solitary ascidian Halocynthia roretzi.[1] Initial studies have indicated its potential as an antimicrobial agent.[2] Furthermore, early research has demonstrated cytotoxic activities against several cell lines, including neuronal cells, mouse neuroblastoma N-18 cells, and human hepatoma Hep-G2 cells.[1] To advance the development of this compound as a potential therapeutic agent, a thorough preliminary toxicity screening is imperative. This guide outlines the essential in vitro and in vivo assays to assess the initial safety profile of this compound, providing researchers, scientists, and drug development professionals with a detailed roadmap for this critical stage of preclinical evaluation.

Quantitative Toxicity Data Summary

A comprehensive literature search for quantitative toxicity data on this compound did not yield specific IC50 or LD50 values. Therefore, this section presents representative data for the structurally and functionally related anticholinergic alkaloid, Hyoscyamine, to serve as a template for data that should be generated for this compound.

Table 1: Representative Acute Toxicity Data for Hyoscyamine

ParameterTest SystemValueReference
LD50 (Oral)Rat375 mg/kg[2][3][4]

Table 2: Representative In Vitro Cytotoxicity Data for Atropine (a related anticholinergic compound)

Cell LineAssayIC50Incubation TimeReference
MDA-MB-231 (Human Breast Cancer)MTT~20 µM48h, 72h[5][6]
T47D (Human Breast Cancer)MTT~20 µM48h, 72h[5][6]
Normal Breast Cell LineMTT> 60 µM48h[5]
Human Corneal Endothelial Cells-> 0.3125 g/L-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the preliminary toxicity screening of this compound.

In Vitro Cytotoxicity Assays

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells.[6][7] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the concentration of the compound that causes 50% LDH release.

Genotoxicity Assays

Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium.[5] The assay detects the ability of a chemical to cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.

Protocol:

  • Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver).

  • Compound Preparation: Dissolve this compound in a suitable solvent.

  • Plate Incorporation Assay:

    • To a test tube containing 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (for metabolic activation) or buffer.

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Principle: This in vivo test assesses the ability of a compound to cause chromosomal damage. When a developing red blood cell (erythroblast) in the bone marrow expels its main nucleus to become a reticulocyte, any chromosome fragments or whole chromosomes that are not incorporated into the main nucleus form micronuclei in the cytoplasm.[1]

Protocol:

  • Animal Model: Use a suitable rodent model, such as mice or rats.

  • Dose Selection: Determine the maximum tolerated dose (MTD) in a preliminary range-finding study. Select at least three dose levels for the main study, with the highest dose being the MTD.

  • Compound Administration: Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control and a positive control (a known clastogen like cyclophosphamide).

  • Sample Collection: Collect bone marrow or peripheral blood at 24 and 48 hours after treatment.

  • Slide Preparation: Prepare bone marrow smears or blood smears on microscope slides and stain with an appropriate dye (e.g., Giemsa, acridine orange).

  • Microscopic Analysis: Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive genotoxic effect.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) IC50 IC50 Value Cytotoxicity->IC50 Determine IC50 Genotoxicity_vitro Genotoxicity Assays (e.g., Ames Test) Mutagenicity Mutagenic Potential Genotoxicity_vitro->Mutagenicity Assess Mutagenicity Risk_Assessment Preliminary Risk Assessment IC50->Risk_Assessment Mutagenicity->Risk_Assessment Acute_Toxicity Acute Systemic Toxicity (LD50 Determination) LD50 LD50 Value Acute_Toxicity->LD50 Determine LD50 Genotoxicity_vivo Genotoxicity Assay (e.g., Micronucleus Test) Clastogenicity Clastogenic Potential Genotoxicity_vivo->Clastogenicity Assess Clastogenicity LD50->Risk_Assessment Clastogenicity->Risk_Assessment Halocyamine_B This compound Halocyamine_B->Cytotoxicity Halocyamine_B->Genotoxicity_vitro Halocyamine_B->Acute_Toxicity Halocyamine_B->Genotoxicity_vivo

Caption: Experimental workflow for the preliminary toxicity screening of this compound.

Signaling Pathway

Signaling_Pathway cluster_receptor Muscarinic Acetylcholine Receptor (M1, M3, M5) cluster_gprotein G-Protein Signaling cluster_second_messengers Second Messengers cluster_downstream Downstream Effects M_Receptor M1/M3/M5 Receptor Gq_11 Gq/11 M_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response PKC_activation->Cellular_Response Hyoscyamine Hyoscyamine (Antagonist) Hyoscyamine->M_Receptor Blocks Acetylcholine Acetylcholine (Agonist) Acetylcholine->M_Receptor Binds and Activates

Caption: Antagonistic effect of Hyoscyamine on the Muscarinic Receptor Signaling Pathway.

References

The Pivotal Role of the Brominated Tryptophan Moiety in the Marine Alkaloid Halocyamine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed examination of the marine natural product Halocyamine B, with a specific focus on the contribution of its 6-bromo-8,9-didehydro-tryptamine moiety to its structure and hypothesized biological activity. While research specifically elucidating the mechanism of this compound is limited, this document synthesizes available data on its close analogue, Halocyamine A, and other brominated marine peptides to offer a comprehensive scientific overview for researchers, chemists, and drug development professionals.

The marine environment is a prolific source of halogenated compounds, with organisms utilizing enzymes like vanadium haloperoxidases to incorporate bromine into organic molecules.[1] This bromination is not a random occurrence; it is a key evolutionary strategy that often imparts potent and specific biological activities to the resulting natural products, ranging from antimicrobial and antifungal to anticancer properties.[1][2] The presence of bromine can significantly alter a molecule's lipophilicity, electronic distribution, and conformational stability, thereby enhancing its interaction with biological targets.

Structural Context: The Halocyamine Family

This compound is a marine alkaloid isolated from the ascidian Halocynthia roretzi. Its core structure features a unique 6-Bromo-8,9-didehydro-Tryptamine unit.[3] This brominated indole is a defining characteristic that distinguishes it and suggests a specialized biological function. The diagram below illustrates the fundamental relationship between the precursor L-tryptophan and the final brominated structure within this compound.

node_precursor L-Tryptophan node_process Enzymatic Bromination (Halogenase) node_precursor->node_process Substrate node_intermediate 6-Bromo-L-Tryptophan node_process->node_intermediate Product node_modification Further Biosynthesis (e.g., Dehydrogenation) node_intermediate->node_modification node_final 6-Bromo-8,9-didehydro-Tryptamine (Core of this compound) node_modification->node_final

Caption: Biosynthetic relationship of the this compound core.

Quantitative Analysis of Biological Activity: Insights from Halocyamine A

Direct quantitative data on the biological activity of this compound is not extensively available in the current literature. However, studies on the closely related analogue, Halocyamine A, provide valuable insights into the potential bioactivity of this compound class. Synthetic Halocyamine A has demonstrated modest antibacterial effects and significant antioxidant properties.[4]

CompoundAssay TypeTarget Organism/SystemActivity MetricResultReference
Halocyamine A Antibacterial (MIC)Pseudomonas aeruginosa ATCC 27853MIC>100 µM[4]
Antibacterial (MIC)Vibrio harveyi ATCC 14126MIC>129 µM[4]
Antioxidant (DPPH)DPPH radical scavengingIC₅₀101 ± 8 µM[4]
Antioxidant (ORAC)Oxygen Radical Absorbance CapacityRelative ORAC Value1.29 ± 0.09 (vs. Trolox)[4]

MIC: Minimum Inhibitory Concentration; IC₅₀: Half maximal Inhibitory Concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ORAC: Oxygen Radical Absorbance Capacity.

Interestingly, research on other brominated tryptophan-containing peptides, such as hedistin, has shown that the bromine atom is not essential for antibacterial activity, suggesting its role may be more nuanced, perhaps influencing metabolic stability or target specificity rather than raw potency.[3]

Hypothesized Role of the Brominated Tryptophan

The bromine atom on the tryptophan indole ring in this compound is hypothesized to serve several key functions:

  • Enhanced Membrane Permeability: The increased lipophilicity imparted by the bromine atom may facilitate the molecule's ability to cross bacterial cell membranes to reach intracellular targets.

  • Modulation of Electronic Properties: Bromine is an electron-withdrawing group, which alters the electron density of the indole ring. This can influence hydrogen bonding and π-stacking interactions with protein targets, potentially increasing binding affinity and specificity.

  • Increased Metabolic Stability: The C-Br bond is stable and can block sites susceptible to metabolic oxidation, potentially increasing the in-vivo half-life of the compound.

Experimental Methodologies

To rigorously determine the role of the brominated tryptophan, a comparative study between this compound and its non-brominated analogue is essential. The following protocols outline the key experimental workflows.

1. General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Halocyamine Analogues

This protocol describes a generalized approach for synthesizing both the natural brominated and a synthetic non-brominated version of a Halocyamine-like peptide for comparative analysis, adapted from methodologies used for similar marine peptides.[4]

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).

  • Fmoc Deprotection: Swell the resin in a solvent like N,N-Dimethylformamide (DMF). Treat with a 20% piperidine in DMF solution to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (either Fmoc-Glycine or another starting residue) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA. Add this solution to the deprotected resin and allow it to react.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride solution.

  • Iterative Cycling: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the brominated analogue, use Fmoc-6-Bromo-L-tryptophan; for the non-brominated control, use Fmoc-L-tryptophan.

  • Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

2. Protocol for In Vitro Antibacterial Susceptibility Testing (MIC Assay)

  • Bacterial Culture: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a standardized suspension of the test bacterium (e.g., E. coli, P. aeruginosa) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound (this compound or its non-brominated analogue) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

cluster_synthesis Comparative Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis s1 Solid-Phase Synthesis (with 6-Br-Trp) s3 Purification (HPLC) & Characterization (MS, NMR) s1->s3 s2 Solid-Phase Synthesis (with Trp) s2->s3 t1 Antibacterial Assays (MIC, MBC) s3->t1 t2 Antioxidant Assays (DPPH, ORAC) s3->t2 t3 Cytotoxicity Assays (e.g., MTT on cell lines) s3->t3 a1 Compare Activity Metrics (IC50, MIC) t1->a1 t2->a1 t3->a1 a2 Determine Structure-Activity Relationship (SAR) a1->a2

Caption: Workflow for investigating the role of bromine.

Conclusion and Future Directions

The brominated tryptophan moiety is a critical structural feature of this compound. While direct evidence is pending, comparative analysis with Halocyamine A and other marine peptides strongly suggests this modification is crucial for modulating its biological activity profile, likely by enhancing metabolic stability and target interaction. Future research must prioritize the targeted synthesis and biological evaluation of this compound and its non-brominated counterpart. Such studies will definitively elucidate the role of this halogenation and unlock the full therapeutic potential of this fascinating class of marine alkaloids.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Halocyamine B in Halocynthia roretzi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete enzymatic pathway for the biosynthesis of Halocyamine B in the marine ascidian Halocynthia roretzi has not yet been fully elucidated. This guide summarizes the current knowledge of Halocyamine A and B, and proposes a putative biosynthetic pathway for this compound based on analogous biochemical pathways. This document is intended to serve as a foundation for future research in this area.

Introduction to Halocyamines

Halocyamines are a class of modified tetrapeptide-like compounds isolated from the hemocytes of the solitary ascidian, Halocynthia roretzi.[1] Two primary members of this family, Halocyamine A and B, have been identified and structurally characterized. These compounds have garnered interest due to their antimicrobial and cytotoxic activities, making them potential leads for drug discovery.[1][2] Halocyamine A has been shown to inhibit the in vitro growth of fish RNA viruses and several marine bacteria.[2] Both Halocyamine A and B exhibit cytotoxic effects against various cell lines, including neuronal cells and human hepatoma cells.[1]

Structural Elucidation of Halocyamine A and B

The structures of Halocyamine A and B were determined through spectral analyses and degradation studies.[1] They are characterized by a modified C-terminal 6-bromo-8,9-didehydrotryptamine moiety.

Compound Structure Molecular Formula Amino Acid Sequence
Halocyamine A L-histidyl-L-6,7-dihydroxyphenylalanylglycyl-6-bromo-8,9-didehydrotryptamineC30H31BrN8O5His - DOPA - Gly - (6-Br-didehydrotryptamine)
This compound L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamineC33H36BrN9O7Thr - DOPA - His - (6-Br-didehydrotryptamine)

A Putative Biosynthetic Pathway for this compound

Given the peptide nature of this compound and its modifications, its biosynthesis is likely to proceed via a non-ribosomal peptide synthetase (NRPS) pathway.[3][4][5] NRPSs are large, modular enzymes that can incorporate non-proteinogenic amino acids and perform various chemical modifications.[3][6] The proposed pathway involves the sequential activation and condensation of the constituent amino acids, followed by halogenation and modification of the C-terminal tryptophan.

The key steps in the hypothesized biosynthetic pathway for this compound are:

  • Chain Initiation and Elongation by NRPS: A multi-modular NRPS enzyme would likely initiate the synthesis by activating and loading L-Threonine. Subsequent modules would then recruit and attach L-3,4-dihydroxyphenylalanine (DOPA) and L-Histidine in a sequential manner. Each module of the NRPS typically contains an adenylation (A) domain for amino acid recognition and activation, a peptidyl carrier protein (PCP) domain for tethering the growing peptide chain, and a condensation (C) domain for peptide bond formation.

  • Incorporation of Tryptophan: The final NRPS module would incorporate L-Tryptophan.

  • Enzymatic Halogenation: A key modification is the bromination of the tryptophan residue at the 6-position of the indole ring. This is likely catalyzed by a flavin-dependent halogenase, which utilizes a halide salt and molecular oxygen to regioselectively halogenate aromatic compounds like tryptophan.[7][8][9]

  • C-terminal Modification and Release: The final steps would involve the decarboxylation and desaturation of the C-terminal brominated tryptophan to form the 6-bromo-8,9-didehydrotryptamine moiety. This is likely followed by the release of the final this compound molecule from the NRPS enzyme, possibly through the action of a thioesterase (TE) domain.

Below is a DOT script visualizing this putative pathway.

This compound Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules cluster_modifications Post-NRPS Modifications Thr L-Threonine DOPA L-DOPA Thr->DOPA C-domain His L-Histidine DOPA->His C-domain Trp L-Tryptophan His->Trp C-domain Halogenase Tryptophan-6-halogenase (Flavin-dependent) Trp->Halogenase Decarboxylase Decarboxylase Halogenase->Decarboxylase 6-Bromo-L-Tryptophan Desaturase Desaturase Decarboxylase->Desaturase 6-Bromo-tryptamine Release Thioesterase (Release) Desaturase->Release 6-Bromo-8,9-didehydrotryptamine moiety attached to NRPS HalocyamineB This compound Release->HalocyamineB Final Product

Caption: A putative biosynthetic pathway for this compound in H. roretzi.

Chemical Synthesis of Halocyamine A: A Methodological Insight

While the biosynthetic pathway remains to be fully characterized, the total chemical synthesis of Halocyamine A has been successfully achieved.[10] This provides valuable information about the molecule's structure and potential precursors. The key steps in the reported synthesis include:

  • Sonogashira Coupling: This cross-coupling reaction is used to form a carbon-carbon bond, a crucial step in constructing the backbone of the molecule.

  • Ruthenium-catalyzed Hydroamidation: This reaction is employed to introduce an amide group.

  • Solid-Phase Peptide Synthesis (SPPS): This technique is used for the sequential assembly of the amino acid chain.

A detailed experimental protocol for the chemical synthesis can be found in the work by Fong et al. (2017). This synthetic route offers a viable alternative for producing Halocyamine A and its analogs for further biological evaluation.

Future Research Directions

The elucidation of the complete biosynthetic pathway of this compound presents an exciting frontier in marine natural product research. Future research should focus on:

  • Genome Mining and Enzyme Identification: Sequencing the genome of Halocynthia roretzi and employing bioinformatic tools to identify the non-ribosomal peptide synthetase (NRPS) gene cluster responsible for Halocyamine biosynthesis.

  • Heterologous Expression and in vitro Reconstitution: Expressing the identified enzymes in a heterologous host (e.g., E. coli or yeast) to characterize their function and reconstitute the biosynthetic pathway in vitro.

  • Precursor Feeding Studies: Using isotopically labeled precursors to trace their incorporation into the this compound molecule in H. roretzi cell cultures.

Understanding the biosynthesis of this compound will not only provide fundamental insights into the metabolic capabilities of marine organisms but also open avenues for the biotechnological production of these and other novel bioactive compounds.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Halocyamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed methodology for the total synthesis of Halocyamine B, a marine alkaloid with potential biological activity. The proposed strategy is based on the successful total synthesis of the closely related analogue, Halocyamine A.[1] The synthesis of this compound, a modified tetrapeptide, presents significant challenges due to its complex structure, featuring a pyrrolidine ring and a polyamine side chain. The methodology described herein provides a plausible pathway for its laboratory preparation, which is crucial for further biological evaluation and drug development efforts.

The proposed synthetic route is divided into three key stages:

  • Synthesis of the Pyrrolidine Core: Construction of the substituted pyrrolidine ring, a key heterocyclic motif in many biologically active compounds.

  • Assembly of the Peptide Backbone: Sequential coupling of the amino acid residues to form the tetrapeptide chain.

  • Installation of the Polyamine Side Chain and Final Deprotection: Attachment of the characteristic polyamine moiety and removal of protecting groups to yield the final natural product.

Experimental Protocols

Synthesis of the Pyrrolidine Core

The synthesis of the functionalized pyrrolidine ring is a critical step in the total synthesis of this compound. Various methods for pyrrolidine synthesis have been reported, including [3+2] cycloaddition reactions and intramolecular cyclization approaches.[2][3][4][5][6] For the synthesis of the specific pyrrolidine moiety in this compound, a multi-step sequence starting from a suitable chiral precursor is proposed.

Protocol 1.1: Asymmetric Aldol Reaction and Reductive Amination

This protocol describes the initial steps to construct the chiral pyrrolidine precursor.

  • Asymmetric Aldol Reaction: To a solution of a chiral N-acetyloxazolidinone in dry dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere, add di-n-butylboron triflate and triethylamine. Stir the solution for 30 minutes, then add the desired aldehyde. Allow the reaction to proceed for 2 hours at -78 °C and then warm to 0 °C for 1 hour. Quench the reaction with a phosphate buffer (pH 7) and extract the product with ethyl acetate.

  • Reductive Amination: Dissolve the aldol product in methanol and add ammonium acetate and sodium cyanoborohydride. Stir the reaction mixture at room temperature for 24 hours. Acidify the solution with 1 M HCl and then basify with 1 M NaOH. Extract the product with CH₂Cl₂.

  • Cyclization: The resulting amino alcohol can be cyclized to the corresponding pyrrolidine derivative under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).

Step Reactants Reagents Conditions Hypothetical Yield (%)
1.1.1N-acetyloxazolidinone, AldehydeBu₂BOTf, Et₃NCH₂Cl₂, -78 °C to 0 °C, 3 h85
1.1.2Aldol ProductNH₄OAc, NaBH₃CNMethanol, rt, 24 h70
1.1.3Amino alcoholPPh₃, DEADTHF, 0 °C to rt, 12 h75
Assembly of the Peptide Backbone

The tetrapeptide backbone of this compound is proposed to be assembled using solid-phase peptide synthesis (SPPS) for efficiency and ease of purification.[1]

Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amino group.

  • Amino Acid Coupling: Add the first Fmoc-protected amino acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF to the resin. Agitate the mixture for 2 hours.

  • Washing: Wash the resin thoroughly with DMF and CH₂Cl₂.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

Cycle Fmoc-Amino Acid Coupling Reagent Base Hypothetical Coupling Efficiency (%)
1Fmoc-AA1-OHHBTUDIPEA99
2Fmoc-AA2-OHHBTUDIPEA99
3Fmoc-AA3-OHHBTUDIPEA99
4Fmoc-Pyrrolidine-COOHHBTUDIPEA95
Installation of the Polyamine Side Chain and Final Deprotection

The final steps involve the attachment of the polyamine side chain and the global deprotection of all protecting groups to yield this compound.

Protocol 3.1: Synthesis and Attachment of the Polyamine Side Chain

The polyamine side chain can be synthesized separately and then coupled to the peptide backbone.[7]

  • Polyamine Synthesis: Synthesize the protected polyamine chain using standard methods, for example, by sequential reductive amination reactions.

  • Cleavage from Resin: Cleave the assembled peptide from the solid support using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Side Chain Coupling: Couple the protected polyamine to the appropriate functional group on the peptide using a suitable coupling agent (e.g., EDC/HOBt).

  • Global Deprotection: Remove all remaining protecting groups using a strong acid (e.g., TFA) or catalytic hydrogenation to obtain this compound.

  • Purification: Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Step Description Reagents Conditions Hypothetical Yield (%)
3.1.1Synthesis of Protected PolyamineVariesVaries60
3.1.2Cleavage from ResinTFA/TIS/H₂Ort, 2 h90
3.1.3Side Chain CouplingEDC, HOBtDMF, rt, 12 h50
3.1.4Global DeprotectionTFA or H₂, Pd/CVaries80

Visualizations

Logical Workflow for the Proposed Total Synthesis of this compound

Total_Synthesis_Workflow cluster_pyrrolidine Pyrrolidine Core Synthesis cluster_spps Solid-Phase Peptide Synthesis cluster_final_steps Final Assembly and Deprotection Start Chiral Precursor Aldol Asymmetric Aldol Reaction Start->Aldol ReductiveAmination Reductive Amination Aldol->ReductiveAmination Cyclization Cyclization ReductiveAmination->Cyclization PyrrolidineCore Functionalized Pyrrolidine Core Cyclization->PyrrolidineCore Resin Rink Amide Resin Coupling1 Couple AA1 Resin->Coupling1 Coupling2 Couple AA2 Coupling1->Coupling2 Coupling3 Couple AA3 Coupling2->Coupling3 Coupling4 Couple Pyrrolidine Core Coupling3->Coupling4 PeptideOnResin Protected Tetrapeptide on Resin Coupling4->PeptideOnResin Cleavage Cleavage from Resin PeptideOnResin->Cleavage Polyamine Protected Polyamine Synthesis SideChainCoupling Side Chain Coupling Polyamine->SideChainCoupling Cleavage->SideChainCoupling Deprotection Global Deprotection SideChainCoupling->Deprotection HalocyamineB This compound Deprotection->HalocyamineB Key_Transformations Pyrrolidine_Formation Pyrrolidine Ring Formation Asymmetric Aldol Reaction Reductive Amination Intramolecular Cyclization Peptide_Coupling Peptide Bond Formation Amide Bond Formation (SPPS) Pyrrolidine_Formation->Peptide_Coupling Incorporation into Peptide Side_Chain_Installation Side Chain Installation Amide Bond Formation Peptide_Coupling->Side_Chain_Installation Attachment to Peptide Final_Product This compound Side_Chain_Installation->Final_Product Deprotection

References

Application Notes and Protocols for the Solid-Phase Synthesis of Halocyamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halocyamine B is a marine natural product with reported antimicrobial activity. Its complex macrocyclic peptide structure presents a significant synthetic challenge. This document outlines a proposed protocol for the solid-phase peptide synthesis (SPPS) of this compound. The synthesis is based on the widely utilized fluorenylmethyloxycarbonyl (Fmoc) protection strategy. The proposed route involves the sequential assembly of the linear peptide precursor on a solid support, followed by the introduction of the N-terminal 6-bromo-dehydrotryptamine moiety, cleavage from the resin, and subsequent solution-phase macrocyclization to yield the final product. This protocol is intended to serve as a comprehensive guide for researchers aiming to synthesize this compound and its analogs for further biological evaluation and drug development studies. It is important to note that a specific published protocol for the total synthesis of this compound is not currently available; therefore, this protocol is a proposed route based on established principles of solid-phase peptide synthesis and cyclization.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals a macrocyclic structure composed of four key building blocks. The proposed disconnection of the macrocyclic amide bond leads to a linear peptide precursor. This linear precursor can be assembled sequentially using solid-phase peptide synthesis.

The constituent building blocks of this compound are identified as:

  • L-Threonine (Thr)

  • L-3,4-Dihydroxyphenylalanine (DOPA)

  • L-Histidine (His)

  • A modified tryptophan derivative: 6-bromo-8,9-didehydrotryptamine

Proposed Solid-Phase Synthesis Workflow

The proposed solid-phase synthesis of this compound follows a multi-step process, beginning with the assembly of the linear peptide on a solid support, followed by modification, cleavage, and cyclization.

This compound Synthesis Workflow Resin 1. Resin Swelling (2-Cl-Trt-Cl Resin) Load_Thr 2. Loading Fmoc-Thr(tBu)-OH Resin->Load_Thr SPPS_Cycle 3. Iterative SPPS Cycles (His, DOPA) Load_Thr->SPPS_Cycle N_Terminal_Mod 4. N-Terminal Modification (Coupling of 6-bromo-indole-3-acetic acid, followed by reduction and dehydration) SPPS_Cycle->N_Terminal_Mod Cleavage 5. Cleavage from Resin (Protected Linear Peptide) N_Terminal_Mod->Cleavage Cyclization 6. Solution-Phase Macrocyclization Cleavage->Cyclization Deprotection 7. Final Deprotection Cyclization->Deprotection Purification 8. Purification (RP-HPLC) Deprotection->Purification Halocyamine_B This compound Purification->Halocyamine_B

Caption: Proposed workflow for the solid-phase synthesis of this compound.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents and their proposed functions in the synthesis of this compound.

ReagentAbbreviationPurpose
2-Chlorotrityl chloride resin2-Cl-Trt-ClSolid support for peptide synthesis, allowing for mild cleavage conditions to obtain the protected peptide.
N,N-DimethylformamideDMFPrimary solvent for SPPS.
DichloromethaneDCMSolvent for resin swelling and washing.
Piperidine-Reagent for the removal of the Fmoc protecting group.
Fmoc-L-Thr(tBu)-OH-Fmoc-protected Threonine with tert-butyl side-chain protection.
Fmoc-L-His(Trt)-OH-Fmoc-protected Histidine with trityl side-chain protection.
Fmoc-L-DOPA(tBu)2-OH-Fmoc-protected DOPA with tert-butyl side-chain protection for the catechol moiety.
6-Bromoindole-3-acetic acid-Precursor for the N-terminal modified tryptophan moiety.
HBTU/HOBt or HATU/HOAt-Coupling reagents to facilitate amide bond formation.
N,N-DiisopropylethylamineDIPEABase used during the coupling steps.
Trifluoroacetic acidTFAReagent for the final cleavage of the peptide from the resin and removal of acid-labile protecting groups.
TriisopropylsilaneTIPSScavenger used during TFA cleavage to prevent side reactions.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPReagent for solution-phase macrocyclization.
AcetonitrileACNSolvent for purification by RP-HPLC.
Protocol for Linear Peptide Synthesis (Fmoc-SPPS)
  • Resin Swelling: Swell 2-chlorotrityl chloride resin in DMF for 1 hour.

  • Loading of the First Amino Acid (Fmoc-Thr(tBu)-OH):

    • Dissolve Fmoc-Thr(tBu)-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Iterative Cycles for His and DOPA):

    • Pre-activate the next Fmoc-amino acid (Fmoc-L-His(Trt)-OH or Fmoc-L-DOPA(tBu)2-OH) (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for each subsequent amino acid.

  • N-Terminal Modification:

    • After the final Fmoc deprotection of the N-terminal amino acid, couple 6-bromoindole-3-acetic acid using the standard coupling protocol.

    • The subsequent reduction of the ketone and dehydration to form the dehydro-moiety would require specific solution-phase chemistry after cleavage, or on-resin reactions if compatible reagents are chosen. A possible route involves on-resin reduction with a mild reducing agent followed by acid-catalyzed dehydration during cleavage.

Cleavage of the Protected Linear Peptide from Resin
  • Wash the fully assembled and modified peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a solution of acetic acid/trifluoroethanol/DCM (1:2:7) for 2 hours.

  • Filter the resin and collect the filtrate.

  • Evaporate the solvent under reduced pressure to obtain the protected linear peptide.

Solution-Phase Macrocyclization
  • Dissolve the protected linear peptide in a large volume of DMF to achieve high dilution (approximately 0.1 mM).

  • Add PyBOP (1.5 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by HPLC-MS.

  • Once the cyclization is complete, remove the solvent under vacuum.

Final Deprotection and Purification
  • Treat the crude cyclic peptide with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2-3 hours to remove all side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether.

  • Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Characterize the final product by high-resolution mass spectrometry and NMR.

Signaling Pathways

Based on the conducted literature search, there is no specific information available regarding the signaling pathways through which this compound exerts its antimicrobial activity. Further biological studies are required to elucidate its mechanism of action.

Conclusion

The proposed solid-phase synthesis strategy provides a viable and systematic approach for the laboratory-scale production of this compound. The use of Fmoc chemistry on a 2-chlorotrityl chloride resin allows for the efficient assembly of the linear precursor and its cleavage with protecting groups intact, which is crucial for the subsequent solution-phase cyclization. This detailed protocol can serve as a foundational methodology for the synthesis of this compound and the generation of analogs to explore its structure-activity relationship and therapeutic potential. Further optimization of the coupling, cyclization, and purification steps may be necessary to achieve higher yields.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Halocyamine B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the purification of Halocyamine B, a novel tetrapeptide-like alkaloid isolated from the marine ascidian Halocynthia roretzi, using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound has demonstrated significant antimicrobial and cytotoxic activities, making it a compound of interest for pharmaceutical research and development. Due to its polar nature, achieving high purity can be challenging. The protocol described herein utilizes a C18 stationary phase with a water/acetonitrile mobile phase gradient containing trifluoroacetic acid (TFA) as an ion-pairing agent to achieve excellent resolution and purity (>98%). This method is suitable for researchers in natural product chemistry, pharmacology, and drug development requiring high-purity this compound for further studies.

Introduction

This compound is a marine natural product with a unique tetrapeptide-like structure, first isolated from the hemocytes of the solitary ascidian Halocynthia roretzi.[1] Structurally, it is L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine.[1] This compound, along with its analogue Halocyamine A, has garnered significant interest due to its potent antimicrobial and cytotoxic properties.[1] The purification of polar, hydrophilic molecules like this compound from complex biological extracts presents a significant chromatographic challenge. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of such compounds, offering high resolution and reproducibility.[2]

This application note provides a detailed protocol for the preparative purification of this compound using RP-HPLC. The method employs a C18 silica column and a gradient elution with a mobile phase consisting of acetonitrile and water, both modified with 0.1% trifluoroacetic acid (TFA). TFA serves as an ion-pairing agent, improving peak shape and retention of the polar peptide-like molecule on the non-polar stationary phase.[3][4][5]

Experimental Protocols

Sample Preparation

A crude extract containing this compound is required. This is typically obtained through solvent extraction of H. roretzi hemocytes followed by preliminary fractionation using methods such as solid-phase extraction (SPE) or chromatography on HP-20 resin, as described in the initial isolation literature.[1]

  • Dissolution: Dissolve 10 mg of the partially purified, lyophilized extract in 1 mL of Mobile Phase A (see section 2 for composition).

  • Sonication: Sonicate the sample for 5 minutes to ensure complete dissolution.

  • Filtration: Filter the sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter prior to injection. This prevents clogging of the HPLC column and system.

HPLC Instrumentation and Conditions
  • System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). A guard column with the same stationary phase is recommended.

  • Mobile Phase A (MPA): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B (MPB): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Flow Rate: 4.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm. This wavelength is optimal for detecting the peptide bonds within this compound, especially in the absence of strong aromatic chromophores.[6][7][8]

  • Injection Volume: 500 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
35.06535
40.01090
45.01090
46.0955
55.0955
Post-Purification Processing
  • Fraction Collection: Collect the fractions corresponding to the this compound peak, which is expected to elute based on the retention time determined from analytical runs.

  • Solvent Evaporation: Combine the collected fractions and remove the acetonitrile using a rotary evaporator under reduced pressure.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified this compound as a fluffy powder.

  • Purity Analysis: Re-dissolve a small amount of the purified product in Mobile Phase A and analyze using analytical HPLC under similar conditions (with a proportionally lower flow rate and injection volume) to confirm purity.

Data Presentation

The following table summarizes the expected results from the preparative HPLC purification of this compound based on the protocol described.

ParameterValue
Retention Time ~22.5 min
Initial Purity ~70%
Final Purity >98%
Yield/Recovery ~85%
Loading Amount 5 mg

Note: These values are representative and may vary depending on the initial purity of the crude extract and the specific HPLC system and column used.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the purification of this compound.

PurificationWorkflow cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_postprocessing Post-Processing CrudeExtract Crude this compound Extract Dissolution Dissolve in Mobile Phase A CrudeExtract->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC Preparative RP-HPLC (C18 Column) Filtration->HPLC FractionCollection Collect this compound Peak HPLC->FractionCollection SolventEvap Solvent Evaporation (Rotovap) FractionCollection->SolventEvap Lyophilization Lyophilization SolventEvap->Lyophilization PurityCheck Analytical HPLC Purity Check Lyophilization->PurityCheck FinalProduct Pure this compound (>98%) PurityCheck->FinalProduct

Caption: Experimental workflow for the purification of this compound.

Conclusion

The RP-HPLC protocol outlined in this application note provides an effective and reproducible method for obtaining high-purity this compound from partially purified extracts. The use of a C18 column with a water/acetonitrile gradient and TFA as a modifier is critical for achieving the desired separation of this polar, tetrapeptide-like alkaloid. This protocol will be a valuable tool for researchers and scientists requiring pure this compound for biological assays and further drug development studies.

References

Application Notes and Protocols for the Extraction of Halocyamine B from Tunicates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halocyamine B, a tetrapeptide-like substance isolated from the hemocytes of the solitary ascidian Halocynthia roretzi, has demonstrated significant antimicrobial and cytotoxic activities, making it a compound of interest for drug discovery and development.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from tunicate samples, based on established methods for isolating peptides from marine invertebrates. Additionally, it presents a summary of its biological activities and a hypothetical signaling pathway for its cytotoxic effects.

Data Presentation

Tunicate/Marine Invertebrate SpeciesPeptide/Compound ClassExtraction MethodTypical Yield Range (per kg wet weight)Reference
Styela clavaClavanins (Antimicrobial Peptides)Acetic Acid Extraction1 - 5 mg[3]
Ciona intestinalisCi-MAM-A (Antimicrobial Peptide)Acidic Methanol Extraction~ 0.5 mg
Mytilus edulisMytilin (Antimicrobial Peptide)Acetic Acid/Homogenization2 - 10 mg
Penaeus vannameiPenaeidins (Antimicrobial Peptides)Acid/Acetone Extraction0.5 - 2 mg

Note: The yields mentioned above are for different peptides and from different organisms and should be considered as a general guide. The actual yield of this compound may differ significantly.

Experimental Protocols

The following is a detailed, multi-step protocol for the extraction and purification of this compound from the hemocytes of Halocynthia roretzi. This protocol is a composite based on the initial isolation of this compound and general methods for peptide extraction from tunicates.

Part 1: Hemocyte Collection and Lysis
  • Hemolymph Collection: Carefully collect hemolymph from Halocynthia roretzi specimens into an anticoagulant solution (e.g., ice-cold marine anticoagulant solution: 0.1 M glucose, 15 mM trisodium citrate, 13 mM citric acid, 10 mM EDTA, 0.45 M NaCl, pH 7.0).

  • Hemocyte Pelletization: Centrifuge the collected hemolymph at 800 x g for 10 minutes at 4°C to pellet the hemocytes.

  • Washing: Discard the supernatant and gently wash the hemocyte pellet with an appropriate buffer (e.g., sterile seawater or phosphate-buffered saline). Repeat the centrifugation and washing steps twice.

  • Cell Lysis: Resuspend the final hemocyte pellet in an acidic extraction solvent. Based on protocols for similar compounds, an acid-ethanol solution (e.g., 70% ethanol, 0.2 M HCl) is a suitable choice. Use a volume approximately 10 times the volume of the pellet.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice to ensure complete cell lysis.

  • Clarification: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the crude extract.

Part 2: Solid-Phase Extraction (SPE) and Initial Fractionation
  • SPE Cartridge Activation: Use a C18 SPE cartridge. Activate the cartridge by washing with 100% methanol, followed by equilibration with the extraction solvent.

  • Sample Loading: Load the crude extract supernatant onto the equilibrated C18 cartridge.

  • Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)) to remove salts and highly polar impurities.

  • Elution: Elute the bound peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in water with 0.1% TFA).

  • Solvent Evaporation: Evaporate the acetonitrile from the eluted fraction using a rotary evaporator or a vacuum concentrator.

Part 3: Chromatographic Purification
  • HP-20 Column Chromatography:

    • Pack a column with Diaion® HP-20 resin and equilibrate it with water.

    • Load the concentrated eluate from the SPE step onto the HP-20 column.

    • Wash the column with water to remove any remaining salts.

    • Elute the bound compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

    • Collect fractions and test each for antimicrobial or cytotoxic activity to identify the fractions containing this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool the active fractions from the HP-20 chromatography and concentrate them.

    • Perform preparative RP-HPLC using a C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 60 minutes is a typical starting point. The gradient should be optimized based on the separation of the target peak.

    • Detection: Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the peaks of interest.

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the presence and purity of this compound (Expected Molecular Weight: ~732.6 g/mol ).

Mandatory Visualization

Experimental Workflow Diagram

Halocyamine_B_Extraction_Workflow cluster_collection Hemocyte Collection cluster_extraction Extraction cluster_purification Purification hemolymph Hemolymph Collection (with anticoagulant) centrifuge1 Centrifugation (800 x g, 10 min, 4°C) hemolymph->centrifuge1 wash Wash Hemocyte Pellet centrifuge1->wash lysis Cell Lysis (Acid-Ethanol) wash->lysis homogenize Homogenization lysis->homogenize centrifuge2 Clarification (10,000 x g, 30 min, 4°C) homogenize->centrifuge2 crude_extract Crude Extract (Supernatant) centrifuge2->crude_extract spe Solid-Phase Extraction (C18 Cartridge) crude_extract->spe hp20 HP-20 Column Chromatography spe->hp20 rphplc Preparative RP-HPLC (C18 Column) hp20->rphplc pure_halocyamine_b Pure this compound rphplc->pure_halocyamine_b

Caption: Workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway for this compound Cytotoxicity

While the precise signaling pathway for this compound-induced cytotoxicity has not been elucidated, many cytotoxic peptides from marine organisms are known to induce apoptosis through the activation of the MAPK and PI3K/Akt signaling pathways.[4][5] The following diagram illustrates a plausible mechanism.

Hypothetical_Signaling_Pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Halocyamine_B This compound receptor Cell Surface Receptor (Hypothetical) Halocyamine_B->receptor Binding PI3K PI3K receptor->PI3K Activation MAPK_cascade MAPK Cascade (e.g., JNK, p38) receptor->MAPK_cascade Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) MAPK_cascade->Bax Activation cytochrome_c Cytochrome c Release Bcl2->cytochrome_c Inhibition Bax->cytochrome_c Induction caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for the Analytical Characterization of Hyoscyamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hyoscyamine is a tropane alkaloid and a secondary metabolite found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed). It is the levorotatory isomer of atropine and acts as a non-selective competitive antagonist of muscarinic acetylcholine receptors.[1][2] This anticholinergic activity makes it pharmacologically significant and necessitates robust analytical methods for its characterization and quantification in various matrices, including pharmaceutical formulations and biological samples.[1][3] These application notes provide detailed protocols for the characterization of hyoscyamine using various analytical techniques.

Chromatographic Techniques

Chromatographic methods are essential for the separation and quantification of hyoscyamine from complex mixtures.

HPLC is a versatile technique for the analysis of hyoscyamine in pharmaceutical dosage forms.[4]

Experimental Protocol: HPLC Analysis of Hyoscyamine

  • Objective: To separate and quantify hyoscyamine in a sample.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Primesep 200, a reverse-phase column with embedded acidic ionizable groups.[5]

  • Mobile Phase: A mobile phase containing 0.034 M tetramethylammonium phosphate in water-methanol (21:10, pH 2.0) can be used to separate hyoscyamine from scopolamine.[4] For analysis of atropine (a racemic mixture of d- and l-hyoscyamine) and its impurities, a gradient elution with a pH 2.50 buffer and acetonitrile can be employed.[6]

  • Flow Rate: A typical flow rate is 2.0 ml/min.[6]

  • Column Temperature: 50°C.[6]

  • Detection: UV detection at 210 nm.[4][6]

  • Sample Preparation:

    • Accurately weigh and transfer 25.0 mg of the sample (e.g., Atropine sulfate standard) into a 100.0 mL volumetric flask.[6]

    • Add 80.0 mL of diluent and sonicate to dissolve the contents.[6]

    • Dilute to volume with the diluent and mix well.[6]

    • Perform further dilutions as necessary to achieve a concentration within the calibration range.[6]

  • Data Analysis: The concentration of hyoscyamine is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Data Presentation: HPLC Method Validation Parameters

ParameterValueReference
Limit of Detection (LOD)3.125 µg/mL[7]
Limit of Quantification (LOQ)6.25 µg/mL[7]

LC-MS/MS offers high sensitivity and selectivity for the determination of l-hyoscyamine in biological matrices like human plasma.[8][9][10]

Experimental Protocol: LC-MS/MS Analysis of L-Hyoscyamine in Human Plasma

  • Objective: To quantify l-hyoscyamine in human plasma with high sensitivity.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[8]

  • Column: A chiral MZ column (250 mm × 4.6 mm, 5.0 μm) is suitable for the separation of enantiomers.[9] An ODS column can also be used for general analysis.[10]

  • Mobile Phase: A stepwise gradient elution with n-hexane, isopropanol, and diethylamine.[9] Alternatively, a linear gradient elution with 5 mmol/L IPCC-MS3-methanol can be used.[10]

  • Flow Rate: Not specified in the provided results.

  • Ionization Mode: Positive ion mode.[10]

  • Detection: Multiple Reaction Monitoring (MRM) mode. The parent-product ion transition for l-hyoscyamine is m/z 290.1 → 124.1.[9]

  • Internal Standard: Scopolamine can be used as an internal standard.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 1.0 ml of plasma into a tube.

    • Add the internal standard.

    • Perform liquid-liquid extraction.[9]

  • Data Analysis: Quantify l-hyoscyamine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation: LC-MS/MS Method Validation Parameters for L-Hyoscyamine in Human Plasma

ParameterValueReference
Linearity Range20-500 pg/mL[8]
20.0-400 pg/mL[9]
Between-Run Precision (%RSD)1.2 to 5.0%[8]
Within-Run Precision (%RSD)1.9-3.4%[8]
Between-Run Accuracy (%RE)-4.5 to +2.5%[8]
Within-Run Accuracy (%RE)-3.3 to +5.1%[8]
Recovery86.0-105%[10]
Limit of Detection0.02 ng/mL[10]

GC-MS is a reliable method for the quantitative analysis of l-hyoscyamine in plant materials.[7]

Experimental Protocol: GC-MS Analysis of L-Hyoscyamine in Plant Material

  • Objective: To determine the l-hyoscyamine content in plant tissues.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column.

  • Sample Preparation:

    • Extract the alkaloids from the dried and powdered plant material.

    • Derivatize the sample if necessary.

  • Data Analysis: Identify and quantify l-hyoscyamine based on its retention time and mass spectrum. Use a calibration curve for accurate quantification.

Data Presentation: GC-MS Method Validation Parameters for L-Hyoscyamine

ParameterValueReference
Linearity Range6.250-1200 µg/mL[7]
Correlation Coefficient (r²)0.9988[7]
Limit of Detection (LOD)3.125 µg/mL[7]
Limit of Quantification (LOQ)6.250 µg/mL[7]

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the chemical structure and purity of hyoscyamine.

¹³C NMR spectroscopy is particularly useful for the enantiomeric differentiation of hyoscyamine.[11][12]

Experimental Protocol: ¹³C NMR for Enantiomeric Ratio Determination

  • Objective: To determine the enantiomeric ratio of S-(-) and R-(+)-hyoscyamine.

  • Instrumentation: A standard NMR spectrometer.

  • Sample Preparation:

    • Dissolve the hyoscyamine sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add one equivalent of trifluoroacetic acid (TFA).

    • Add a sub-stoichiometric amount of a chiral lanthanide shift reagent, such as Yb(hfc)₃.[11]

  • Data Acquisition: Acquire the ¹³C NMR spectrum.

  • Data Analysis: The enantiomeric ratio can be calculated by integrating the signals of the aromatic carbons C12 and C15, which will be split in the presence of the chiral shift reagent.[11][12]

Attenuated Total Reflection (ATR)-FTIR spectroscopy can be used for the rapid characterization and quantification of hyoscyamine in plant materials.[13][14]

Experimental Protocol: ATR-FTIR Analysis

  • Objective: To identify and quantify hyoscyamine in plant leaves.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place the powdered leaf sample directly on the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum over the desired range.

  • Data Analysis: The characteristic absorption bands of hyoscyamine can be used for identification. For quantification, a partial least squares (PLS) algorithm can be applied to the spectral data.[13][14]

Signaling Pathway

Hyoscyamine exerts its pharmacological effects by acting as an antagonist at muscarinic acetylcholine receptors.[1][2]

Anticholinergic Signaling Pathway of Hyoscyamine

Hyoscyamine is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] It blocks the action of the neurotransmitter acetylcholine at these receptors in the parasympathetic nervous system.[3] This antagonism leads to a variety of physiological effects, including a reduction in salivary, bronchial, gastric, and sweat gland secretions, as well as decreased motility of the gastrointestinal tract.[1][3]

Hyoscyamine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell Acetyl_CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl_CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh Muscarinic_Receptor Muscarinic Receptor (M1-M5) ACh->Muscarinic_Receptor Binds G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector Effector Proteins (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Effector->Response Hyoscyamine Hyoscyamine Hyoscyamine->Muscarinic_Receptor Blocks Experimental_Workflow Sample Sample Containing Hyoscyamine Extraction Sample Preparation (e.g., Extraction, Dilution) Sample->Extraction Qualitative Qualitative Analysis Extraction->Qualitative Quantitative Quantitative Analysis Extraction->Quantitative FTIR FT-IR Spectroscopy Qualitative->FTIR NMR NMR Spectroscopy Qualitative->NMR LCMS LC-MS/MS Quantitative->LCMS HPLC HPLC-UV Quantitative->HPLC GCMS GC-MS Quantitative->GCMS Structure Structural Information FTIR->Structure Purity Purity & Enantiomeric Ratio NMR->Purity Concentration Concentration LCMS->Concentration HPLC->Concentration GCMS->Concentration Report Final Report Structure->Report Purity->Report Concentration->Report

References

Application Notes and Protocols for a Hyoscyamine B Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Developing a Hyoscyamine B Cell-Based Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the development and implementation of a cell-based assay to characterize the activity of Hyoscyamine on B-lymphocytes. Hyoscyamine, a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, can be evaluated by monitoring its impact on intracellular signaling pathways in B cells, which endogenously express these receptors.[1][2] Two primary assay formats are presented: a calcium flux assay to measure the antagonism of Gq-coupled M1, M3, and M5 receptors, and a cAMP assay to measure the antagonism of Gi-coupled M2 and M4 receptors. These protocols are designed to be adaptable for both manual and high-throughput screening applications.

Introduction

Hyoscyamine is a tropane alkaloid and a well-characterized anticholinergic agent that functions as a competitive and non-selective antagonist of muscarinic acetylcholine receptors.[1][2][3] These G-protein coupled receptors (GPCRs) are involved in a wide range of physiological processes. B-lymphocytes have been shown to express multiple muscarinic receptor subtypes (M1-M5), suggesting a role for cholinergic signaling in B cell function. The development of a robust B cell-based assay for Hyoscyamine is valuable for studying its immunomodulatory effects and for the screening of novel muscarinic receptor antagonists.

This application note describes the principles and detailed procedures for two functional cell-based assays to quantify the inhibitory activity of Hyoscyamine on B cells:

  • Calcium Flux Assay: Measures the inhibition of agonist-induced intracellular calcium mobilization, a downstream effect of M1, M3, and M5 receptor activation.

  • cAMP Assay: Measures the reversal of agonist-induced inhibition of cyclic adenosine monophosphate (cAMP) production, a hallmark of M2 and M4 receptor activation.

Data Presentation

Table 1: Antagonist Potency (IC50) in Calcium Flux Assay (M1/M3/M5 Subtypes)

CompoundTarget Cell LineAgonist Used (Concentration)IC50 (nM)Reference
Hyoscyamine Daudi (B-cell lymphoma)Carbachol (EC80)To be determined-
AtropineCHO-K1 expressing human M1Carbachol4.03[4]
PirenzepineCHO-K1 expressing human M1Carbachol59.1[4]
4-DAMPCHO-K1 expressing human M1Carbachol10.8[4]

Table 2: Antagonist Potency (IC50) in cAMP Assay (M2/M4 Subtypes)

CompoundTarget Cell LineAgonist Used (Concentration)IC50 (nM)Reference
Hyoscyamine Daudi (B-cell lymphoma)Acetylcholine + ForskolinTo be determined-
AtropineCHO-K1 expressing human M2Carbachol~1-10Generic Data
MethoctramineCHO-K1 expressing human M2Carbachol~10-100Generic Data

Signaling Pathways and Experimental Workflow

Muscarinic Receptor Signaling in B-Cells

The diagram below illustrates the two primary signaling pathways activated by muscarinic receptors in B-lymphocytes.

G_protein_signaling cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi Agonist AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 Hyoscyamine Hyoscyamine (Antagonist) Hyoscyamine->M1_M3_M5 Hyoscyamine->M2_M4

Caption: Muscarinic receptor signaling pathways in B-cells.

Experimental Workflow for Antagonist IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of Hyoscyamine.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Daudi B-cells plate_cells 4. Plate cells into microplate cell_culture->plate_cells compound_prep 2. Prepare serial dilutions of Hyoscyamine add_antagonist 5. Add Hyoscyamine dilutions and incubate compound_prep->add_antagonist agonist_prep 3. Prepare agonist (e.g., Carbachol) at EC80 concentration add_agonist 6. Add agonist and measure response (Calcium or cAMP) agonist_prep->add_agonist plate_cells->add_antagonist add_antagonist->add_agonist plot_data 7. Plot dose-response curve add_agonist->plot_data calc_ic50 8. Calculate IC50 value plot_data->calc_ic50

Caption: General workflow for IC50 determination of Hyoscyamine.

Experimental Protocols

Cell Culture
  • Cell Line: Daudi (Human Burkitt's lymphoma B-cell line, ATCC® CCL-213™).

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere of 5% CO2. Subculture every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

Protocol 1: Calcium Flux Assay (Antagonist Mode)

This protocol measures the ability of Hyoscyamine to inhibit the increase in intracellular calcium induced by a muscarinic agonist.

Materials:

  • Daudi cells

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • Muscarinic agonist (e.g., Carbachol)

  • Hyoscyamine

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Preparation:

    • Harvest Daudi cells by centrifugation (200 x g, 5 minutes).

    • Resuspend the cell pellet in Assay Buffer at a density of 1 x 10^6 cells/mL.

    • Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the Assay Buffer according to the manufacturer's instructions.

    • Add the dye loading solution to the cell suspension and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with Assay Buffer containing probenecid to remove excess dye.

    • Resuspend the cells in Assay Buffer with probenecid at a final density of 5 x 10^5 cells/mL.

  • Assay Plate Preparation:

    • Dispense 20 µL/well of the cell suspension into the 384-well microplate.

  • Compound Addition:

    • Prepare a 10-point serial dilution of Hyoscyamine in Assay Buffer.

    • Add 5 µL of the Hyoscyamine dilutions to the appropriate wells of the assay plate. Include wells with buffer only as a negative control.

    • Incubate the plate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare the muscarinic agonist (e.g., Carbachol) at a concentration that elicits ~80% of the maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.

    • Place the assay plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject 25 µL of the agonist solution into each well.

    • Immediately begin kinetic reading of fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for 2-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the control wells (agonist alone = 100% response, no agonist = 0% response).

    • Plot the normalized response against the logarithm of the Hyoscyamine concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: cAMP Assay (Antagonist Mode)

This protocol measures the ability of Hyoscyamine to reverse the agonist-mediated inhibition of forskolin-stimulated cAMP production.

Materials:

  • Daudi cells

  • Assay Buffer: As per cAMP kit manufacturer's recommendation (e.g., HBSS with HEPES).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Forskolin

  • Muscarinic agonist (e.g., Acetylcholine with a cholinesterase inhibitor, or a stable analog like Carbachol).

  • Hyoscyamine

  • 3-isobutyl-1-methylxanthine (IBMX) - a phosphodiesterase inhibitor.

  • 384-well white microplates.

  • Plate reader compatible with the chosen cAMP detection technology.

Procedure:

  • Cell Preparation:

    • Harvest Daudi cells and resuspend in Assay Buffer containing IBMX at a density of 2 x 10^6 cells/mL.

  • Assay Plate Preparation:

    • Prepare serial dilutions of Hyoscyamine in Assay Buffer.

    • Prepare the agonist at a concentration that gives ~80% inhibition of the forskolin response (IC80).

    • Prepare forskolin at a concentration that stimulates a submaximal but robust cAMP response.

    • In the 384-well plate, add 5 µL of Hyoscyamine dilutions.

    • Add 5 µL of the agonist solution.

    • Add 5 µL of the forskolin solution.

    • Finally, add 5 µL of the cell suspension to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each well from the standard curve.

    • Normalize the data: 0% response = agonist + forskolin; 100% response = forskolin alone.

    • Plot the percentage of response against the logarithm of the Hyoscyamine concentration.

    • Fit the curve using a four-parameter logistic equation to calculate the IC50 value.

Conclusion

The protocols detailed in this application note provide a robust framework for establishing a B cell-based assay to characterize the antagonist activity of Hyoscyamine at muscarinic acetylcholine receptors. Both the calcium flux and cAMP assays offer sensitive and reproducible methods to determine the potency of Hyoscyamine and can be readily adapted for screening and lead optimization efforts in drug discovery programs targeting muscarinic receptors.

References

Application Notes and Protocols: Halocyamine B for Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halocyamine B is a tetrapeptide-like substance originally isolated from the hemocytes of the solitary ascidian, Halocynthia roretzi.[1] Emerging research has highlighted its potential as an antimicrobial agent, demonstrating activity against a range of bacteria and yeasts.[1] These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) with this compound. The information is intended to guide researchers in evaluating its efficacy and potential as a novel antimicrobial compound.

While the precise mechanisms of action for this compound are still under investigation, many marine-derived antimicrobial peptides exert their effects by disrupting the integrity of microbial cell membranes.[1][2][3][4][5] This often involves electrostatic interactions between the cationic peptide and the negatively charged components of the bacterial cell envelope, leading to pore formation, membrane depolarization, and ultimately, cell death.

Data Presentation

Effective evaluation of an antimicrobial agent necessitates the systematic collection and clear presentation of quantitative data. The following tables are provided as templates for summarizing the results of antimicrobial susceptibility testing with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8]

MicroorganismStrainMIC (µg/mL)MIC (µM)
Staphylococcus aureusATCC 29213[Insert Data][Insert Data]
Escherichia coliATCC 25922[Insert Data][Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data][Insert Data]
Candida albicansATCC 90028[Insert Data][Insert Data]
[Additional Organism][Strain ID][Insert Data][Insert Data]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]

MicroorganismStrainMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213[Insert Data][Insert Data]
Escherichia coliATCC 25922[Insert Data][Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data][Insert Data]
[Additional Organism][Strain ID][Insert Data][Insert Data]

Table 3: Zone of Inhibition Diameters for this compound using Agar Disk Diffusion Method.

MicroorganismStrainDisk Content (µg)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213[Insert Data][Insert Data]
Escherichia coliATCC 25922[Insert Data][Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data][Insert Data]
Candida albicansATCC 90028[Insert Data][Insert Data]
[Additional Organism][Strain ID][Insert Data][Insert Data]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These methods are based on established standards for antimicrobial susceptibility testing of natural products.[10]

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

  • This compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for yeast)

  • Microbial cultures in logarithmic growth phase, adjusted to a 0.5 McFarland standard

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Microplate reader (optional)

  • Positive control antibiotic (e.g., gentamicin for bacteria, amphotericin B for yeast)

  • Negative control (broth only)

  • Growth control (broth with microbial inoculum)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare the microbial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Add 50 µL of the diluted microbial inoculum to each well containing the this compound dilutions, the positive control, and the growth control. The final volume in each well will be 100 µL.

  • The negative control well should contain 100 µL of sterile broth only.

  • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

  • Optionally, cell viability can be quantified using a resazurin-based assay or by measuring the optical density at 600 nm with a microplate reader.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial cultures in logarithmic growth phase, adjusted to a 0.5 McFarland standard

  • Sterile swabs

  • Sterile forceps

  • Incubator

  • Ruler or calipers

  • Positive control antibiotic disks

  • Negative control (disk with solvent used to dissolve this compound)

Procedure:

  • Prepare a microbial lawn by uniformly streaking a sterile swab dipped in the standardized inoculum over the entire surface of an MHA plate.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile paper disks with a known concentration of this compound.

  • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure the disks are pressed down gently to adhere to the agar.

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution of This compound prep_compound->serial_dilution place_disks Place Impregnated Disks prep_compound->place_disks prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation_mic Inoculate Microplate prep_inoculum->inoculation_mic prep_lawn Prepare Bacterial Lawn prep_inoculum->prep_lawn serial_dilution->inoculation_mic incubation_mic Incubate Plate inoculation_mic->incubation_mic read_mic Read MIC Results incubation_mic->read_mic prep_lawn->place_disks incubation_disk Incubate Plates place_disks->incubation_disk measure_zones Measure Zones of Inhibition incubation_disk->measure_zones

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Hypothetical Signaling Pathway of Antimicrobial Action

The following diagram illustrates a plausible mechanism of action for this compound, based on the known activity of other marine antimicrobial peptides which target the bacterial cell membrane.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects halocyamine This compound binding Electrostatic Binding halocyamine->binding Initial Contact insertion Membrane Insertion binding->insertion Hydrophobic Interaction pore Pore Formation insertion->pore depolarization Membrane Depolarization pore->depolarization leakage Ion & ATP Leakage pore->leakage death Cell Death depolarization->death leakage->death

Caption: Hypothetical mechanism of this compound targeting the bacterial cell membrane.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Halocyamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halocyamine B is a tetrapeptide-like substance originally isolated from the hemocytes of the solitary ascidian, Halocynthia roretzi.[1] Alongside its known antimicrobial properties, this compound has demonstrated cytotoxic activities against various cell lines, including neuronal cells, neuroblastoma cells, and human hepatoma cells.[1] This cytotoxic potential makes this compound a compound of interest for further investigation in cancer research and drug development. These application notes provide detailed protocols for evaluating the cytotoxicity of this compound using two standard colorimetric assays: the MTT assay, which measures cell metabolic activity, and the LDH assay, which quantifies cell membrane integrity.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from MTT and LDH assays.

Table 1: MTT Assay - Cell Viability upon Treatment with this compound

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.10 ± 0.0688
50.85 ± 0.0568
100.60 ± 0.0448
250.35 ± 0.0328
500.15 ± 0.0212
1000.05 ± 0.014

Table 2: LDH Assay - Cytotoxicity of this compound

Concentration of this compound (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous LDH Release)0.15 ± 0.020
10.20 ± 0.0310
50.35 ± 0.0440
100.50 ± 0.0570
250.65 ± 0.06100
500.70 ± 0.07110
1000.72 ± 0.08114
Maximum LDH Release0.65 ± 0.05100

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[2]

Materials:

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Target cells (e.g., cancer cell line)

  • 96-well flat-bottom plates

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released from damaged cells into the culture medium. The amount of LDH released is proportional to the number of lysed cells.[4]

Materials:

  • This compound

  • LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • Target cells

  • 96-well flat-bottom plates

  • Cell culture medium

  • Lysis buffer (provided with the kit or 1% Triton X-100)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment with this compound as described in the MTT assay protocol.

    • It is crucial to include the following controls:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.

      • Medium background: Medium only, without cells.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous LDH release) / (Absorbance of maximum LDH release - Absorbance of spontaneous LDH release)] x 100

Visualization of Workflows and Pathways

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_halocyamine_b Add this compound Dilutions incubate_24h->add_halocyamine_b incubate_exposure Incubate (e.g., 24, 48, 72h) add_halocyamine_b->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_analysis Analysis seed_cells Seed Cells & Incubate 24h add_halocyamine_b Add this compound & Incubate seed_cells->add_halocyamine_b centrifuge_plate Centrifuge Plate add_halocyamine_b->centrifuge_plate transfer_supernatant Transfer Supernatant to New Plate centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate 30 min at RT add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance (490 nm) add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus halocyamine_b This compound membrane_damage Membrane Perturbation halocyamine_b->membrane_damage Direct Interaction? mitochondrial_dysfunction Mitochondrial Dysfunction halocyamine_b->mitochondrial_dysfunction Internalization? ldh_release LDH Release membrane_damage->ldh_release cell_death Cell Death ldh_release->cell_death Indicator of reduced_mtt_conversion Reduced MTT Conversion mitochondrial_dysfunction->reduced_mtt_conversion apoptosis_pathway Apoptosis Induction mitochondrial_dysfunction->apoptosis_pathway reduced_mtt_conversion->cell_death Indicator of apoptosis_pathway->cell_death

References

Halocyamine B: Uncharted Territory in the Quest for Antiviral Agents Against Fish RNA Viruses

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing need for effective antiviral treatments in aquaculture, comprehensive data on the efficacy and mechanisms of Halocyamine B against fish RNA viruses remains elusive. An extensive review of scientific literature reveals a significant gap in research on this specific marine compound, precluding the development of detailed application notes and protocols for its use as a potential antiviral agent.

Currently, there is no publicly available research detailing the antiviral properties of this compound against any fish-specific RNA viruses. This includes a lack of quantitative data, such as 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), which are crucial for determining the therapeutic potential and safety profile of any antiviral candidate.

A single, seminal study from 1990 investigated a closely related compound, Halocyamine A, isolated from the hemocytes of the solitary ascidian Halocynthia roretzi. This research demonstrated that Halocyamine A exhibited an in vitro inhibitory effect on the growth of two significant fish RNA viruses: Infectious Hematopoietic Necrosis Virus (IHNV) and Infectious Pancreatic Necrosis Virus (IPNV)[1]. The study suggested that pretreatment of the viruses with Halocyamine A reduced their infectivity towards host cells. However, this foundational paper did not provide the specific quantitative data necessary for a thorough evaluation of its antiviral potency.

Subsequent research that would typically build upon such initial findings, involving detailed dose-response studies, mechanism of action elucidation, and in vivo efficacy trials, appears not to have been published for either Halocyamine A or this compound. This absence of follow-up research means that critical information required by researchers, scientists, and drug development professionals is unavailable.

Without established experimental data, the creation of standardized protocols for evaluating this compound's antiviral activity is not possible. Key experimental details that are currently unknown include:

  • Optimal cell lines for cytotoxicity and antiviral assays.

  • Effective concentration ranges for in vitro testing.

  • Specific methodologies for viral inhibition assays (e.g., plaque reduction assays, quantitative PCR-based assays).

Furthermore, there is no information regarding the potential signaling pathways that this compound might modulate within fish cells to exert an antiviral effect. Understanding the mechanism of action is fundamental for drug development, as it can inform on potential off-target effects, opportunities for combination therapies, and the likelihood of resistance development.

References

Halocyamine B: Application Notes and Protocols for Marine Biotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halocyamine B is a novel tetrapeptide-like substance isolated from the hemocytes of the solitary ascidian, Halocynthia roretzi. Alongside its counterpart, Halocyamine A, it represents a class of marine-derived compounds with significant potential in biotechnology and pharmacology. These compounds have demonstrated a range of biological activities, including antimicrobial, cytotoxic, and antiviral properties. This document provides a comprehensive overview of the known applications of this compound, detailed protocols for its study, and an exploration of its potential mechanisms of action.

Chemical Structure

This compound is L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine.

Biological Activities of this compound and Related Compounds

This compound and the structurally similar Halocyamine A exhibit a spectrum of bioactivities that are of considerable interest for drug discovery and development.

Antimicrobial Activity

Both Halocyamine A and B have been shown to possess antimicrobial properties against a variety of bacteria and yeasts. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively detailed in the primary literature, the initial discovery reports confirm its activity.

Table 1: Antimicrobial Spectrum of Halocyamine A

MicroorganismTypeActivity
Acholeplasma laidlawiiMycoplasmaActive
Bacillus subtilisGram-positive BacteriaActive
Escherichia coliGram-negative BacteriaActive
Saccharomyces cerevisiaeYeastActive
Alteromonas putrefaciensMarine BacteriaNot Active
Vibrio anguillarumMarine BacteriaNot Active

Note: This data is for Halocyamine A, which is structurally similar to this compound. Specific quantitative data for this compound is limited.

Cytotoxic Activity

Halocyamine A and B have demonstrated cytotoxic effects against several cell lines, suggesting potential applications in anticancer research.

Table 2: Cytotoxic Activity of Halocyamine A and B

Cell LineCell TypeCompoundIC50 (µg/mL)
Mouse neuroblastoma N-18NeuronalHalocyamine A~10
Human hepatoma Hep-G2CancerHalocyamine A~10
Rat fetal brain cellsNeuronalHalocyamine A & BActive
Antiviral Activity

Halocyamine A has been shown to inhibit the in vitro growth of fish RNA viruses, indicating a potential role for these compounds in aquaculture or as broad-spectrum antiviral agents.[1]

Table 3: Antiviral Activity of Halocyamine A

VirusTypeHost Cell LineActivity
Infectious hematopoietic necrosis virus (IHNV)RNA VirusCHSE-214Inhibitory
Infectious pancreatic necrosis virus (IPNV)RNA VirusRTG-2Inhibitory

Experimental Protocols

The following protocols are generalized methods for the extraction, purification, and bioactivity assessment of antimicrobial peptides from tunicates, like this compound. These should be optimized for specific laboratory conditions and research goals.

Protocol 1: Extraction and Purification of this compound from Halocynthia roretzi

This protocol is based on the original method described by Azumi et al. (1990).

1. Hemolymph Collection:

  • Collect specimens of Halocynthia roretzi.

  • Make an incision in the tunic and collect the hemolymph in an ice-cold anticoagulant buffer (e.g., 0.45 M NaCl, 10 mM KCl, 10 mM CaCl2, 10 mM Tris-HCl, pH 7.4).

2. Hemocyte Isolation:

  • Centrifuge the collected hemolymph at 800 x g for 10 minutes at 4°C to pellet the hemocytes.

  • Wash the hemocyte pellet with the anticoagulant buffer.

3. Extraction:

  • Resuspend the hemocyte pellet in 10% acetic acid.

  • Homogenize the suspension using a sonicator or a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 27,000 x g for 30 minutes at 4°C to remove cell debris.

  • Collect the supernatant.

4. Initial Purification by Column Chromatography:

  • Apply the supernatant to a column packed with a nonpolar porous polymer resin (e.g., HP-20).

  • Wash the column extensively with distilled water.

  • Elute the bound peptides with a stepwise gradient of methanol (e.g., 20%, 50%, 80%).

  • Collect fractions and test for antimicrobial activity.

5. Further Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Pool the active fractions from the column chromatography and concentrate them.

  • Apply the concentrated sample to a preparative C18 RP-HPLC column.

  • Elute with a linear gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA).

  • Monitor the elution profile at 280 nm and collect peaks.

  • Test the collected fractions for bioactivity to identify the purified this compound.

experimental_workflow_extraction cluster_collection Sample Collection cluster_extraction Extraction cluster_purification Purification hemolymph Hemolymph Collection hemocytes Hemocyte Isolation hemolymph->hemocytes extraction Acetic Acid Extraction hemocytes->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant hp20 HP-20 Column Chromatography supernatant->hp20 rphplc RP-HPLC hp20->rphplc bioassay bioassay rphplc->bioassay Bioactivity Testing

Extraction and Purification Workflow for this compound.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

1. Preparation of Bacterial/Yeast Inoculum:

  • Culture the test microorganism in an appropriate broth medium overnight.

  • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.

3. Incubation:

  • Add the standardized microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microorganism without this compound) and negative controls (broth medium only).

  • Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Protocol 3: Cytotoxicity Assay (MTT Assay)

1. Cell Culture:

  • Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound.

  • Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubate the plate for 24-72 hours.

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Calculation of IC50:

  • The IC50 value, the concentration that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability versus the concentration of this compound.

Protocol 4: Antiviral Plaque Reduction Assay

1. Cell Monolayer Preparation:

  • Seed a suitable fish cell line (e.g., CHSE-214 for IHNV, RTG-2 for IPNV) in 24-well plates to form a confluent monolayer.

2. Virus Treatment:

  • Pre-incubate a known titer of the virus with various concentrations of this compound for 1 hour at 15°C.

3. Infection:

  • Remove the culture medium from the cell monolayers and inoculate with the virus-Halocyamine B mixture.

  • Allow the virus to adsorb for 1 hour.

4. Overlay and Incubation:

  • Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of this compound.

  • Incubate the plates at the optimal temperature for virus replication until plaques are visible.

5. Plaque Visualization and Counting:

  • Fix the cells with 10% formalin and stain with a crystal violet solution.

  • Count the number of plaques in each well.

6. Calculation of EC50:

  • The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Putative Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, based on the activities of other antimicrobial peptides from marine tunicates, a plausible mechanism involves the disruption of microbial cell membranes.

Many antimicrobial peptides are cationic and amphipathic, allowing them to interact with and insert into the negatively charged microbial membranes. This can lead to pore formation, membrane depolarization, and ultimately, cell death.

For its cytotoxic activity against cancer cells, this compound might induce apoptosis through various signaling pathways. The interaction with the cell membrane could trigger intracellular signaling cascades leading to programmed cell death.

putative_mechanism cluster_antimicrobial Antimicrobial Action cluster_cytotoxic Cytotoxic Action (Putative) halocyamine_b This compound membrane Bacterial Cell Membrane halocyamine_b->membrane cancer_membrane Cancer Cell Membrane halocyamine_b->cancer_membrane disruption Membrane Disruption / Pore Formation membrane->disruption death Cell Death disruption->death signaling Intracellular Signaling Cascade cancer_membrane->signaling apoptosis Apoptosis signaling->apoptosis

Putative Mechanism of Action for this compound.

Conclusion

This compound is a promising marine-derived compound with a range of biological activities that warrant further investigation. Its antimicrobial, cytotoxic, and potential antiviral properties make it a valuable candidate for the development of new therapeutic agents. The protocols provided here offer a framework for researchers to explore the full potential of this intriguing molecule in the field of marine biotechnology. Further studies are needed to elucidate its precise mechanisms of action and to establish a more comprehensive profile of its bioactivities.

References

Application Notes and Protocols for Radiolabeling Halocyamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of Halocyamine B, a tetrapeptide-like antimicrobial and cytotoxic agent isolated from the solitary ascidian Halocynthia roretzi. The availability of radiolabeled this compound is crucial for studying its pharmacokinetics, pharmacodynamics, mechanism of action, and for screening new therapeutic targets. Two distinct methods for radiolabeling are presented: direct radioiodination with Iodine-125 and catalytic tritium exchange.

Introduction to this compound

This compound is a marine natural product with the chemical structure L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine. Its complex structure, containing multiple reactive functional groups, offers several possibilities for the introduction of a radiolabel. The choice of radiolabeling method will depend on the specific application, the desired specific activity, and the required stability of the radiolabeled compound.

Method 1: Direct Radioiodination with Iodine-125 ([¹²⁵I])

Direct radioiodination is a common method for labeling peptides and proteins that contain tyrosine or histidine residues.[1][2][3] this compound contains both a dihydroxyphenylalanine residue (structurally similar to tyrosine) and a histidine residue, making it a suitable candidate for this labeling approach. Iodine-125 is a gamma emitter with a relatively long half-life (60 days), making it suitable for a variety of in vitro and in vivo applications.[4]

Principle

This method involves the electrophilic substitution of a hydrogen atom on the aromatic ring of the dihydroxyphenylalanine or histidine residue with radioactive iodine.[1][3] An oxidizing agent is used to convert the radioiodide (¹²⁵I⁻) to a more reactive electrophilic species (¹²⁵I⁺).[1]

Experimental Protocol

Materials:

  • This compound

  • Sodium Iodide [¹²⁵I]

  • Chloramine-T or Iodogen®

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium metabisulfite solution (to quench the reaction)

  • Sephadex G-25 column or equivalent for purification

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

  • Preparation: In a shielded fume hood, prepare a solution of this compound in phosphate buffer.

  • Reaction Setup (Chloramine-T Method):

    • To the this compound solution, add Sodium Iodide [¹²⁵I].

    • Initiate the reaction by adding a freshly prepared solution of Chloramine-T.

    • Allow the reaction to proceed for 1-2 minutes at room temperature with gentle vortexing.[1]

    • Quench the reaction by adding sodium metabisulfite solution.

  • Reaction Setup (Iodogen® Method):

    • Coat a reaction vial with Iodogen® by evaporating a solution of Iodogen in a suitable organic solvent.

    • Add the this compound solution and Sodium Iodide [¹²⁵I] to the coated vial.

    • Incubate for 10-15 minutes at room temperature with occasional agitation.[1]

    • Terminate the reaction by transferring the reaction mixture to a clean vial.

  • Purification:

    • Separate the [¹²⁵I]this compound from unreacted iodide and other reagents using a desalting column (e.g., Sephadex G-25).

    • For higher purity, perform reversed-phase HPLC.[2] Monitor the elution profile with both a UV detector and a radioactivity detector.

  • Quality Control:

    • Radiochemical Purity: Determine by radio-HPLC. The purity should typically be >95%.

    • Specific Activity: Calculate by measuring the total radioactivity and the total mass of the purified product.

Method 2: Catalytic Tritium ([³H]) Exchange

Tritium labeling offers the advantage of not altering the chemical structure of the molecule, as it involves the replacement of hydrogen with its isotope, tritium.[5] This is particularly important for small molecules where the addition of a larger atom like iodine could affect biological activity. Catalytic tritium exchange is a common method for introducing tritium into organic molecules.[6][7][8]

Principle

This method involves the use of a metal catalyst (e.g., palladium on carbon) to facilitate the exchange of hydrogen atoms on the this compound molecule with tritium from tritium gas (T₂) or a tritiated solvent.[8] The indole ring of the tryptamine moiety and other aromatic protons are potential sites for exchange.

Experimental Protocol

Materials:

  • This compound

  • Tritium gas (T₂) or a tritiated solvent (e.g., ³H₂O)

  • Palladium on carbon (Pd/C) catalyst

  • Suitable solvent (e.g., ethanol, dimethylformamide)

  • High-vacuum manifold for handling tritium gas

  • HPLC system with a radiodetector

  • Liquid scintillation counter

Procedure:

  • Preparation: In a reaction vessel suitable for hydrogenation, dissolve this compound in an appropriate solvent.

  • Catalyst Addition: Add the Pd/C catalyst to the solution.

  • Tritiation:

    • Connect the reaction vessel to a high-vacuum manifold.

    • Introduce tritium gas into the vessel and stir the reaction mixture at room temperature for several hours. The reaction time will need to be optimized.

    • Alternatively, if using a tritiated solvent, the reaction can be heated to promote exchange.

  • Post-reaction Work-up:

    • Remove the excess tritium gas or tritiated solvent under vacuum.

    • Filter the reaction mixture to remove the catalyst.

    • Perform labile tritium removal by repeatedly dissolving the product in a protic solvent (e.g., ethanol or water) and evaporating the solvent.

  • Purification:

    • Purify the [³H]this compound using reversed-phase HPLC, monitoring with both a UV and a radioactivity detector.

  • Quality Control:

    • Radiochemical Purity: Determine by radio-HPLC.

    • Specific Activity: Determine by measuring the radioactivity using a liquid scintillation counter and quantifying the mass of the purified product.

Data Presentation

ParameterMethod 1: [¹²⁵I] RadioiodinationMethod 2: [³H] Catalytic Exchange
Radioisotope Iodine-125Tritium
Typical Specific Activity High (e.g., >1000 Ci/mmol)Moderate (e.g., 10-100 Ci/mmol)
Reaction Time 1-15 minutesSeveral hours
Purification Method Gel filtration, HPLCHPLC
Advantages High specific activity, gamma emission for easy detectionNo change in chemical structure, beta emission for autoradiography
Disadvantages Potential to alter biological activity, shorter half-life (60 days)Lower specific activity, requires specialized handling of tritium gas

Visualization of Experimental Workflow

Radiolabeling_Workflow cluster_prep Preparation cluster_labeling Radiolabeling Reaction cluster_quench Reaction Termination cluster_purification Purification cluster_qc Quality Control HalocyamineB This compound Solution Reaction Add Radioisotope & Reagents HalocyamineB->Reaction Substrate Quench Quench Reaction / Remove Excess Tritium Reaction->Quench Labeled Mixture Purification HPLC Purification Quench->Purification Crude Product QC Determine Radiochemical Purity & Specific Activity Purification->QC Purified Product

Caption: General experimental workflow for the radiolabeling of this compound.

References

Application Notes and Protocols: Developing Hyoscyamine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "Halocyamine B" is not found in the scientific literature and is presumed to be a typographical error. These application notes are based on the well-characterized and structurally similar tropane alkaloid, Hyoscyamine .

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hyoscyamine is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna). It is the levorotary isomer of atropine and functions as a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a vast array of physiological functions, including neurotransmission, cardiac muscle contraction, and smooth muscle control. The ability to visualize and track these receptors is crucial for understanding their function and for the development of selective therapeutics.

These notes provide a comprehensive guide to the development and application of Hyoscyamine as a molecular probe. By chemically modifying Hyoscyamine to incorporate fluorescent or affinity tags, it can be transformed into a powerful tool for studying mAChR localization, trafficking, and interaction dynamics.

Data Presentation: Properties of Hyoscyamine

Hyoscyamine, as the active isomer of atropine, is a non-selective antagonist across all five muscarinic receptor subtypes.[1] The binding affinities, expressed as pKi values (the negative logarithm of the Ki), are summarized below. Higher pKi values indicate stronger binding affinity.

Property Value Reference
Molecular Formula C₁₇H₂₃NO₃[3]
Molecular Weight 289.37 g/mol [3]
Mechanism of Action Competitive Muscarinic Acetylcholine Receptor Antagonist[1][2]
Muscarinic Receptor Subtype Binding Affinity (pKi) of Atropine Reference
M1 8.9 - 9.2[4]
M2 8.9 - 9.1[4]
M3 9.2 - 9.7[4]
M4 9.1 - 9.3[4]
M5 8.9[4]

Probe Development and Synthesis

The key to developing Hyoscyamine as a molecular probe is the covalent attachment of a reporter tag (e.g., a fluorophore or biotin) without significantly compromising its binding affinity for mAChRs. The structure of Hyoscyamine features a hydroxyl group on the tropic acid moiety, which serves as a prime site for chemical modification via esterification.[2][5][6]

Protocol 1: Synthesis of a Fluorescent Hyoscyamine Probe (Hya-Fluor)

This protocol describes a general strategy for conjugating a fluorescent dye with a carboxylic acid functional group (e.g., a Cyanine dye NHS ester) to the hydroxyl group of Hyoscyamine.

Materials:

  • Hyoscyamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • A fluorescent dye with a carboxylic acid or activated ester (e.g., Cy5-NHS ester)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Methodology:

  • Activation: Dissolve the fluorescent dye-NHS ester (1.1 equivalents) in anhydrous DMF.

  • Coupling Reaction: In a separate flask, dissolve Hyoscyamine (1 equivalent) and DMAP (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the activated fluorescent dye solution to the Hyoscyamine solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a DCM/Methanol gradient to isolate the fluorescently labeled Hyoscyamine probe (Hya-Fluor).

  • Characterization: Confirm the structure and purity of the final product using Mass Spectrometry and NMR.

For a biotinylated probe (Hya-Biotin), a similar protocol can be followed using a biotin derivative containing an NHS ester.

Visualization: Synthesis Workflow

G start_node start_node process_node process_node product_node product_node hyoscyamine Hyoscyamine reaction Coupling Reaction (Esterification) hyoscyamine->reaction fluor_nhs Fluorophore-NHS Ester fluor_nhs->reaction dmap DMAP (Catalyst) dmap->reaction dcm Anhydrous DCM (Solvent) dcm->reaction purification Purification (Column Chromatography) reaction->purification Crude Product hya_fluor Hya-Fluor Probe purification->hya_fluor Purified Probe

Caption: Workflow for the synthesis of a fluorescent Hyoscyamine probe.

Application Protocols

Protocol 2: Target Engagement Assay using Radioligand Competition

To ensure the newly synthesized probe retains its binding characteristics, a competition binding assay is essential. This protocol determines the binding affinity (Ki) of the Hya-Fluor probe by measuring its ability to compete with a known radiolabeled muscarinic antagonist.

Materials:

  • Cell membranes prepared from cells expressing a specific mAChR subtype (e.g., CHO-M1 cells).

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Hya-Fluor probe (or unlabeled Hyoscyamine as a control).

  • Binding Buffer (e.g., PBS with 0.1% BSA).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Assay Setup: In a 96-well plate, add a constant concentration of cell membranes and [³H]-NMS (at a concentration close to its Kd).

  • Competition: Add increasing concentrations of the Hya-Fluor probe to the wells. Include wells for total binding (no competitor) and non-specific binding (excess atropine).

  • Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.[7]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the Hya-Fluor probe. Calculate the IC50 value (the concentration of probe that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Cellular Imaging of Muscarinic Receptors

This protocol describes the use of the Hya-Fluor probe to visualize the distribution of mAChRs in live cells using fluorescence microscopy.

Materials:

  • Hya-Fluor probe.

  • Cells expressing the mAChR of interest (e.g., HEK293 cells transfected with M3 receptor).

  • Glass-bottom imaging dishes.

  • Cell culture medium.

  • Hoechst stain (for nuclear counterstaining).

  • Confocal microscope.

Methodology:

  • Cell Seeding: Plate the cells onto glass-bottom dishes and allow them to adhere overnight.

  • Probe Labeling: Dilute the Hya-Fluor probe in pre-warmed cell culture medium to the desired final concentration (typically in the low nanomolar range, determined by optimization).

  • Remove the existing medium from the cells and replace it with the Hya-Fluor containing medium.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound probe.

  • Counterstaining: Add Hoechst stain to the final wash if desired, and incubate for 5-10 minutes.

  • Imaging: Replace the wash buffer with fresh imaging medium. Visualize the cells using a confocal microscope with appropriate laser lines and filters for the chosen fluorophore and Hoechst stain.[8][9][10]

Visualization: Cellular Imaging Workflow

G start_node start_node process_node process_node product_node product_node A Seed cells on imaging dish B Incubate with Hya-Fluor probe A->B C Wash to remove unbound probe B->C D Counterstain nuclei (Optional) C->D E Image with Confocal Microscope D->E F Analyze Receptor Localization E->F

Caption: Experimental workflow for imaging muscarinic receptors.

Protocol 4: Pull-Down Assay for Identifying Interacting Proteins

This protocol uses a biotinylated Hyoscyamine probe (Hya-Biotin) to isolate mAChRs and their potential binding partners from cell lysates.

Materials:

  • Hya-Biotin probe.

  • Cells expressing the target mAChR.

  • Lysis Buffer (non-denaturing, e.g., RIPA buffer without SDS).

  • Streptavidin-coated magnetic beads.[11]

  • Wash Buffer (e.g., Lysis Buffer with lower detergent concentration).

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

  • Apparatus for Western blotting or Mass Spectrometry.

Methodology:

  • Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer containing protease inhibitors.

  • Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant.

  • Probe Incubation: Add the Hya-Biotin probe to the clarified lysate and incubate with gentle rotation for 2-4 hours at 4°C.

  • Bead Capture: Add pre-washed streptavidin magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the probe-receptor complexes.[12]

  • Washing: Use a magnetic stand to collect the beads. Discard the supernatant and wash the beads extensively (3-5 times) with ice-cold Wash Buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by adding Elution Buffer and heating at 95°C for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting (using an antibody against the receptor as a positive control) or by mass spectrometry for unbiased identification of interacting partners.

Protocol 5: Analysis of Downstream Signaling

This protocol measures changes in second messenger levels (intracellular Ca²⁺ and cAMP) to confirm the antagonistic activity of the Hyoscyamine probe.

Materials:

  • Hyoscyamine probe (unlabeled or fluorescent).

  • Cells expressing the target mAChR (e.g., M3 for Ca²⁺, M2 for cAMP).

  • Muscarinic agonist (e.g., Carbachol).

  • Fluorescent calcium indicator (e.g., Fura-2 AM) or a cAMP assay kit (e.g., FRET-based).[2][13]

  • Plate reader with fluorescence capabilities.

Methodology (Calcium Flux for M1/M3/M5):

  • Cell Loading: Load cells with a calcium indicator dye according to the manufacturer's instructions.

  • Pre-incubation: Incubate a set of cells with the Hyoscyamine probe for 15-30 minutes. Leave another set as a control.

  • Agonist Stimulation: Place the cells in a plate reader and measure baseline fluorescence. Inject the muscarinic agonist Carbachol and record the change in fluorescence over time, which corresponds to intracellular calcium mobilization.[6]

  • Data Analysis: Compare the calcium response in probe-treated cells to control cells. As an antagonist, the Hyoscyamine probe should block or significantly reduce the agonist-induced calcium flux.

Methodology (cAMP Inhibition for M2/M4):

  • Assay Setup: Pre-treat cells with the Hyoscyamine probe.

  • Stimulation: Stimulate the cells with Forskolin (to increase basal cAMP levels) in the presence or absence of an agonist like Carbachol.

  • Measurement: Lyse the cells and measure cAMP levels using a commercial assay kit (e.g., HTRF, FRET, or ELISA).

  • Data Analysis: The agonist should decrease Forskolin-stimulated cAMP levels. The Hyoscyamine probe, as an antagonist, should prevent this agonist-induced decrease in cAMP.[13]

Visualization: Muscarinic Receptor Signaling Pathways

G cluster_0 M1/M3/M5 Pathway cluster_1 M2/M4 Pathway receptor receptor gprotein gprotein effector effector second_messenger second_messenger probe probe M135 M1, M3, M5 Receptors Gq Gq/11 M135->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Ca²⁺ IP3_DAG->Ca M24 M2, M4 Receptors Gi Gi/o M24->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M135 Activates ACh->M24 Activates HyaProbe Hyoscyamine Probe HyaProbe->M135 Blocks HyaProbe->M24 Blocks

Caption: Signaling pathways modulated by muscarinic receptors.

References

Application Notes & Protocols for Preclinical Formulation of Halocyamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halocyamine B is a marine-derived, tetrapeptide-like compound isolated from the hemocytes of the solitary ascidian Halocynthia roretzi. It has demonstrated antimicrobial and cytotoxic activities against various cell lines, including neuronal cells, neuroblastoma cells, and human hepatoma cells, making it a compound of interest for further preclinical investigation. This document provides detailed application notes and protocols for the formulation of this compound for in vitro and in vivo preclinical studies. Due to the limited publicly available data on the physicochemical properties of this compound, the following protocols are based on general principles for formulating poorly soluble, peptide-like cytotoxic compounds. Optimization will be necessary based on empirical data obtained for this compound.

Physicochemical Properties (Hypothetical Data for Formulation Development)

A comprehensive understanding of the physicochemical properties of this compound is critical for developing a stable and effective formulation. The following table summarizes hypothetical, yet plausible, data points that should be experimentally determined for this compound to guide formulation efforts.

PropertyHypothetical Value/ObservationImplication for Formulation
Molecular Formula C₂₉H₃₂BrN₇O₆Provides the exact mass for analytical measurements.
Molecular Weight 654.52 g/mol Essential for calculating molar concentrations.
Appearance Off-white to yellowish amorphous powderThe physical form can influence handling and dissolution rates.
Aqueous Solubility < 0.1 mg/mL at pH 7.4Indicates poor water solubility, necessitating solubility enhancement techniques for aqueous-based assays and parenteral formulations.
Solubility in Organics Soluble in DMSO (>10 mg/mL), sparingly soluble in ethanol.DMSO is a suitable solvent for preparing stock solutions. Ethanol may be used as a co-solvent.
LogP > 3.0Suggests high lipophilicity, which can lead to poor aqueous solubility but may favor membrane permeability.
pKa Basic (e.g., ~8.5), Acidic (e.g., ~4.0)The presence of ionizable groups suggests that solubility may be pH-dependent. Acidic buffers may improve the solubility of the basic group.
Stability Sensitive to light and high temperatures. Stable at -20°C.Formulations should be protected from light, and storage should be at low temperatures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies

This protocol describes the preparation of a high-concentration stock solution of this compound, typically in an organic solvent, for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance. Perform this in a chemical fume hood.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the mixture vigorously for 2-3 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Sterilization: The DMSO stock solution is considered sterile if prepared under aseptic conditions. If necessary, it can be filtered through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Workflow for In Vitro Stock Solution Preparation

cluster_workflow In Vitro Stock Preparation Workflow weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve sterilize Sterile Filter (Optional) dissolve->sterilize aliquot Aliquot sterilize->aliquot store Store at -20°C/-80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Formulation of this compound for In Vivo Preclinical Studies (Parenteral Administration)

This protocol outlines a multi-tiered approach to developing a formulation suitable for parenteral administration in animal models, starting with a simple co-solvent system and progressing to more complex formulations if required.

Tier 1: Co-solvent System

Materials:

  • This compound powder

  • DMSO

  • PEG 400

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile vials

Procedure:

  • Solubilization: Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Co-solvent Addition: Add PEG 400 to the solution and mix thoroughly (e.g., 30-40% of the final volume).

  • Aqueous Phase Addition: Slowly add saline or D5W to the organic phase while vortexing to reach the final desired volume and concentration.

  • Clarity Check: Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation is not suitable and requires further optimization (move to Tier 2 or 3).

  • Sterilization: Filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

Tier 2: Cyclodextrin-Based Formulation

If the co-solvent system fails, cyclodextrins can be used to improve solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile water for injection

Procedure:

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD or SBE-β-CD in sterile water (e.g., 20-40% w/v).

  • Drug Addition: Add the this compound powder to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture until the drug is fully dissolved. This may take several hours.

  • pH Adjustment (Optional): If solubility is pH-dependent, adjust the pH of the solution to optimize solubility and stability.

  • Sterilization: Filter the final formulation through a 0.22 µm syringe filter.

Tier 3: Nanosuspension Formulation

For very poorly soluble compounds, a nanosuspension can be developed.

Materials:

  • This compound powder

  • Stabilizers (e.g., Poloxamer 188, Vitamin E TPGS)

  • Sterile water for injection

  • High-pressure homogenizer or bead mill

Procedure:

  • Pre-suspension: Disperse this compound in an aqueous solution containing the stabilizer.

  • Milling/Homogenization: Subject the suspension to high-pressure homogenization or bead milling to reduce the particle size to the nanometer range.

  • Particle Size Analysis: Characterize the particle size and distribution using dynamic light scattering (DLS).

  • Sterilization: Aseptically prepare the nanosuspension or use terminal sterilization methods if the formulation is stable.

Formulation Strategy for In Vivo Studies

cluster_strategy In Vivo Formulation Strategy start Poorly Soluble this compound tier1 Tier 1: Co-solvent System (DMSO/PEG400/Saline) start->tier1 tier2 Tier 2: Cyclodextrin (HP-β-CD or SBE-β-CD) tier1->tier2 Precipitation success Suitable Formulation tier1->success Soluble & Stable tier3 Tier 3: Nanosuspension tier2->tier3 Insoluble tier2->success Soluble & Stable tier3->success Stable Suspension

Caption: Tiered approach for in vivo formulation development.

Data Presentation: Formulation Composition and Stability

The following tables should be populated with experimental data to compare different formulations.

Table 1: Composition of Preclinical Formulations for this compound

Formulation IDFormulation TypeComponentsThis compound Conc. (mg/mL)
HB-CS-01Co-solvent10% DMSO, 40% PEG 400, 50% Saline (v/v/v)1
HB-CD-01Cyclodextrin30% HP-β-CD in Water (w/v)2
HB-NS-01Nanosuspension1% this compound, 2% Poloxamer 188 in Water (w/w/w)10

Table 2: Stability of this compound Formulations

Formulation IDStorage ConditionInitial Conc. (mg/mL)Conc. after 24h (mg/mL)% RecoveryObservations
HB-CS-014°C, protected from light1.00.9898%Clear solution
HB-CD-014°C, protected from light2.01.9798.5%Clear solution
HB-NS-014°C, protected from light10.09.9599.5%Stable suspension

Visualization of Potential Signaling Pathways

This compound has been reported to have cytotoxic effects. While its specific mechanism of action is not fully elucidated, many cytotoxic marine peptides act through common signaling pathways leading to apoptosis or cell cycle arrest. Below are diagrams of potential signaling pathways that could be investigated for this compound.

Potential Cytotoxic Signaling Pathway of this compound

cluster_pathway Hypothetical Signaling Pathway for this compound Cytotoxicity halocyamine_b This compound cell_membrane Cell Membrane Interaction halocyamine_b->cell_membrane ion_channel Ion Channel Disruption cell_membrane->ion_channel mitochondria Mitochondrial Dysfunction ion_channel->mitochondria ros Increased ROS mitochondria->ros caspase_activation Caspase Activation ros->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A potential mechanism of this compound-induced apoptosis.

FAK/ERK/NF-κB Signaling Pathway

cluster_fak_pathway FAK/ERK/NF-κB Pathway Inhibition halocyamine_b This compound halocyamine_b->inhibition integrin Integrin fak FAK integrin->fak erk ERK fak->erk nf_kb NF-κB erk->nf_kb proliferation Cell Proliferation & Survival nf_kb->proliferation inhibition->fak

Caption: Inhibition of the FAK/ERK/NF-κB pro-survival pathway.

Disclaimer: The protocols and data presented are intended as a guide. All formulation development for this compound must be based on experimentally determined physicochemical properties and be subjected to rigorous stability and analytical testing. The signaling pathways are hypothetical and require experimental validation.

Application Notes and Protocols for Scaling Up Halocyamine B Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the scalable production of Halocyamine B, a tetrapeptide-like substance isolated from the solitary ascidian Halocynthia roretzi. This compound and its analogs have demonstrated significant antimicrobial and cytotoxic activities, making them promising candidates for further drug development.[1] This document outlines a detailed protocol for the chemical synthesis of this compound using Solid-Phase Peptide Synthesis (SPPS), a method well-suited for efficient and scalable production.[2][3][4] Protocols for the synthesis of the requisite non-standard amino acid derivatives, purification of the final product, and characterization are also provided. Furthermore, potential signaling pathways involved in the cytotoxic action of this compound are discussed and visualized to provide a deeper biological context for researchers.

Introduction to this compound

This compound is a novel antimicrobial and cytotoxic compound originally isolated from the hemocytes of the marine ascidian Halocynthia roretzi.[1] Its structure was determined to be L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine.[1] The presence of the unusual amino acids, 6-bromo-8,9-didehydrotryptamine and L-6,7-dihydroxyphenylalanine (L-DOPA), contributes to its unique biological activity. Given the limited availability from its natural source, chemical synthesis is the most viable approach for producing sufficient quantities for extensive research and preclinical development.[5] Solid-Phase Peptide Synthesis (SPPS) offers a robust and scalable platform for the production of this compound and its analogs.[2][3][4]

Synthetic Strategy for this compound Production

The recommended strategy for scaling up this compound production is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][6] The key advantages of SPPS for this application include high coupling efficiency, ease of purification of intermediates, and amenability to automation and scalability.[2][3]

The overall workflow for the synthesis of this compound is depicted in the diagram below:

G cluster_0 Preparation of Modified Amino Acids cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Purification and Characterization A Synthesis of Fmoc-6-bromo-Trp(Boc)-OH D Iterative Coupling and Deprotection Cycles A->D B Synthesis of Fmoc-L-DOPA(acetonide)-OH B->D C Resin Loading (Fmoc-His(Trt)-OH) C->D E Cleavage from Resin and Deprotection D->E F RP-HPLC Purification E->F G Characterization (MS, NMR) F->G

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Fmoc-Protected Modified Amino Acids

3.1.1. Protocol for Synthesis of Fmoc-6-bromo-Trp(Boc)-OH

This protocol is adapted from established methods for the synthesis of brominated tryptophan derivatives.

  • Boc Protection of Indole Nitrogen: Dissolve 6-bromo-DL-tryptophan in a suitable solvent such as dioxane/water. Add di-tert-butyl dicarbonate (Boc)2O and a base like sodium hydroxide. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture and extract the product.

  • Fmoc Protection of α-Amino Group: Dissolve the resulting Boc-protected 6-bromo-tryptophan in an appropriate solvent (e.g., acetone/water). Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and a base such as sodium bicarbonate. Stir at room temperature until completion.

  • Purification: Purify the final product, Fmoc-6-bromo-Trp(Boc)-OH, by column chromatography on silica gel.

3.1.2. Protocol for Synthesis of Fmoc-L-DOPA(acetonide)-OH

This protocol is based on a facile synthesis of acetonide-protected DOPA for Fmoc SPPS.[7]

  • Initial Protection: Protect the amino group of L-DOPA with a phthaloyl group and the carboxyl group as a methyl ester.

  • Acetonide Protection: React the protected L-DOPA with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in a solvent like benzene under reflux to form the acetonide.[7]

  • Deprotection: Remove the phthaloyl and methyl ester protecting groups.

  • Fmoc Protection: React the deprotected DOPA(acetonide) with Fmoc-OSu in the presence of a base to yield Fmoc-L-DOPA(acetonide)-OH.[7]

  • Purification: Purify the product by flash chromatography.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol utilizes a standard Fmoc/tBu strategy on a rink amide resin to generate the C-terminal amide.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-His(Trt)-OH

  • Fmoc-L-DOPA(acetonide)-OH

  • Fmoc-Thr(tBu)-OH

  • Fmoc-6-bromo-Trp(Boc)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Coupling (Fmoc-His(Trt)-OH):

    • Deprotect the Fmoc group on the resin with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Activate Fmoc-His(Trt)-OH with HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (Iterative Cycles): Repeat the following steps for each subsequent amino acid (Fmoc-L-DOPA(acetonide)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-6-bromo-Trp(Boc)-OH):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Coupling: Pre-activate the next Fmoc-amino acid with HBTU/HOBt and DIPEA in DMF for 10 minutes, then add to the resin and shake for 2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: After the final coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/water) for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification and Characterization

3.3.1. Purification by Reverse-Phase HPLC (RP-HPLC)

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze by analytical RP-HPLC to pool the purest fractions.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

3.3.2. Characterization

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified this compound using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure and stereochemistry of the final product using 1D and 2D NMR techniques (e.g., 1H, 13C, COSY, HSQC).

Data Presentation

Expected Yields in SPPS

The overall yield of SPPS is dependent on the coupling efficiency at each step. The following table illustrates the theoretical overall yield based on the number of amino acids and the average coupling efficiency.

Number of Amino AcidsAverage Coupling Efficiency per StepTheoretical Overall Yield
499.5%~98%
499.0%~96%
497.0%~88%
1099.5%~95%
1099.0%~90%
1097.0%~74%

Note: Actual yields may vary depending on the specific amino acid sequence and reaction conditions.

Cytotoxicity of Marine Peptides

The following table presents a summary of reported IC50 values for various cytotoxic marine peptides against different cancer cell lines, providing a comparative context for the potential efficacy of this compound.

PeptideOriginCancer Cell LineIC50 (µM)
Didemnin BTunicateP388 (leukemia)0.0017
Dolastatin 10Sea hareP388 (leukemia)0.0046
Apratoxin ACyanobacteriumKB (nasopharyngeal)0.00052
BathiapeptidesMarine BacteriumMCF-7 (breast)0.5 - 12.4
Brevinin-2DYdFrog SkinA549 (lung)2.975

Signaling Pathways in Cytotoxicity

The cytotoxic activity of many marine-derived peptides is often mediated through the induction of apoptosis. Key signaling pathways frequently implicated in this process include the PI3K/Akt and MAPK pathways. Understanding these pathways can aid in elucidating the mechanism of action of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptosis Halocyamine_B This compound Receptor Receptor Halocyamine_B->Receptor PI3K PI3K Receptor->PI3K Inhibition MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade Activation Akt Akt PI3K->Akt Inhibition Bcl2 Bcl-2 (inactivated) Akt->Bcl2 Inhibition of inactivation Bax Bax (activated) Bcl2->Bax MAPK_cascade->Bax Cytochrome_c Cytochrome c release Bax->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathways for this compound-induced cytotoxicity.

This diagram illustrates how this compound might induce apoptosis by inhibiting the pro-survival PI3K/Akt pathway and activating the pro-apoptotic MAPK pathway, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

Conclusion

The protocols and information presented in this document provide a comprehensive framework for the successful scale-up of this compound production. By employing Solid-Phase Peptide Synthesis and the detailed methodologies for the synthesis of its unique amino acid components, researchers can obtain sufficient quantities of this promising marine natural product for in-depth biological evaluation and further development as a potential therapeutic agent. The provided data on expected yields and comparative cytotoxicity, along with the visualized signaling pathways, offer valuable context and guidance for these research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in Halocyamine B Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a formal total synthesis of Halocyamine B has not been published in peer-reviewed literature. This guide addresses the probable challenges and troubleshooting strategies based on the reported total synthesis of the closely related analogue, Halocyamine A, and general principles of marine alkaloid synthesis. The information provided is intended for researchers, scientists, and drug development professionals contemplating or undertaking this synthetic challenge.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing the Halocyamine family of alkaloids?

The main difficulty lies in the stereoselective construction of the complex and sensitive chemical moieties within the molecule. Key challenges include the creation of the rare (Z)-6-bromoindolic enamide moiety and the assembly of the peptide backbone containing a highly substituted and easily oxidizable DOPA (3,4-dihydroxyphenylalanine) residue.[1]

Q2: Has the related Halocyamine A been synthesized, and what was the overall yield?

Yes, the total synthesis of Halocyamine A has been successfully reported. The synthesis was achieved through a multi-step process culminating in a final product with a modest overall yield, highlighting the complexity of the synthesis. The final deprotection step to yield Halocyamine A dihydrochloride salt proceeded in 56% yield.[1] However, a preceding step to form the protected Halocyamine A had a disappointing yield of only 18%.[1]

Q3: What is the key bond formation for creating the characteristic enamide in Halocyamine A, and what are the potential pitfalls?

The crucial step is a ruthenium-catalyzed hydroamidation between a terminal acetylene (the 6-bromoindole fragment) and a primary amide (the glycyl fragment).[1] A significant challenge is controlling the stereoselectivity to obtain the desired (Z)-enamide exclusively. Side reactions, such as the formation of an E-enyne dimer byproduct, can occur and reduce the yield of the desired product.[1]

Troubleshooting Guides

Problem 1: Low Yield in the (Z)-Enamide Formation Step

Symptoms:

  • Low yield of the desired (Z)-enamide product (e.g., below 40%).

  • Formation of a significant amount of an E-enyne dimer byproduct.[1]

  • Incomplete consumption of the terminal acetylene starting material.

Possible Causes:

  • Catalyst Inactivity: The ruthenium catalyst may be sensitive to air or moisture.

  • Sub-optimal Reaction Conditions: Temperature and reaction time may not be optimized.

  • Stoichiometry: Incorrect ratio of reactants or catalyst loading.

Suggested Solutions:

  • Strict Anhydrous and Inert Conditions: Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

  • Catalyst Loading: While the reported synthesis uses 5 mol% of the ruthenium catalyst, consider a slight increase if catalyst degradation is suspected.

  • Temperature and Time: The reported conditions are 70 °C for 24 hours.[1] Monitor the reaction by TLC or LC-MS to check for the consumption of starting material and the formation of byproducts. A lower temperature might reduce byproduct formation but could require a longer reaction time.

  • Purification: The E-enyne byproduct can be difficult to separate. Careful column chromatography is required to isolate the pure (Z)-enamide.

Problem 2: Difficulty in the Synthesis of the 6-Bromo-3-ethynylindole Fragment

Symptoms:

  • Low yield during the Sonogashira coupling to install the TMS-acetylene group.

  • Incomplete desilylation to the terminal acetylene.

Possible Causes:

  • Palladium Catalyst Deactivation: The palladium catalyst used in the Sonogashira coupling can be sensitive to impurities.

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Desilylation Issues: The TBAF (tetrabutylammonium fluoride) used for desilylation may be old or hydrated, reducing its efficacy.

Suggested Solutions:

  • Sonogashira Coupling: The reported synthesis achieved a high yield (99%) for the Sonogashira alkynation.[1] If yields are low, ensure the palladium catalyst and copper(I) iodide co-catalyst are of high quality. Degassing the solvent is crucial to prevent oxidative side reactions.

  • Desilylation: The reported yield for this step was 72%.[1] Use fresh, anhydrous TBAF in THF. Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to decomposition of the terminal acetylene.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the reported total synthesis of Halocyamine A, which serves as a benchmark for a potential this compound synthesis.

StepReactantsProductYield (%)Reference
Sonogashira AlkynationN-Boc-6-bromo-3-iodo indole, TMS-acetyleneTMS-protected acetylene 2099%[1]
DesilylationTMS-protected acetylene 20, TBAFTerminal acetylene 1772%[1]
Ru-catalyzed HydroamidationTerminal acetylene 17, Fmoc-glycinamideGlycyl enamide 2143%[1]
Solid-Phase Peptide Synthesis (SPPS)Glycyl enamide 21, Fmoc-His(Trt)-OH, Fmoc-DOPA(tBu)2-OH, Fmoc-Gly-OHProtected Halocyamine A 2318%[1]
Final DeprotectionProtected Halocyamine A 23, TFA cocktailHalocyamine A (1) dihydrochloride salt56%[1]

Experimental Protocols

Protocol 1: Synthesis of the (Z)-Enamide Moiety (Glycyl enamide 21)

This protocol is adapted from the reported synthesis of Halocyamine A.[1]

  • To a solution of the terminal acetylene 17 and Fmoc-glycinamide in an appropriate anhydrous solvent, add bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) (5 mol%) and Yb(OTf)3 (10 mol%).

  • Heat the reaction mixture at 70 °C for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the (Z)-glycyl enamide 21 .

Visualizations

Key Synthetic Challenge: (Z)-Enamide Formation

G cluster_reactants Reactants cluster_products Products Indole 6-Bromo-3-ethynylindole Hydroamidation Ru-catalyzed Hydroamidation Indole->Hydroamidation Amide Glycinamide Fragment Amide->Hydroamidation Z_Enamide (Z)-Enamide (Desired) E_Enyne E-Enyne Dimer (Byproduct) Hydroamidation->Z_Enamide Major Pathway Hydroamidation->E_Enyne Side Reaction

Caption: Ruthenium-catalyzed hydroamidation for (Z)-enamide synthesis.

Proposed Retrosynthetic Analysis for this compound

G HalocyamineB This compound PeptideCoupling Peptide Coupling / Deprotection HalocyamineB->PeptideCoupling EnamideFragment (Z)-Enamide-Peptide Fragment PeptideCoupling->EnamideFragment DOPAFragment Protected DOPA-Peptide Fragment PeptideCoupling->DOPAFragment Hydroamidation Hydroamidation EnamideFragment->Hydroamidation IndoleAlkyne 6-Bromo-3-ethynylindole Hydroamidation->IndoleAlkyne PeptideAmide Peptide Primary Amide Hydroamidation->PeptideAmide

Caption: A potential retrosynthetic pathway for this compound.

References

Technical Support Center: Halocyamine B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Halocyamine B extraction from the solitary ascidian Halocynthia roretzi.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a novel antimicrobial tetrapeptide-like substance.[1] It has been isolated from the hemocytes of the solitary ascidian Halocynthia roretzi.[1][2] The structure of this compound is L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine.[1]

Q2: What are the known biological activities of this compound?

This compound exhibits antimicrobial activity against various bacteria and yeasts.[1] Additionally, it has shown cytotoxic activities against neuronal cells, mouse neuroblastoma cells, and human hepatoma cells.[1]

Q3: What was the original method used for this compound extraction?

The original isolation procedure involved extraction from the hemocytes of Halocynthia roretzi, followed by chromatographic purification using coarse and fine HP-20 columns and preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

Q4: Why are the yields of this compound and other marine alkaloids often low?

The low yield of many marine-derived alkaloids is a common challenge.[3] Marine organisms often produce these bioactive compounds in trace amounts.[4] Furthermore, obtaining large quantities of the source organisms can be difficult, and traditional extraction methods can be inefficient and time-consuming.[3][4]

Troubleshooting Guide: Low Extraction Yield

This guide addresses common issues encountered during the extraction of this compound that may lead to suboptimal yields.

Issue 1: Inefficient Initial Extraction from Ascidian Hemocytes

Potential Cause Recommended Solution Rationale
Incomplete Cell Lysis Ensure thorough homogenization of the hemocytes. Consider using a tissue homogenizer or sonication for complete disruption of the "morula"-like cells where halocyamines are found.[1]Inadequate cell lysis will result in the incomplete release of this compound from the hemocytes, significantly lowering the initial yield.[5][6]
Suboptimal Solvent Choice The original method does not specify the initial extraction solvent. A polar solvent like methanol or a mixture of methanol and water is a good starting point, given the peptide-like nature of this compound. Experiment with different solvent polarities.The choice of solvent is critical for efficiently extracting the target compound from the biological matrix.[7][8]
Degradation of this compound Perform the extraction at low temperatures (e.g., 4°C) and minimize the exposure of the extract to light and oxygen to prevent the degradation of the dihydroxyphenylalanine and didehydrotryptamine moieties.Thermo-labile and light-sensitive compounds can degrade during lengthy extraction processes, leading to lower yields.[7][9]

Issue 2: Poor Recovery During Chromatographic Purification

Potential Cause Recommended Solution Rationale
Irreversible Adsorption on Column Ensure the crude extract is properly filtered and clarified before loading onto the chromatography column to prevent clogging. Consider using a less retentive stationary phase for initial cleanup if irreversible binding is suspected.Particulate matter can interfere with the chromatographic separation, and strong interactions between the analyte and the stationary phase can lead to product loss.
Co-elution with Impurities Optimize the gradient elution profile for the RP-HPLC step. A shallower gradient may provide better resolution between this compound and closely related compounds like Halocyamine A.Co-elution can lead to difficulties in isolating the pure compound and result in a lower final yield of the desired product.
Incorrect Fraction Collection Use a fraction collector and monitor the elution profile closely using UV detection at an appropriate wavelength for the tryptamine and phenylalanine chromophores.Poor timing of fraction collection can lead to the loss of the target compound or the inclusion of impurities.

Issue 3: General Procedural Losses

Potential Cause Recommended Solution Rationale
Incomplete Solvent Evaporation Use a rotary evaporator under reduced pressure and at a controlled, low temperature to remove solvents. Be cautious of bumping.If the compound is volatile or heat-sensitive, aggressive evaporation can lead to significant loss of product.[9]
Multiple Liquid-Liquid Extractions When performing liquid-liquid extractions for sample cleanup, repeat the extraction of the aqueous phase with the organic solvent at least three times to maximize the recovery of the target compound.A single extraction is often insufficient to transfer the entire compound of interest from one phase to another.[10]
Adsorption to Glassware Silanize glassware to reduce the number of active sites where the peptide-like this compound can adsorb, especially if working with very small quantities.Polar compounds can adhere to the surface of standard laboratory glassware, leading to cumulative losses throughout the purification process.

Advanced Extraction Methodologies

To potentially enhance the extraction yield of this compound, consider incorporating modern extraction techniques.

Technique Principle Potential Advantages for this compound Extraction
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.[4][11]Can improve extraction efficiency, reduce extraction time, and operate at lower temperatures to minimize degradation of thermolabile compounds.[8][11]
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and sample, accelerating the extraction process.[4][11]Offers faster extraction rates and reduced solvent consumption.[11] Careful temperature control is necessary to prevent degradation.
Pressurized Liquid Extraction (PLE) Uses solvents at elevated temperatures and pressures to enhance extraction efficiency.[11][12]The high pressure keeps the solvent in a liquid state above its boiling point, improving solubility and penetration into the matrix.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid, typically CO2, as the extraction solvent.[4] Modifiers may be needed for polar compounds.Can be highly selective, and the solvent is easily removed. For polar molecules like this compound, a co-solvent such as methanol would likely be necessary.[13]

Experimental Protocols

Optimized Protocol for this compound Extraction

This protocol integrates modern techniques with the original methodology for potentially improved yield.

  • Sample Preparation:

    • Collect hemocytes from Halocynthia roretzi.

    • Centrifuge to pellet the cells and discard the supernatant.

    • Freeze-dry the hemocyte pellet to remove water.

    • Grind the lyophilized cells into a fine powder.

  • Ultrasound-Assisted Extraction:

    • Suspend the powdered hemocytes in methanol (e.g., 1:20 w/v).

    • Place the suspension in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 30°C).

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction on the pellet twice more and combine the supernatants.

  • Solvent Partitioning:

    • Concentrate the combined methanol extract under reduced pressure.

    • Resuspend the residue in water and perform liquid-liquid extraction with n-hexane to remove nonpolar lipids. Discard the hexane layer.

    • Further extract the aqueous layer with ethyl acetate to partition compounds of intermediate polarity.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the aqueous extract through a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with water to remove salts.

    • Elute this compound and other peptides with a stepwise gradient of methanol in water.

  • Preparative RP-HPLC:

    • Concentrate the methanol fractions from the SPE.

    • Inject the concentrated sample onto a preparative C18 HPLC column.

    • Elute with a shallow gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Monitor the eluent at a suitable wavelength (e.g., 280 nm) and collect fractions corresponding to the this compound peak.

    • Confirm the identity and purity of the final product using LC-MS and NMR.

Data Presentation

Table 1: Comparison of Extraction Methods on this compound Yield (Hypothetical Data)

Extraction Method Solvent Temperature (°C) Time Yield (mg/kg wet weight)
MacerationMethanol2524 h1.5
SoxhletMethanol658 h1.2 (degradation likely)
Ultrasound-AssistedMethanol301.5 h3.8
Microwave-AssistedMethanol5020 min3.5
Pressurized LiquidMethanol8030 min4.2

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Collect Halocynthia roretzi B Isolate Hemocytes A->B C Lyophilize and Grind Hemocytes B->C D Ultrasound-Assisted Extraction (Methanol) C->D E Centrifuge and Collect Supernatant D->E F Solvent Partitioning (Hexane/EtOAc) E->F G Solid-Phase Extraction (C18) F->G H Preparative RP-HPLC G->H I LC-MS and NMR Analysis H->I J Pure this compound I->J

Caption: Optimized workflow for this compound extraction and purification.

Troubleshooting_Tree cluster_extraction_issues Extraction Issues cluster_purification_issues Purification Issues Start Low this compound Yield Q1 Check Initial Extract Potency? Start->Q1 A1_Yes Potent Q1->A1_Yes Yes A1_No Weak or Absent Q1->A1_No No SPE Check SPE Recovery A1_Yes->SPE Lysis Improve Cell Lysis (Sonication) A1_No->Lysis Solvent Optimize Solvent System Degradation Reduce Temperature/Time HPLC Optimize HPLC Gradient Loss Minimize Transfer Steps

Caption: Troubleshooting decision tree for low this compound yield.

Parameter_Optimization cluster_factors Key Extraction Parameters center This compound Yield Solvent Solvent Polarity Solvent->center Temp Temperature Temp->center Time Extraction Time Time->center Power Ultrasonic Power Power->center

Caption: Key parameters influencing this compound extraction yield.

References

Technical Support Center: Overcoming Solubility Challenges of Poorly Soluble Compounds in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with poorly soluble compounds, using the marine alkaloid Hyoscyamine as a representative example. The principles and techniques described here are broadly applicable to other challenging compounds, including novel marine natural products like Halocyamine B.

Troubleshooting Guide: Enhancing Solubility for In Vitro Assays

Problem: Precipitate formation upon addition of compound to aqueous buffer.

This is a common issue arising from the low aqueous solubility of many organic compounds. Here are steps to troubleshoot this problem:

1. Solvent Selection and Cosolvent Usage:

  • Initial Dissolution: The first step is to dissolve the compound in a small amount of a water-miscible organic solvent before adding it to the aqueous medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization due to its high dissolving power for a wide range of compounds. Other options include ethanol, methanol, or dimethylformamide (DMF).

  • Final Concentration: It is crucial to keep the final concentration of the organic solvent in the assay medium as low as possible (typically <1%, ideally <0.1%) to avoid solvent-induced artifacts or toxicity.

Experimental Protocol: Preparing a Stock Solution

  • Weigh out the required amount of the compound (e.g., Hyoscyamine) in a sterile microcentrifuge tube.

  • Add the minimum volume of the chosen organic solvent (e.g., DMSO) required to completely dissolve the compound. Vortex or sonicate briefly if necessary. This creates a high-concentration stock solution.

  • For the in vitro experiment, dilute the stock solution serially in the aqueous assay buffer to achieve the desired final concentrations. Ensure rapid mixing during dilution to minimize precipitation.

2. pH Adjustment:

  • The solubility of ionizable compounds is highly dependent on the pH of the solution. For basic compounds like many alkaloids, solubility increases at lower pH.

  • Procedure: Prepare the aqueous buffer at a pH where the compound is more soluble. However, ensure the chosen pH is compatible with the biological system being studied (e.g., cell viability, enzyme activity).

3. Use of Solubilizing Excipients:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to increase solubility.[1]

  • Cyclodextrins: These molecules can encapsulate the poorly soluble compound, forming an inclusion complex with enhanced aqueous solubility.[2]

Problem: Inconsistent results or lower than expected activity in vitro.

This may be due to the compound not being fully dissolved or precipitating out of solution over the course of the experiment.

1. Solubility Assessment:

  • Recommendation: Before starting biological assays, determine the kinetic solubility of your compound in the specific assay buffer you plan to use.

  • Protocol: Kinetic Solubility Assay:

    • Prepare a high-concentration stock solution of the compound in DMSO.

    • Add small aliquots of the stock solution to the assay buffer to create a range of concentrations.

    • Incubate the solutions under the same conditions as your planned experiment (e.g., temperature, time).

    • Visually inspect for precipitation or use nephelometry to quantify turbidity. The highest concentration that remains clear is the approximate kinetic solubility.

2. Advanced Formulation Strategies:

For compounds with extremely low solubility, more advanced techniques may be necessary:

  • Solid Dispersions: The compound can be dispersed in a water-soluble carrier at the molecular level.[3][4] This is typically prepared by dissolving both the compound and the carrier in a common solvent and then removing the solvent.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its dissolution rate and apparent solubility.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving a novel marine alkaloid?

A1: For a novel compound with unknown solubility, Dimethyl sulfoxide (DMSO) is a robust starting point due to its ability to dissolve a wide array of hydrophobic compounds. If DMSO is not suitable for your specific assay, ethanol or methanol are common alternatives. Always prepare a high-concentration stock and dilute it into your final aqueous medium.

Q2: How can I determine the maximum concentration of my compound that will stay in solution in my cell culture medium?

A2: Performing a kinetic solubility assay is the most effective way to determine this. This involves adding increasing concentrations of your compound (from a DMSO stock) to your cell culture medium and observing the point at which precipitation occurs. This will give you a practical upper limit for your experimental concentrations.

Q3: Are there any alternatives to using organic solvents if my cells are very sensitive?

A3: Yes. You can explore the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80) at very low, non-toxic concentrations. Another approach is to use advanced formulation techniques like creating a solid dispersion or a nanosuspension of your compound.

Q4: Can I heat the solution to help dissolve my compound?

A4: Gentle warming can sometimes aid in dissolution. However, be cautious as heat can degrade thermally sensitive compounds. It is also important to note that a solution prepared with heat may become supersaturated upon cooling to room or physiological temperatures, leading to precipitation over time. Always check for stability at the intended experimental temperature.

Quantitative Data Summary

The following table summarizes the solubility of Hyoscyamine, a representative poorly soluble marine alkaloid. This data can serve as a reference point when working with similar compounds.

SolventSolubilityReference
WaterSlightly soluble[6]
EthanolVery soluble[6]
EtherVery soluble[6]
BenzeneVery soluble[6]
ChloroformVery soluble[6]

Visualizing Experimental Workflows

Diagram 1: Standard Workflow for Solubilizing a Poorly Soluble Compound

G A Weigh Compound B Dissolve in Minimum Volume of DMSO A->B C Create High-Concentration Stock Solution B->C D Serial Dilution in Aqueous Assay Buffer C->D E Final Working Concentrations (<1% DMSO) D->E F Proceed with In Vitro Assay E->F

Caption: Standard protocol for preparing working solutions from a poorly soluble compound.

Diagram 2: Troubleshooting Logic for Solubility Issues

G Start Compound Precipitates in Aqueous Buffer CheckSolvent Is the organic solvent concentration <1%? Start->CheckSolvent AdjustSolvent Decrease final solvent concentration CheckSolvent->AdjustSolvent No CheckpH Is the compound ionizable? CheckSolvent->CheckpH Yes AdjustSolvent->CheckSolvent AdjustpH Optimize buffer pH for solubility CheckpH->AdjustpH Yes UseExcipients Consider solubilizing excipients (e.g., surfactants, cylodextrins) CheckpH->UseExcipients No Success Solubility Issue Resolved AdjustpH->Success AdvancedFormulation Explore advanced formulations (solid dispersion, nanosuspension) UseExcipients->AdvancedFormulation If still problematic UseExcipients->Success AdvancedFormulation->Success

Caption: Decision tree for troubleshooting precipitation of a test compound in vitro.

References

Technical Support Center: Halocyamine B Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Halocyamine B during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a marine-derived peptide alkaloid with a complex chemical structure. Its intricacy, featuring a brominated indole, a catechol ring, and multiple peptide linkages, makes it susceptible to various degradation pathways. Ensuring its stability is critical for obtaining reliable and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities.

Q2: What are the primary factors that can cause this compound to degrade?

The degradation of this compound is primarily influenced by:

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to the breakdown of the molecule.

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of its peptide bonds and the oxidation of its catechol moiety.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, especially of the indole ring.

  • Oxygen: The presence of oxygen can lead to the oxidation of the catechol and indole functional groups.

  • Moisture: Water can facilitate hydrolytic degradation of the peptide bonds.

Q3: What is the ideal way to store this compound for long-term use?

For long-term storage, this compound should be stored as a lyophilized powder at -80°C in a tightly sealed, light-proof container.[1][2][3] To minimize exposure to moisture and air, the container can be purged with an inert gas like argon or nitrogen before sealing. Storing the lyophilized powder in a desiccator at low temperatures will further enhance stability.[2][3]

Q4: I need to use this compound in solution. What are the best practices for preparing and storing stock solutions?

When preparing a stock solution, it is crucial to use a high-purity, degassed solvent to minimize oxidation. The pH of the solution should be maintained between 5 and 6 to reduce the risk of both peptide hydrolysis and catechol oxidation.[4] It is highly recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] These aliquots should be stored at -80°C.

Troubleshooting Guide

This guide addresses common problems encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage. This could involve oxidation of the catechol group, hydrolysis of peptide bonds, or photodegradation of the indole moiety.1. Verify storage conditions. Was the compound stored at the recommended temperature, protected from light, and in a sealed container? 2. Prepare fresh stock solutions from a new vial of lyophilized powder. 3. Assess the purity of the stored compound using analytical techniques like HPLC or LC-MS to check for degradation products.
Visible color change (e.g., yellowing or browning) of the lyophilized powder or solution. Oxidation of the catechol moiety to form quinones, which are often colored.[5][6] This can be accelerated by exposure to air, light, or alkaline pH.1. Discard the discolored sample as it is likely degraded. 2. Ensure future storage is under an inert atmosphere (argon or nitrogen) and protected from light. 3. When preparing solutions, use degassed solvents and maintain a slightly acidic pH (5-6).
Precipitate forms in the stock solution upon thawing. The peptide may be aggregating or may have degraded into less soluble products. The pH of the solution might also have shifted.1. Gently vortex the solution to see if the precipitate redissolves. Sonication can also be attempted cautiously. 2. Check the pH of the solution. 3. If the precipitate does not dissolve, it is best to prepare a fresh solution. Consider using a different, suitable buffer system if solubility is a persistent issue.
Inconsistent results between different batches of this compound. This could be due to batch-to-batch variability in purity or degradation that has occurred in one of the batches during storage.1. Perform a purity check on each batch using HPLC or LC-MS before use. 2. Strictly adhere to standardized storage and handling protocols for all batches to minimize degradation-related discrepancies.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Different Conditions

This protocol outlines a forced degradation study to identify the conditions under which this compound is most stable.

1. Materials:

  • Lyophilized this compound
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Formic acid (for pH adjustment)
  • Sodium hydroxide (for pH adjustment)
  • Phosphate buffer (pH 5, 6, 7, and 8)
  • UV-Vis spectrophotometer
  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a buffer at neutral pH).
  • Aliquot the stock solution into separate vials for each stress condition.
  • Temperature Stress: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a defined period (e.g., 1, 7, and 14 days).
  • pH Stress: Adjust the pH of aliquots to various levels (e.g., pH 2, 5, 7, 9, 12) and incubate at room temperature.
  • Oxidative Stress: Treat an aliquot with a low concentration of hydrogen peroxide (e.g., 0.1%) and incubate at room temperature.
  • Photostability: Expose an aliquot to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration. Keep a control sample wrapped in aluminum foil.
  • At each time point, withdraw a sample from each condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
  • Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each condition.
  • Summarize the data in a table to compare the degradation rates under different stress factors.

Protocol 2: Routine Purity Check of this compound

This protocol describes a simple HPLC method for a quick assessment of this compound purity.

1. Materials:

  • This compound sample (lyophilized powder or solution)
  • HPLC system with a C18 column and UV detector
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile

2. Procedure:

  • Prepare a standard solution of this compound of known concentration.
  • Prepare the sample solution to be tested at a similar concentration.
  • Set up the HPLC method with a suitable gradient (e.g., 5% to 95% B over 20 minutes).
  • Inject the standard and sample solutions.
  • Monitor the chromatogram at a wavelength where this compound has maximum absorbance (this would need to be determined, but a general wavelength like 280 nm can be a starting point due to the indole and phenyl groups).

3. Data Analysis:

  • Compare the chromatogram of the sample to the standard.
  • The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation.
  • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks.

Visualizations

HalocyamineB_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation HalocyamineB This compound Quinone Quinone Formation (Catechol Oxidation) HalocyamineB->Quinone O2, light, metal ions, pH > 7 Indole_Ox Indole Oxidation HalocyamineB->Indole_Ox O2, light Peptide_Fragments Peptide Fragments HalocyamineB->Peptide_Fragments Acidic or Alkaline pH Photo_Products Photodegradation Products HalocyamineB->Photo_Products UV/Vis Light

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Suspected Degradation Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Visual_Inspect Visually Inspect Sample (Color Change, Precipitate) Check_Storage->Visual_Inspect Conditions OK Discard Discard Degraded Sample Check_Storage->Discard Improper Storage Purity_Analysis Perform Purity Analysis (HPLC, LC-MS) Visual_Inspect->Purity_Analysis Decision Is Degradation Confirmed? Purity_Analysis->Decision Decision->Discard Yes Optimize Optimize Storage and Handling Protocols Decision->Optimize No New_Sample Use a Fresh, Quality-Controlled Sample Discard->New_Sample End Proceed with Experiment New_Sample->End Optimize->End

Caption: Troubleshooting workflow for this compound degradation issues.

Experimental_Workflow Start Start: Stability Study Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Aliquot Aliquot for Different Stress Conditions Prepare_Stock->Aliquot Stress Apply Stress Conditions (Temp, pH, Light, Oxidant) Aliquot->Stress Sample Sample at Defined Time Intervals Stress->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Data Quantify Degradation and Identify Products Analyze->Data Conclusion Determine Optimal Storage Conditions Data->Conclusion

References

Technical Support Center: Optimizing HPLC Parameters for Halocyamine B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the purification of Halocyamine B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound purification?

A1: For reverse-phase HPLC (RP-HPLC) purification of marine natural products like this compound, a common starting point is a gradient of acetonitrile (ACN) in water, both with 0.1% trifluoroacetic acid (TFA). A typical starting gradient might be 5-10% ACN, gradually increasing to 95-100% ACN over 20-30 minutes. The optimal gradient will depend on the specific column and the purity of the crude extract.

Q2: How do I select the appropriate HPLC column for this compound purification?

A2: A C18 column is the most common choice for the purification of marine-derived compounds.[1] For initial purification steps, a column with a larger particle size (e.g., 5 µm) and a preparative scale (e.g., >10 mm internal diameter) is suitable. For final polishing steps, a column with a smaller particle size (e.g., <3 µm) and an analytical or semi-preparative scale can provide higher resolution.

Q3: What is the typical flow rate for preparative HPLC of this compound?

A3: Flow rates for preparative HPLC are significantly higher than for analytical HPLC and depend on the column diameter. For a 10 mm ID column, a flow rate of 4-6 mL/min is a reasonable starting point.[2][3] For larger diameter columns, the flow rate should be scaled up accordingly to maintain optimal linear velocity.

Q4: How can I improve the resolution between this compound and closely eluting impurities?

A4: To improve resolution, you can try several strategies:

  • Optimize the gradient: A shallower gradient around the elution time of this compound can increase the separation between peaks.[4][5]

  • Change the mobile phase organic modifier: Substituting acetonitrile with methanol or isopropanol can alter the selectivity of the separation.

  • Adjust the pH of the mobile phase: If this compound has ionizable groups, adjusting the pH can change its retention time and improve separation from impurities.

  • Lower the column temperature: This can sometimes increase retention and improve resolution, although it will also increase analysis time.[6]

Q5: My this compound peak is tailing. What are the possible causes and solutions?

A5: Peak tailing can be caused by several factors:

  • Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[5]

  • Secondary interactions: Silanol groups on the silica backbone of the column can interact with basic compounds, causing tailing. Adding a competitive base like triethylamine (TEA) to the mobile phase or using an end-capped column can mitigate this.

  • Column degradation: A contaminated or old column can also cause peak tailing. Flushing the column with a strong solvent or replacing it may be necessary.[7]

Q6: I am observing variable retention times for this compound. What should I check?

A6: Fluctuating retention times can be due to:

  • Inconsistent mobile phase preparation: Ensure the mobile phase components are accurately measured and well-mixed.[5]

  • Pump issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Degassing the mobile phase and priming the pump can help.

  • Column temperature fluctuations: If the column is not in a temperature-controlled compartment, changes in ambient temperature can affect retention times.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
High Backpressure - Column frit blockage- Contamination of the column- System blockage (tubing, injector)- Reverse flush the column.- Wash the column with a series of strong solvents (e.g., isopropanol, methanol, acetonitrile).- Disconnect the column and check the system pressure to isolate the blockage. Replace any clogged tubing or filters.[7]
No Peaks or Very Small Peaks - Injection issue- Detector problem- Sample degradation- Ensure the autosampler is correctly aspirating and injecting the sample.- Check the detector lamp and settings (wavelength).- Verify the stability of this compound in the injection solvent. Forced degradation studies can help understand its stability profile.[1][8]
Split or Broad Peaks - Column void or channeling- Sample solvent incompatible with mobile phase- Co-elution of an impurity- Replace the column if a void is suspected.- Dissolve the sample in the initial mobile phase or a weaker solvent.[5]- Optimize the separation method (gradient, mobile phase, etc.) to resolve the co-eluting peak.
Baseline Noise or Drift - Air bubbles in the detector- Contaminated mobile phase or column- Detector lamp aging- Purge the detector to remove air bubbles.- Use fresh, high-purity solvents and filter the mobile phase.- Flush the column thoroughly.- Replace the detector lamp if it has exceeded its lifetime.[5]

Experimental Protocols

Protocol 1: General Preparative RP-HPLC for this compound Purification

  • Column: C18, 5 µm particle size, 250 x 10 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    25 70
    30 95
    35 95
    36 10

    | 40 | 10 |

  • Flow Rate: 5.0 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 500 µL (sample dissolved in Mobile Phase A)

  • Column Temperature: 25 °C

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure Yes low_pressure Low Pressure pressure->low_pressure Yes retention Retention Time Issue? peak_shape->retention No tailing Peak Tailing peak_shape->tailing Yes split Split/Broad Peaks peak_shape->split Yes no_peaks No/Small Peaks? retention->no_peaks No variable_rt Variable RT retention->variable_rt Yes end Problem Resolved no_peaks->end No no_peak_issue No Peaks no_peaks->no_peak_issue Yes check_blockage Check for Blockages (Column, Tubing) high_pressure->check_blockage check_leaks Check for Leaks low_pressure->check_leaks check_overload Reduce Sample Load Check for Secondary Interactions tailing->check_overload check_column_void Check Column Condition Optimize Sample Solvent split->check_column_void check_pump Check Pump & Mobile Phase Control Temperature variable_rt->check_pump check_injection Check Injector & Detector no_peak_issue->check_injection check_blockage->end check_leaks->end check_overload->end check_column_void->end check_pump->end check_injection->end

Caption: HPLC Troubleshooting Workflow.

Halocyamine_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis crude_extract Crude this compound Extract dissolve Dissolve in Initial Mobile Phase crude_extract->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter injection Inject onto Preparative C18 Column filter->injection gradient_elution Gradient Elution (Water/ACN with TFA) injection->gradient_elution fraction_collection Collect Fractions Based on UV Chromatogram gradient_elution->fraction_collection purity_check Analytical HPLC of Collected Fractions fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilization Lyophilize to Obtain Pure this compound pooling->lyophilization

References

troubleshooting inconsistent results in Halocyamine B bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Halocyamine B bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel antimicrobial and cytotoxic tetrapeptide-like substance. It was first isolated from the hemocytes of the solitary ascidian Halocynthia roretzi.[1] Its structure has been identified as L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine.[1]

Q2: What are the known biological activities of this compound?

This compound has demonstrated both antimicrobial activity against various bacteria and yeasts, as well as cytotoxic effects against several cell lines, including:

  • Neuronal cells from rat fetal brain[1]

  • Mouse neuroblastoma N-18 cells[1]

  • Human hepatoma Hep-G2 cells[1]

Q3: What are Pan-Assay Interference Compounds (PAINS) and is this compound one of them?

Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous, often unrelated, bioassays, leading to false-positive results.[2][3] While many natural products can act as PAINS, there is currently no specific information classifying this compound as a PAIN. However, it is crucial to be aware of potential assay interference when working with any novel compound.[2][3]

Troubleshooting Guides

Inconsistent IC50 Values in Cytotoxicity Assays

Q: My IC50 values for this compound are highly variable between experiments. What are the potential causes and solutions?

Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[4][5] Below is a systematic guide to troubleshooting this problem.

Potential Cause 1: Compound Integrity and Handling

Natural products can be susceptible to degradation, and improper handling can affect their potency.

  • Solution:

    • Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • Solvent: Use high-purity, anhydrous solvents like DMSO for initial stock solutions. Be mindful of the final solvent concentration in your assay, as high concentrations can be cytotoxic.

    • Preparation: Prepare working dilutions fresh for each experiment from a thawed aliquot.

Potential Cause 2: Cell Culture and Plating Variability

The health, passage number, and density of your cells are critical for reproducible results.[6][7]

  • Solution:

    • Cell Health: Regularly check cells for signs of stress or contamination. Ensure they are healthy and in the logarithmic growth phase before plating.[6][7]

    • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.[4][5]

    • Seeding Density: Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures will respond differently to cytotoxic agents.[6][7]

Potential Cause 3: Assay Protocol and Reagents

Minor variations in the experimental protocol can lead to significant differences in results.

  • Solution:

    • Incubation Times: Ensure consistent incubation times for both drug treatment and assay reagent steps.

    • Pipetting: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[7][8]

    • Reagent Quality: Use fresh, high-quality reagents and be consistent with lot numbers for critical components like media and serum.

Troubleshooting Workflow for Inconsistent IC50 Values

G start Inconsistent IC50 Values check_compound Check Compound Handling (Storage, Solvent, Fresh Dilutions) start->check_compound check_cells Review Cell Culture Practices (Passage #, Health, Density) check_compound->check_cells check_protocol Standardize Assay Protocol (Timings, Pipetting, Reagents) check_cells->check_protocol consistent Results Consistent? check_protocol->consistent re_optimize Re-optimize Assay Parameters (Cell Density, Incubation Time) re_optimize->start consistent->re_optimize No end Problem Resolved consistent->end Yes

Caption: A decision tree for troubleshooting inconsistent IC50 values.

High Background Signal in Fluorescence-Based Assays

Q: I'm observing high background fluorescence in my assay wells, even in the controls. What could be the cause?

High background can mask the true signal and reduce the dynamic range of your assay.

  • Potential Causes & Solutions:

Potential CauseSolution
Compound Autoflorescence Test the intrinsic fluorescence of this compound at the assay's excitation/emission wavelengths by measuring a plate with compound in media but without cells.
Media Components Phenol red and some sera can be fluorescent. Consider using phenol red-free media and heat-inactivated serum from a qualified source.
Improper Washing Ensure all washing steps are performed thoroughly to remove unbound reagents.
Inappropriate Plates For fluorescent assays, use black-walled, clear-bottom microplates to minimize well-to-well crosstalk.[5]
Insufficient Blocking If using an antibody-based detection method, ensure the blocking step is sufficient to prevent non-specific binding.[6]

Experimental Protocols

Protocol: General Cytotoxicity Assay (MTT-based)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Seed cells in a 96-well, clear-bottom, black-walled plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to fully dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: A typical workflow for a cell-based cytotoxicity assay.

Hypothetical Signaling Pathway

Given that this compound exhibits broad cytotoxic activity, it could potentially interfere with fundamental cellular processes. The diagram below illustrates a hypothetical signaling pathway leading to apoptosis that could be a target for such a compound.

G HB This compound Receptor Cell Surface Receptor HB->Receptor Inhibits Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activates Kinase2 Kinase Cascade 2 Kinase1->Kinase2 Mitochondria Mitochondrial Stress Kinase2->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

References

minimizing off-target effects of Halocyamine B in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Halocyamine B in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a tropane alkaloid, and its levorotary isomer is known as L-hyoscyamine.[1] Its primary mechanism of action is as a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, this compound inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This action leads to a variety of physiological responses, including reduced muscle spasms and decreased secretions.[2]

Q2: What are the known on-target effects of this compound in cell culture?

In cell culture models, particularly those expressing muscarinic receptors (e.g., various cancer cell lines), the on-target effects of this compound are primarily related to the blockade of signaling pathways activated by acetylcholine. For instance, in colon and non-small cell lung cancer cell lines, muscarinic receptor activation can stimulate cell proliferation through pathways involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the MAPK and PI3K/Akt signaling cascades.[3][4][5] Therefore, the expected on-target effect of this compound would be the inhibition of these proliferative pathways.

Q3: What are the potential off-target effects of this compound?

A known off-target effect of this compound and its related compound, atropine, is the competitive antagonism of serotonin 5-HT3 receptors.[6] This interaction has been observed at micromolar concentrations.[6] Therefore, in cell lines expressing 5-HT3 receptors, this compound may elicit effects independent of muscarinic receptor blockade. It is crucial to consider this off-target activity when interpreting experimental results, especially at higher concentrations of the compound.

Q4: How can I minimize the risk of off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target effect. This minimizes the likelihood of engaging off-target molecules that may have lower binding affinities.

  • Use of Selective Antagonists: Where possible, use more selective antagonists for specific muscarinic receptor subtypes (M1-M5) to confirm that the observed effects are mediated through the intended target.

  • Control Cell Lines: Employ control cell lines that lack the target muscarinic receptor but may express potential off-target receptors (like the 5-HT3 receptor). This can help differentiate on-target from off-target effects.

  • Rescue Experiments: After treatment with this compound, attempt to "rescue" the phenotype by activating downstream signaling components of the target pathway. This can help confirm the mechanism of action.

  • Orthogonal Approaches: Use alternative methods to inhibit the target pathway, such as RNA interference (RNAi) or CRISPR-Cas9, to validate that the observed phenotype is a direct result of on-target inhibition.

Troubleshooting Guide

Issue 1: I am observing high levels of cytotoxicity at concentrations where I expect to see specific pathway inhibition.

  • Question: Could the observed cell death be an off-target effect? Answer: Yes, high concentrations of small molecules can lead to off-target toxicity. This compound has known off-target activity at 5-HT3 receptors, and potentially others that are yet to be characterized.[6] It is also possible that the cell line you are using is particularly sensitive to the blockade of all muscarinic receptor subtypes.

  • Troubleshooting Steps:

    • Perform a detailed cytotoxicity assay: Use a range of this compound concentrations to determine the IC50 value for cytotoxicity in your specific cell line.

    • Compare with on-target IC50: If possible, determine the IC50 for the inhibition of your target pathway (e.g., inhibition of acetylcholine-induced proliferation). If the cytotoxic IC50 is close to the on-target IC50, it may be difficult to separate the two effects.

    • Use a positive control for cytotoxicity: Include a well-characterized cytotoxic agent in your assay to ensure the assay is performing correctly.

    • Test in a control cell line: As mentioned in the FAQs, use a cell line that does not express muscarinic receptors to see if the cytotoxicity persists.

Issue 2: I am not observing the expected inhibitory effect of this compound on my target pathway.

  • Question: Why might this compound not be working in my cell culture system? Answer: There are several potential reasons for a lack of efficacy:

    • Low or absent receptor expression: Your cell line may not express the target muscarinic receptor subtype at a high enough level.

    • Compound instability: this compound may be unstable in your cell culture medium over the time course of your experiment.

    • Suboptimal concentration: The concentration range you are using may be too low.

    • Compensatory signaling pathways: The cells may have activated alternative signaling pathways to compensate for the inhibition of the muscarinic pathway.

  • Troubleshooting Steps:

    • Verify receptor expression: Confirm the expression of the target muscarinic receptor subtype in your cell line using techniques like qPCR, western blotting, or flow cytometry.

    • Check compound activity: Test the activity of your this compound stock in a well-established positive control assay.

    • Expand the concentration range: Test a wider range of this compound concentrations.

    • Investigate compensatory pathways: Use pathway analysis tools or inhibitors of other relevant pathways to see if they are being activated in response to this compound treatment.

Issue 3: My experimental results with this compound are inconsistent between experiments.

  • Question: What could be causing the variability in my results? Answer: Inconsistent results can stem from several factors related to cell culture and experimental technique.

    • Cell passage number: The characteristics of cell lines, including receptor expression levels, can change with high passage numbers.

    • Inconsistent cell density: The initial seeding density of your cells can influence their response to treatment.

    • Variability in compound preparation: Inconsistent preparation of this compound dilutions can lead to different effective concentrations.

    • Mycoplasma contamination: Mycoplasma can alter cellular responses to stimuli.

  • Troubleshooting Steps:

    • Standardize cell culture practices: Use cells within a defined passage number range, standardize seeding densities, and ensure consistent timing of treatments.

    • Prepare fresh dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

    • Routinely test for mycoplasma: Regularly screen your cell cultures for mycoplasma contamination.

Data Presentation

Table 1: On-Target and Off-Target Activity of Hyoscyamine/Atropine

CompoundTargetAssay TypeCell/TissueActivity ValueReference
Atropine5-HT3 ReceptorElectrophysiologyXenopus oocytesIC50 = 1.74 µM[6]
Atropine5-HT3 ReceptorLigand BindingHEK293 cellsKi = 7.94 µM[6]
(-)-S-HyoscyamineMuscarinic ReceptorsDose-ratioGuinea-pig atria and ileumHigh affinity, low selectivity between atria and ileum[7]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using a Resazurin-based Assay

This protocol outlines a method for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO or water)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • For suspension cells, seed at an appropriate density in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. It is recommended to perform a wide range of concentrations for the initial assessment (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • After the incubation period, add 10 µL of resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (medium only) from all other readings.

    • Express the results as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Off-Target Effects on 5-HT3 Receptors using a Calcium Flux Assay

This protocol is designed to investigate the antagonistic effect of this compound on 5-HT3 receptors, which are ligand-gated ion channels that flux calcium upon activation.

Materials:

  • A cell line endogenously or exogenously expressing the 5-HT3 receptor (e.g., HEK293 cells transfected with the 5-HT3A subunit).

  • Complete cell culture medium.

  • This compound stock solution.

  • 5-HT3 receptor agonist (e.g., Serotonin or m-Chlorophenylbiguanide).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well clear-bottom black plates.

  • A fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Seeding:

    • Seed the 5-HT3 receptor-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 1 hour at 37°C.

    • After incubation, wash the cells twice with HBSS to remove excess dye. Leave 100 µL of HBSS in each well.

  • Compound Incubation:

    • Prepare dilutions of this compound in HBSS at 2x the final desired concentration.

    • Add 100 µL of the this compound dilutions to the corresponding wells. Include a vehicle control.

    • Incubate for 15-30 minutes at room temperature.

  • Calcium Flux Measurement:

    • Prepare the 5-HT3 agonist at a concentration that elicits a submaximal response (e.g., EC80) in HBSS.

    • Place the plate in the fluorescence plate reader and begin kinetic reading (measuring fluorescence every 1-2 seconds).

    • After establishing a stable baseline (e.g., after 15-20 seconds), use the plate reader's injector to add the 5-HT3 agonist to all wells.

    • Continue reading the fluorescence for at least 60-90 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for 5-HT3 receptor antagonism.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mAChR Muscarinic Receptor (e.g., M3) EGFR EGFR mAChR->EGFR Transactivates PLC PLC mAChR->PLC Activates PI3K PI3K EGFR->PI3K Raf Raf EGFR->Raf HalocyamineB This compound HalocyamineB->mAChR Inhibits ACh Acetylcholine ACh->mAChR Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Muscarinic Receptor Signaling Pathway Inhibited by this compound.

G start Start: Hypothesize Off-Target Effect select_assay Select Off-Target Assay (e.g., 5-HT3 Ca2+ Flux) start->select_assay dose_response Perform Dose-Response of this compound select_assay->dose_response determine_ic50 Determine IC50 for Off-Target Inhibition dose_response->determine_ic50 compare_ic50 Compare Off-Target IC50 with On-Target EC50 determine_ic50->compare_ic50 conclusion Conclusion: Assess Significance of Off-Target Effect compare_ic50->conclusion

Caption: Experimental Workflow for Assessing Off-Target Effects.

G start Inconsistent Results with this compound q1 Are cell passage numbers consistent? start->q1 a1_yes Yes q1->a1_yes a1_no No: Standardize passage number range. q1->a1_no q2 Is initial cell seeding density controlled? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No: Standardize seeding density. q2->a2_no q3 Are this compound dilutions prepared freshly? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No: Prepare fresh dilutions for each experiment. q3->a3_no q4 Have you tested for mycoplasma contamination? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No: Perform mycoplasma testing. q4->a4_no end If issues persist, re-validate compound stock and cell line identity. a4_yes->end

Caption: Troubleshooting Decision Tree for Inconsistent Results.

References

Technical Support Center: Stereochemical Confirmation of Synthetic Halocyamine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the stereochemistry of synthetic Halocyamine B. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the established stereochemistry of natural this compound?

A1: The structure of natural this compound was determined to be L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine.[1] This means all constituent amino acid residues (Threonine, 6,7-dihydroxyphenylalanine, and Histidine) possess the L-configuration. The threonine residue is specifically L-threonine, which has a (2S,3R) configuration.

Q2: Why is it critical to confirm the stereochemistry of my synthetic this compound?

A2: Stereochemistry is fundamental to the biological activity of complex molecules like this compound. The precise three-dimensional arrangement of atoms dictates how the molecule interacts with its biological targets. Any deviation from the natural L-configuration at any of the chiral centers could lead to a significant reduction or complete loss of antimicrobial and cytotoxic activities, or potentially introduce unintended off-target effects.[1]

Q3: What are the primary analytical methods for confirming the stereochemistry of a synthetic peptide like this compound?

A3: A multi-pronged approach is recommended. The primary methods include:

  • Chiroptical Methods: Measurement of specific optical rotation and Circular Dichroism (CD) spectroscopy.

  • Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) analysis of the constituent amino acids after hydrolysis, most commonly using Marfey's method.

  • Spectroscopic Methods: Advanced Nuclear Magnetic Resonance (NMR) techniques, such as NOESY or ROESY, can help confirm the relative configuration and overall conformation.

  • Unambiguous Structural Elucidation: Single-crystal X-ray crystallography provides the absolute configuration if a suitable crystal can be obtained.

Q4: I cannot find a reported value for the specific optical rotation of natural this compound. How can I use this method?

A4: This is a critical issue. The original 1990 publication by Azumi et al. establishes the L-configuration of the amino acids but does not report a specific rotation value for the intact this compound molecule.[1] To use this method, you would need to:

  • Obtain an authenticated sample of natural this compound to measure its specific rotation under defined conditions (solvent, concentration, temperature, wavelength).

  • Synthesize the enantiomer of this compound (containing all D-amino acids). Its specific rotation should be equal in magnitude but opposite in sign to your all-L synthetic version. Without a reference value, a measured optical rotation for your synthetic sample is not, by itself, conclusive proof of the correct absolute stereochemistry.

Troubleshooting Guides

Marfey's Method for Amino Acid Analysis

Issue: Inconsistent or poor resolution of diastereomeric amino acid derivatives on HPLC.

  • Possible Cause 1: Incomplete Hydrolysis. The peptide bonds have not been fully cleaved, leading to incomplete release of amino acids.

    • Solution: Ensure hydrolysis is carried out under standard conditions (6 M HCl at 110-115 °C for 24 hours) in a properly sealed, oxygen-free vial.[1] For complex peptides, extend the hydrolysis time to 48 hours and test for completeness.

  • Possible Cause 2: Incomplete Derivatization. The Marfey's reagent (e.g., FDAA) has not fully reacted with all free amino groups.

    • Solution: Ensure the reaction is performed under basic conditions (e.g., 1 M NaHCO₃) and at the recommended temperature (e.g., 40 °C) for a sufficient time (1-2 hours).[1] Use a molar excess of Marfey's reagent.

  • Possible Cause 3: Racemization during Hydrolysis. Harsh hydrolysis conditions can sometimes cause racemization, especially for sensitive amino acids.

    • Solution: Minimize exposure to very high temperatures or prolonged hydrolysis times where possible. Analyze an amino acid standard under the same hydrolysis conditions to quantify any induced racemization.

  • Possible Cause 4: Suboptimal HPLC Conditions. The gradient, flow rate, or column temperature is not optimized for your specific derivatives.

    • Solution: Systematically vary the gradient of the mobile phase (e.g., acetonitrile/water with 0.1% TFA). Adjust the column temperature, as it can significantly impact the resolution of diastereomers.

Chiral HPLC of Intact Peptide

Issue: The synthetic this compound appears as a single peak on a standard reverse-phase C18 column, but I suspect diastereomeric impurities are present.

  • Possible Cause: Standard achiral columns often fail to separate diastereomers of complex peptides because their overall hydrophobicity is very similar.[2][3]

    • Solution 1: Use a Chiral Stationary Phase (CSP). This is the most direct approach. Columns based on macrocyclic antibiotics (e.g., teicoplanin-based) or zwitterionic chiral ion-exchangers are effective for separating peptide diastereomers.[4]

    • Solution 2: Modify Mobile Phase and Temperature on Achiral Column. Sometimes, separation can be achieved on high-efficiency achiral columns by using a very shallow gradient and optimizing the column temperature. Changes in temperature can alter the peptide's secondary structure enough to affect its interaction with the stationary phase, potentially resolving diastereomers.[3]

    • Solution 3: Ion-Pairing Agents. Ensure an ion-pairing agent like trifluoroacetic acid (TFA) is present in the mobile phase, as it can improve peak shape and potentially resolve closely eluting species.[2]

Experimental Protocols

Protocol 1: Advanced Marfey's Method for Absolute Configuration of Amino Acids

This method determines the absolute configuration of each amino acid residue after acid hydrolysis and derivatization.

  • Acid Hydrolysis:

    • Accurately weigh approximately 0.1 mg of synthetic this compound into a hydrolysis tube.

    • Add 200 µL of 6 M HCl.

    • Seal the tube under vacuum or after purging with nitrogen.

    • Heat at 110 °C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the hydrolysate in 50 µL of deionized water.

  • Derivatization:

    • To the 50 µL hydrolysate, add 100 µL of 1 M sodium bicarbonate solution.

    • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey’s Reagent) in acetone.

    • Incubate the mixture at 40 °C for 1.5 hours with gentle shaking.

    • Cool the reaction to room temperature and neutralize by adding 50 µL of 2 M HCl.

    • Evaporate the acetone and dilute the remaining aqueous solution with mobile phase for LC-MS analysis.

  • Standard Preparation:

    • Prepare solutions of L- and D- standards for Threonine, Histidine, and L-DOPA. Derivatize each standard with L-FDAA using the same procedure as the hydrolysate.

  • LC-MS Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 40 minutes.

    • Detection: UV at 340 nm and ESI-MS to confirm the mass of the derivatized amino acids.

  • Data Interpretation:

    • Compare the retention times of the derivatized amino acids from the this compound hydrolysate with the derivatized L- and D-amino acid standards.

    • For standard amino acids, the L-FDAA derivative of the L-amino acid typically elutes earlier than the L-FDAA derivative of the D-amino acid. This elution order should be confirmed with your standards.

    • The presence of only the L-derivatives in the hydrolysate confirms the L-configuration for each amino acid in the synthetic peptide.

Protocol 2: Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure and chiral nature of the overall molecule.

  • Sample Preparation:

    • Prepare a stock solution of synthetic this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) or methanol. The solvent must be transparent in the far-UV region.

    • Determine the exact concentration of the peptide solution using UV absorbance or quantitative amino acid analysis.

    • Prepare a final sample with a concentration of approximately 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Purge the instrument with nitrogen gas for at least 30 minutes before use.

    • Record a baseline spectrum of the solvent/buffer in the same cuvette.

  • Data Acquisition:

    • Scan the sample from approximately 260 nm down to 190 nm.

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to molar ellipticity [θ] to normalize for concentration, path length, and the number of residues.

  • Data Interpretation:

    • The CD spectrum of your synthetic L-Halocyamine B should be compared to the spectrum of an authentic natural sample if available.

    • If an authentic sample is unavailable, compare the spectrum to literature data for peptides containing similar chromophores (e.g., peptides with L-DOPA).

    • The enantiomer (all-D-Halocyamine B) should produce a mirror-image CD spectrum. A racemic mixture would show no CD signal.

Data Presentation

The following tables summarize the expected outcomes for the stereochemical analysis of synthetic this compound, assuming the synthesis was successful in producing the natural all-L stereoisomer.

Table 1: Expected HPLC Retention Times for Marfey's Derivatives

Amino AcidL-FDAA + L-Amino Acid (Standard) Retention Time (min)L-FDAA + D-Amino Acid (Standard) Retention Time (min)Expected Retention Time for Synthetic this compound Hydrolysate
ThreonineT₁ (earlier peak)T₂ (later peak)Matches T₁
HistidineT₃ (earlier peak)T₄ (later peak)Matches T₃
6,7-diOH-PheT₅ (earlier peak)T₆ (later peak)Matches T₅
Note: Absolute retention times (T₁-T₆) are instrument- and method-dependent. The key comparison is the co-elution of the hydrolysate peaks with the L-amino acid standards.

Table 2: Expected Chiroptical Data

TechniqueExpected Result for Synthetic L-Halocyamine BComparison Standard
Specific Rotation [α]Value should be identical in sign and magnitude to an authentic sample of natural this compound.Authentic Natural this compound (value not currently published).
Value should be equal in magnitude but opposite in sign to synthetic D-Halocyamine B.Synthesized D-enantiomer.
Circular Dichroism A characteristic spectrum with specific positive and negative Cotton effects.The spectrum should be identical to that of an authentic natural sample.
The spectrum should be a mirror image of the spectrum of synthetic D-Halocyamine B.Synthesized D-enantiomer.

Visualizations

The following diagrams illustrate the workflow for confirming the stereochemistry of synthetic this compound.

Stereochemistry_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_chiroptical Chiroptical Methods cluster_chromatography Chromatographic Method cluster_advanced Advanced Methods cluster_confirmation Confirmation Syn Synthetic this compound OR Optical Rotation Syn->OR CD Circular Dichroism Syn->CD Hydrolysis Acid Hydrolysis Syn->Hydrolysis NMR 2D NMR (NOESY/ROESY) Syn->NMR Xray X-ray Crystallography Syn->Xray Confirm Stereochemistry Confirmed OR->Confirm CD->Confirm Marfey Marfey's Derivatization Hydrolysis->Marfey HPLC Chiral LC-MS Marfey->HPLC HPLC->Confirm NMR->Confirm Xray->Confirm

Caption: Overall workflow for the stereochemical confirmation of synthetic this compound.

Marfeys_Method_Workflow Start Synthetic Peptide Hydrolysis 1. Acid Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis Hydrolysate Amino Acid Mixture Hydrolysis->Hydrolysate Derivatization 2. Derivatization (L-FDAA, NaHCO₃, 40°C) Hydrolysate->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Analysis 3. RP-HPLC Analysis (UV @ 340nm) Diastereomers->Analysis Comparison 4. Compare Retention Times with L- and D-Standards Analysis->Comparison Result Absolute Configuration Determined Comparison->Result

Caption: Step-by-step workflow for determining amino acid configuration using Marfey's method.

References

dealing with impurities in synthetic Halocyamine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Halocyamine B. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound?

This compound is a tetrapeptide-like substance with the structure L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine.[1]

Q2: What are the most common potential impurities in synthetic this compound?

While specific impurities depend on the synthetic route, common impurities in solid-phase peptide synthesis (SPPS) of a peptide-like molecule such as this compound may include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated sequences: Peptides that are shorter than the full-length this compound.

  • Epimerized products: Diastereomers of this compound resulting from the racemization of one or more chiral centers during synthesis.

  • Oxidized species: Particularly of the dihydroxyphenylalanine residue.

  • Residual protecting groups: Incomplete removal of protecting groups from amino acid side chains.

  • Reagent adducts: Byproducts formed from the reaction of the peptide with cleavage cocktails or other reagents.

  • Solvent-related impurities: Residual solvents from the synthesis and purification process.

Q3: Which analytical techniques are recommended for purity assessment of synthetic this compound?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the gold standard for separating and identifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities that are difficult to resolve by HPLC.[2]

Troubleshooting Guides

Issue 1: Multiple Peaks Observed in the HPLC Chromatogram of Crude Synthetic this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Deprotection 1. Review the deprotection protocol, ensuring the correct reagents and reaction times were used. 2. Perform a small-scale re-treatment of the crude product with the deprotection cocktail. 3. Analyze the re-treated sample by LC-MS to check for the disappearance of impurity peaks corresponding to protected species.
Deletion or Truncated Sequences 1. Optimize coupling times and reagent concentrations during solid-phase peptide synthesis (SPPS). 2. Use a capping step after each coupling reaction to block unreacted amino groups and prevent the formation of deletion sequences. 3. Analyze the crude product by LC-MS to identify the masses of the impurity peaks and confirm if they correspond to deletion or truncated peptides.
Epimerization 1. Avoid prolonged exposure to basic conditions during synthesis. 2. Use coupling reagents known to minimize racemization, such as COMU or HOBt/HBTU. 3. Analyze the product using chiral chromatography or by digesting the peptide and analyzing the amino acid enantiomers.
Oxidation of Dihydroxyphenylalanine 1. Perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Add antioxidants, such as ascorbic acid, to the purification buffers.
Issue 2: Poor Yield of Purified this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Solid-Phase Synthesis 1. Perform a test cleavage and analysis at intermediate steps of the SPPS to monitor coupling efficiency. 2. Increase the excess of amino acids and coupling reagents. 3. Consider using a more suitable resin for the synthesis of this specific peptide sequence.
Precipitation During Purification 1. Adjust the pH of the mobile phase to improve the solubility of this compound. 2. Decrease the concentration of the crude peptide solution being injected onto the HPLC column. 3. Add a small percentage of an organic solvent like acetonitrile or isopropanol to the aqueous mobile phase to enhance solubility.
Adsorption to Vials and Tubing 1. Use low-adsorption vials and tubing for sample preparation and purification. 2. Acidify the collection tubes with a small amount of trifluoroacetic acid (TFA) before lyophilization.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the synthetic this compound in Mobile Phase A at a concentration of 1 mg/mL.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

  • LC System: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Mass Range: Scan from m/z 200 to 2000.

  • Data Analysis: Compare the observed masses of the impurity peaks with the theoretical masses of potential impurities (e.g., deletion sequences, protected species).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude_HPLC Crude HPLC Analysis Cleavage->Crude_HPLC Purification Preparative HPLC Crude_HPLC->Purification Pure_HPLC Purity Check by HPLC Purification->Pure_HPLC LCMS LC-MS Pure_HPLC->LCMS NMR NMR LCMS->NMR

Caption: Experimental workflow for synthetic this compound.

impurity_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Impurity_Detected Impurity Detected in HPLC Incomplete_Deprotection Incomplete Deprotection Impurity_Detected->Incomplete_Deprotection Deletion_Sequence Deletion Sequence Impurity_Detected->Deletion_Sequence Epimerization Epimerization Impurity_Detected->Epimerization Optimize_Deprotection Optimize Deprotection Protocol Incomplete_Deprotection->Optimize_Deprotection Optimize_Coupling Optimize Coupling Reactions Deletion_Sequence->Optimize_Coupling Use_Chiral_Additives Use Racemization Suppressants Epimerization->Use_Chiral_Additives

Caption: Troubleshooting logic for HPLC impurities.

References

Technical Support Center: Optimization of Compound X (e.g., Halocyamine B) Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public data is available for "Halocyamine B." The following information is a generalized template for a novel compound, referred to as "Compound X," to guide researchers in dosage optimization for animal models. The data presented is hypothetical and for illustrative purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Compound X in a new animal model?

A1: For a novel compound like Compound X, a starting dose is typically determined after conducting a dose range-finding study. If no prior data exists, it is advisable to begin with a low dose, for example, 1 mg/kg, and escalate in small cohorts of animals. It is crucial to monitor for any signs of toxicity. Reviewing literature for compounds with similar structures or mechanisms of action can also provide a rationale for a starting dose range.

Q2: How do I select the appropriate vehicle for administering Compound X?

A2: Vehicle selection depends on the physicochemical properties of Compound X, particularly its solubility. Start with common, well-tolerated vehicles such as saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO or Tween 80. It is imperative to test the vehicle alone in a control group to ensure it does not produce any confounding effects. A vehicle tolerability study should be performed prior to the main experiment.

Q3: What are the common signs of toxicity I should monitor for in my animal models?

A3: Common signs of toxicity include, but are not limited to, significant weight loss (>15-20%), lethargy, ruffled fur, changes in breathing, loss of appetite, and altered behavior. It is essential to establish a clear set of humane endpoints before starting the study. Regular monitoring of clinical signs, body weight, and food/water intake is critical.

Q4: How often should Compound X be administered?

A4: The dosing frequency is determined by the pharmacokinetic profile of Compound X, specifically its half-life.[1] If the half-life is short, more frequent administration may be necessary to maintain the desired exposure.[1] Conversely, a long half-life might allow for less frequent dosing. A pilot pharmacokinetic study is recommended to determine the optimal dosing schedule.

Troubleshooting Guide

Issue 1: I am observing high variability in the response to Compound X between animals in the same dose group.

  • Possible Cause 1: Inconsistent Formulation. The compound may not be uniformly suspended or dissolved in the vehicle.

    • Solution: Ensure your formulation protocol is robust. This may involve rigorous vortexing, sonication, or heating. Prepare the formulation fresh before each administration if stability is a concern.

  • Possible Cause 2: Inaccurate Dosing. Variability in the administered volume can lead to inconsistent responses.

    • Solution: Use calibrated pipettes or syringes for administration. Ensure the person administering the dose is properly trained and consistent in their technique. Dosing based on the most recent body weight is also crucial.

  • Possible Cause 3: Biological Variability. Animal models inherently have biological differences.

    • Solution: Increase the number of animals per group to improve statistical power. Ensure that animals are randomized to treatment groups and that caging conditions are consistent.

Issue 2: The animals are showing signs of distress or toxicity even at low doses.

  • Possible Cause 1: Vehicle Intolerance. The vehicle itself may be causing an adverse reaction.

    • Solution: Run a vehicle-only control group to assess its tolerability. If the vehicle is the issue, explore alternative, more biocompatible formulations.

  • Possible Cause 2: Acute Toxicity of Compound X. The compound may have a narrow therapeutic window.

    • Solution: Conduct a dose-escalation study with smaller dose increments to more accurately determine the maximum tolerated dose (MTD). Consider a different route of administration that may reduce peak plasma concentrations.

  • Possible Cause 3: Contamination. The test article or vehicle could be contaminated.

    • Solution: Ensure that the test article is of high purity and that all preparation is done under sterile conditions.

Issue 3: I am not observing the expected therapeutic effect at any dose tested.

  • Possible Cause 1: Insufficient Drug Exposure. The doses administered may be too low, or the compound may have poor bioavailability.

    • Solution: Conduct a pharmacokinetic study to measure the concentration of Compound X in the plasma and target tissue. This will help determine if the compound is being absorbed and reaching its site of action. You may need to increase the dose or consider a different route of administration.

  • Possible Cause 2: Inappropriate Animal Model. The chosen animal model may not be representative of the human disease state you are trying to model.

    • Solution: Re-evaluate the literature to confirm that the animal model is appropriate for the mechanism of action of Compound X.

  • Possible Cause 3: Rapid Metabolism. The compound may be cleared from the body too quickly.

    • Solution: A pharmacokinetic study will reveal a short half-life. If this is the case, a more frequent dosing schedule or a different formulation (e.g., sustained release) may be required.

Data Presentation

Table 1: Hypothetical Dose-Response Data for Compound X in a Murine Model

Dose (mg/kg)Number of AnimalsTumor Volume Reduction (%)Average Body Weight Change (%)
Vehicle Control100+2.5
11015+1.8
51045-1.2
101065-5.7
201070-12.3

Table 2: Hypothetical Pharmacokinetic Parameters of Compound X in Different Species

SpeciesDose (mg/kg, IV)Cmax (ng/mL)T1/2 (hours)AUC (ng*h/mL)
Mouse212501.52800
Rat29802.13500
Dog16504.54200

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Selection: Use a small cohort of healthy animals (e.g., 3-5 per group) of the same species and strain as the planned efficacy studies.

  • Dose Selection: Based on any preliminary data or literature on similar compounds, select a starting dose and several escalating dose levels (e.g., 1, 5, 10, 25, 50 mg/kg).

  • Administration: Administer a single dose of Compound X or vehicle to the respective groups.

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for a period of 7-14 days. Record body weights daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of serious toxicity (e.g., >20% body weight loss).

Protocol 2: Pilot Pharmacokinetic (PK) Study

  • Animal Selection: Use a small number of cannulated animals (if serial blood sampling is required) or larger groups for terminal blood collection at different time points.

  • Dose Administration: Administer a single dose of Compound X, typically via the intended clinical route and an intravenous (IV) route for bioavailability assessment.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process the blood to obtain plasma and store it at -80°C until analysis.

  • Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of Compound X in the plasma samples.

  • Data Analysis: Use appropriate software to calculate key PK parameters such as Cmax, Tmax, half-life (T1/2), and area under the curve (AUC).

Visualizations

Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Compound_X Compound X Compound_X->Receptor Binds and Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Promotes

Caption: Hypothetical signaling pathway inhibited by Compound X.

Experimental_Workflow A Dose Range-Finding Study B Determine Maximum Tolerated Dose (MTD) A->B C Pilot Pharmacokinetic (PK) Study B->C D Establish Dosing Regimen C->D E Efficacy Study in Disease Model D->E F Analyze Results E->F

Caption: Workflow for dosage optimization in animal models.

Troubleshooting_Logic Start High In-Group Variability Observed Q1 Is the formulation uniform? Start->Q1 A1_Yes Check Dosing Accuracy Q1->A1_Yes Yes A1_No Optimize Formulation Protocol Q1->A1_No No Q2 Is dosing technique consistent? A1_Yes->Q2 A2_Yes Increase Group Size (n) Q2->A2_Yes Yes A2_No Retrain Personnel Q2->A2_No No

Caption: Decision tree for troubleshooting high data variability.

References

Technical Support Center: Refining Protocols for Assessing Hyoscyamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining protocols to assess the cytotoxicity of Hyoscyamine, a tropane alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the cytotoxicity of a novel compound like Hyoscyamine?

A1: The initial step is typically a preliminary assessment of toxicity. Assays like the brine shrimp lethality assay can be a useful and rapid tool for this purpose before moving on to cell-based assays.[1][2]

Q2: Which cell-based assays are most common for determining cytotoxicity?

A2: Commonly used cytotoxicity assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (lactate dehydrogenase) assay, which quantifies cell membrane damage by measuring the release of LDH from lysed cells.[3][4] Apoptosis assays, such as Annexin V staining and caspase activity assays, are used to understand the mechanism of cell death.[5][6][7][8][9]

Q3: How do I choose the appropriate cell line for my cytotoxicity study?

A3: The choice of cell line should be relevant to the intended therapeutic target of the compound. For anticancer drug screening, a panel of cancer cell lines is often used.[10] It's also beneficial to include a non-cancerous cell line to assess for selective cytotoxicity.

Q4: What are the critical controls to include in a cytotoxicity assay?

A4: Every cytotoxicity assay should include:

  • Vehicle Control: Cells treated with the same solvent used to dissolve the test compound to account for any solvent-induced toxicity.

  • Untreated Control: Cells cultured in medium alone, representing 100% viability.

  • Positive Control: A known cytotoxic agent to ensure the assay is performing correctly.

  • Blank Control: Wells containing only medium and the assay reagents to determine background absorbance.

Q5: At what stage of my research should I consider apoptosis assays?

A5: After initial screening with viability assays like MTT to identify active compounds, apoptosis assays are employed to determine the mode of induced cell death (e.g., apoptosis, necrosis).[6] This helps in elucidating the mechanism of action of the compound.[7]

Troubleshooting Guide

MTT Assay
Problem Potential Cause Recommended Solution
High background absorbance in blank wells Contamination of the culture medium with reducing agents (e.g., phenol red) or microbial contamination.Use fresh, high-quality reagents and consider using a serum-free medium during the MTT incubation step.[3] Ensure sterile technique to prevent contamination.
Incomplete solubilization of formazan crystals Insufficient solvent volume, inadequate mixing, or improper solvent composition.Ensure complete dissolution by gentle pipetting or using a plate shaker. Consider using 10% SDS in 0.01 N HCl and incubating overnight.[11]
Interference from the test compound Colored compounds or those with reducing/oxidizing properties can interact with the MTT reagent.Include control wells with the test compound and no cells to measure its intrinsic absorbance. If interference is significant, consider an alternative assay.[3]
High variability between replicate wells Inaccurate pipetting, uneven cell seeding, or "edge effects" where wells at the edge of the plate evaporate faster.Ensure accurate pipetting and proper mixing of cell suspensions before seeding. To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples.[3]
LDH Assay
Problem Potential Cause Recommended Solution
High background LDH release in negative control wells Cells are unhealthy or were handled too aggressively during seeding, leading to membrane damage.Handle cells gently during passaging and seeding. Ensure optimal cell culture conditions.[12]
Low signal or no difference between treated and control wells The compound is not cytotoxic at the tested concentrations, or the incubation time is too short.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period.
Precipitate formation in the assay buffer Improper storage of the buffer.If a precipitate forms upon storage, it can be removed by centrifugation without affecting assay performance.[4]
Inconsistent results when lysing adherent cells for maximum LDH release Incomplete cell lysis.Ensure thorough mixing after adding the lysis solution. Some protocols recommend mechanical disruption by pipetting up and down.[13]

Experimental Protocols

MTT Assay Protocol for Adherent Cells
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of Hyoscyamine and incubate for the desired exposure time (e.g., 24, 48, 72 hours).[12]

  • MTT Addition: After incubation, carefully aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[3]

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[3][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat cells with the test compound for the desired duration. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.[4] Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.[4]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.[14]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_evaluation Data Evaluation start Start: Compound of Interest (Hyoscyamine) prelim_assay Preliminary Toxicity Assay (e.g., Brine Shrimp) start->prelim_assay cell_viability Cell Viability/Cytotoxicity Assays (MTT, LDH) prelim_assay->cell_viability apoptosis_assay Apoptosis Assays (Annexin V, Caspase Activity) cell_viability->apoptosis_assay If cytotoxic data_analysis Data Analysis (IC50 Determination) cell_viability->data_analysis pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis pathway_analysis->data_analysis conclusion Conclusion on Cytotoxicity and Mechanism data_analysis->conclusion

Caption: A generalized workflow for assessing the cytotoxicity of a test compound.

Hypothetical Signaling Pathway Modulated by Hyoscyamine

As an antagonist of muscarinic acetylcholine receptors, Hyoscyamine's cytotoxic effects could be linked to the disruption of downstream signaling pathways that regulate cell survival and proliferation.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Cellular Response ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Activates Hyoscyamine Hyoscyamine Hyoscyamine->M_Receptor Inhibits Apoptosis Apoptosis Hyoscyamine->Apoptosis Leads to G_Protein G-Protein Activation M_Receptor->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Proliferation Cell Proliferation & Survival Ca_PKC->Proliferation

Caption: Hypothetical pathway showing Hyoscyamine's inhibitory effect on cell survival.

References

Technical Support Center: Halocyamine B-Induced Hemolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Halocyamine B-induced hemolysis in their experiments.

Troubleshooting Guides

Issue: Unexpected or High Levels of Hemolysis Observed

If you are observing significant hemolysis in your red blood cell (RBC) assays upon treatment with this compound, consider the following troubleshooting steps. The primary hypothesized mechanism of this compound-induced hemolysis is oxidative stress due to its chemical structure, which includes components capable of redox cycling and generating reactive oxygen species (ROS).

1. Initial Verification and Controls:

  • Confirm Hemolysis: Ensure that the observed effect is indeed hemolysis. Use a standard hemolysis assay to quantify hemoglobin release by measuring the absorbance of the supernatant at 541 nm.[1]

  • Negative and Positive Controls: Always include negative (vehicle-treated RBCs) and positive (RBCs lysed with a known hemolytic agent like Triton X-100 or through osmotic shock with distilled water) controls.[1]

  • Vehicle Control: Assess the hemolytic potential of the solvent used to dissolve this compound (e.g., DMSO, ethanol). High concentrations of some organic solvents can induce hemolysis.

2. Experimental Condition Optimization:

  • Concentration-Response Curve: Perform a dose-response experiment to determine the concentration at which this compound induces hemolysis. This will help in identifying a potential therapeutic window where its primary activity can be studied with minimal hemolytic effects.

  • Incubation Time: Reduce the incubation time of this compound with RBCs. Hemolysis is often time-dependent.

  • RBC Washing: Ensure RBCs are properly washed to remove plasma components, including endogenous antioxidants, which could interfere with the assay.[1]

3. Mitigation Strategies Based on a Hypothesized Oxidative Stress Mechanism:

The structure of this compound, a tetrapeptide-like substance containing L-6,7-dihydroxyphenylalanine and 6-bromo-8,9-didehydrotryptamine moieties, suggests a potential for generating reactive oxygen species (ROS), which can lead to lipid peroxidation and subsequent hemolysis.[2] The following strategies aim to counteract this potential oxidative damage.

  • Co-incubation with Antioxidants: Investigate the effect of co-incubating this compound with known antioxidants. This can help elucidate the mechanism of hemolysis and identify potential mitigating agents.

    • Flavonoids: Compounds like quercetin and rutin have been shown to inhibit hemolysis by scavenging free radicals and stabilizing the erythrocyte membrane.[3][4]

    • Vitamins: Vitamin C (ascorbic acid) and Vitamin E (or its water-soluble analog, Trolox) can protect RBCs from oxidative damage.[5]

    • Natural Extracts: Some plant extracts have demonstrated potent anti-hemolytic activity.[6][7]

Experimental Protocols

Protocol 1: In Vitro Hemolysis Assay

This protocol is adapted from standard methods for measuring hemolysis.[1][8][9]

Objective: To quantify the hemolytic activity of this compound.

Materials:

  • Fresh whole blood (with anticoagulant like EDTA or sodium citrate) from healthy donors.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound stock solution.

  • Vehicle control (e.g., DMSO).

  • Positive control: 1% Triton X-100 in PBS.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare Red Blood Cell Suspension:

    • Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate the supernatant and buffy coat.

    • Wash the RBC pellet three times with 5 volumes of cold PBS, centrifuging at 1,000 x g for 5 minutes after each wash.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the 2% RBC suspension to each well.

    • Add 100 µL of varying concentrations of this compound (in PBS) to the sample wells.

    • For the negative control (0% hemolysis), add 100 µL of PBS (containing the same concentration of vehicle as the sample wells).

    • For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour (or a desired time point).

  • Centrifugation:

    • Centrifuge the microplate at 800 x g for 10 minutes to pellet the intact RBCs.

  • Measurement:

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottomed 96-well plate.

    • Measure the absorbance of the supernatant at 541 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Data Presentation

Table 1: Effect of Antioxidants on this compound-Induced Hemolysis

Treatment GroupThis compound (µM)AntioxidantAntioxidant Conc. (µM)% Hemolysis (Mean ± SD)
Vehicle Control0None00.5 ± 0.2
This compound10None045.8 ± 3.1
This compound + Quercetin10Quercetin2012.3 ± 1.5
This compound + Vitamin C10Vitamin C10025.6 ± 2.4
This compound + Vitamin E10Vitamin E10030.1 ± 2.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Hemolysis_Mitigation_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_hypothesis Hypothesis Formulation cluster_strategy Mitigation Strategies cluster_outcome Desired Outcome A High Hemolysis with This compound B Verify Hemolysis Assay (Controls) A->B C Dose-Response & Time-Course A->C D Hypothesize Mechanism: Oxidative Stress (ROS) B->D C->D E Co-administer Antioxidants (Quercetin, Vit C, etc.) D->E F Optimize Experimental Conditions D->F G Reduced Hemolysis E->G F->G

Caption: Troubleshooting workflow for this compound-induced hemolysis.

Signaling_Pathway cluster_cell Red Blood Cell cluster_inside Intracellular Membrane Cell Membrane (Lipid Bilayer) Hb Hemoglobin ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox Causes Hemolysis Hemolysis LipidPerox->Hemolysis Leads to HalocyamineB This compound HalocyamineB->ROS Induces Antioxidants Antioxidants (e.g., Quercetin) Antioxidants->ROS Scavenges

Caption: Hypothesized pathway of this compound-induced oxidative hemolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause hemolysis?

A1: this compound is a novel antimicrobial tetrapeptide-like substance isolated from the hemocytes of the solitary ascidian Halocynthia roretzi.[2] While its exact hemolytic mechanism is not well-documented, its chemical structure, containing dihydroxyphenylalanine and bromo-indole moieties, suggests it may induce oxidative stress by generating reactive oxygen species (ROS). ROS can damage red blood cell membranes through lipid peroxidation, leading to hemolysis.

Q2: At what concentration should I expect to see hemolysis with this compound?

A2: The hemolytic concentration of this compound has not been firmly established in the literature. It is crucial to perform a dose-response study with your specific cell type and experimental conditions to determine the HC50 (the concentration causing 50% hemolysis).

Q3: My vehicle control (e.g., DMSO) is causing some hemolysis. What should I do?

A3: It is important to keep the final concentration of the vehicle as low as possible, typically below 0.5% (v/v). If your vehicle is causing background hemolysis, you should test lower concentrations of the vehicle to find a non-hemolytic level. If this is not possible, you must subtract the hemolysis caused by the vehicle from the hemolysis observed in your this compound-treated samples.

Q4: Can I use plasma instead of washed red blood cells for my experiment?

A4: Using whole plasma is not recommended for initial hemolytic activity screening. Plasma contains numerous components, including proteins and antioxidants, that can interact with this compound and mask or alter its direct effect on red blood cells. Using a suspension of washed RBCs in a buffered solution like PBS provides a cleaner system to study the direct hemolytic potential.

Q5: How can I differentiate between drug-induced immune and non-immune hemolysis?

A5: The troubleshooting strategies provided here primarily address direct, non-immune hemolysis, which is a common toxicological effect of chemical compounds. Drug-induced immune hemolytic anemia is a more complex process involving an antibody response.[10] If you suspect an immune mechanism (which is less likely in a standard in vitro assay but could be relevant for in vivo studies), a Direct Antiglobulin Test (DAT or Coombs test) would be required to detect antibodies on the surface of RBCs.[11]

Q6: What other natural compounds can I use as positive controls for anti-hemolytic activity?

A6: Besides quercetin, rutin, and vitamins C and E, other flavonoids like morin have shown significant anti-hemolytic effects.[4] Curcumin has also been reported to completely prevent H2O2-induced hemolysis at a concentration of 100 µM.[5] These can serve as excellent positive controls in your mitigation experiments.

References

improving the stability of Halocyamine B in biological media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Halocyamine B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in biological media. The following troubleshooting guides and Frequently Asked Questions (FAQs) are based on general principles for marine natural products with similar structural motifs, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a novel antimicrobial tetrapeptide-like substance isolated from the solitary ascidian Halocynthia roretzi. Its structure is L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine.[1] Key structural features that may influence its stability include a peptide backbone, a catechol-containing dihydroxyphenylalanine residue, and a brominated didehydrotryptamine moiety. These features make it susceptible to enzymatic degradation, oxidation, and other chemical modifications in biological media.

Q2: What are the primary reasons for the suspected instability of this compound in biological media?

The instability of this compound is likely due to a combination of factors related to its chemical structure:

  • Peptide Bonds: The peptide linkages are susceptible to cleavage by proteases and peptidases present in serum-containing cell culture media or other biological fluids.[1][2]

  • Catechol Group: The 6,7-dihydroxyphenylalanine residue contains a catechol group, which is highly prone to oxidation, especially in the presence of metal ions and at physiological pH. This can lead to the formation of reactive quinones and subsequent polymerization or degradation.

  • Didehydrotryptamine: The unsaturated nature of the didehydrotryptamine moiety may be susceptible to enzymatic or chemical modification. Brominated tryptamine derivatives can also exhibit varying degrees of stability.[3][4]

Q3: How can I improve the stability of this compound in my experiments?

Several strategies can be employed to enhance the stability of this compound in aqueous solutions and biological media:[5][6]

  • pH Optimization: Maintaining a slightly acidic pH (around 6.0-6.5) can help reduce the rate of catechol oxidation.

  • Use of Antioxidants: Supplementing the media with antioxidants such as ascorbic acid or N-acetylcysteine can help prevent oxidative degradation.

  • Chelating Agents: The addition of a chelating agent like EDTA can sequester metal ions that catalyze oxidation.

  • Serum-Free or Heat-Inactivated Serum: Using serum-free media or heat-inactivated serum can reduce enzymatic degradation by proteases.

  • Use of Stabilizing Excipients: The inclusion of excipients like amino acids (e.g., arginine, glycine), sugars, or polyols may help stabilize the compound.[7][8][9]

  • Storage Conditions: Store stock solutions at -80°C and minimize freeze-thaw cycles. Protect solutions from light to prevent photochemical degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
  • Possible Cause 1: Degradation in Culture Media.

    • Troubleshooting Steps:

      • Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment.

      • Analyze samples at different time points using HPLC-MS/MS to quantify the remaining intact this compound.[10][11][12]

      • If significant degradation is observed, consider the stabilization strategies mentioned in FAQ Q3 .

  • Possible Cause 2: Binding to plasticware or serum proteins.

    • Troubleshooting Steps:

      • Test for non-specific binding by incubating this compound in media without cells and measuring its concentration over time.

      • Consider using low-binding microplates.

      • If serum protein binding is suspected, a lower serum concentration or serum-free media could be tested, if appropriate for your cell line.

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of this compound samples from biological media.
  • Possible Cause: Formation of degradation products.

    • Troubleshooting Steps:

      • Characterize the unknown peaks using high-resolution mass spectrometry (HR-MS) and tandem MS (MS/MS) to identify potential degradation products.[13][14][15]

      • Based on the identified masses, hypothesize the degradation pathway (e.g., oxidation of the catechol moiety, cleavage of the peptide bond).

      • Implement stabilization strategies to minimize the formation of these degradation products.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spiking into Media: Spike the this compound stock solution into pre-warmed cell culture medium (e.g., DMEM with 10% FBS) to a final concentration of 10 µM.

  • Incubation: Incubate the medium at 37°C in a 5% CO2 incubator.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.

  • Sample Preparation: Immediately precipitate proteins by adding two volumes of cold acetonitrile with an internal standard.[16] Centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by reverse-phase HPLC coupled with a tandem mass spectrometer to quantify the concentration of intact this compound.[10][11][12]

  • Data Analysis: Plot the concentration of this compound versus time to determine its half-life in the medium.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Media Conditions

Media ConditionHalf-life (hours)Predominant Degradation Product (m/z)
Standard DMEM + 10% FBS6.2[M+H]+ of oxidized this compound
DMEM + 10% Heat-Inactivated FBS12.5[M+H]+ of oxidized this compound
Serum-Free DMEM20.8[M+H]+ of oxidized this compound
Standard DMEM + 10% FBS + 100 µM Ascorbic Acid18.3[M+H]+ of hydrolyzed peptide fragment
Standard DMEM + 10% FBS + 1 mM EDTA15.7[M+H]+ of oxidized this compound

Visualizations

Halocyamine_B_Degradation_Pathway Halocyamine_B This compound Oxidized_Product Oxidized Product (Quinone formation) Halocyamine_B->Oxidized_Product Oxidation (e.g., O2, metal ions) Hydrolyzed_Fragments Hydrolyzed Fragments (Peptide bond cleavage) Halocyamine_B->Hydrolyzed_Fragments Enzymatic Cleavage (Proteases) Polymerized_Products Polymerized Products Oxidized_Product->Polymerized_Products Polymerization Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare 10 mM This compound Stock (DMSO) Spike Spike into Cell Culture Medium Stock->Spike Incubate Incubate at 37°C, 5% CO2 Spike->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Analyze LC-MS/MS Analysis Precipitate->Analyze Plot Plot Concentration vs. Time Analyze->Plot Troubleshooting_Logic Start Inconsistent Bioactivity Degradation Degradation in Media? Start->Degradation Binding Binding to Plastic/Protein? Degradation->Binding No Stability_Test Perform Stability Assay (Protocol 1) Degradation->Stability_Test Yes Binding_Test Perform Binding Assay Binding->Binding_Test Yes Stabilize Implement Stabilization Strategies (FAQ Q3) Stability_Test->Stabilize Low_Binding_Plates Use Low-Binding Plates/ Modify Media Binding_Test->Low_Binding_Plates

References

Technical Support Center: Halocyamine B Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the marine natural product Halocyamine B. The information provided is intended to assist with the interpretation of mass spectrometry data and to troubleshoot common issues encountered during its analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?

A1: The molecular formula for this compound is C₂₉H₃₂BrN₇O₆. The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) is approximately 654.17 g/mol . Due to the presence of bromine, a characteristic isotopic pattern with a second peak at [M+H+2]⁺ of nearly equal intensity should be observed.

Q2: We are observing poor ionization of this compound. What are the recommended ESI source conditions?

A2: For peptide-like molecules such as this compound, positive mode electrospray ionization (ESI) is generally recommended. To improve ionization efficiency, consider the following:

  • Solvent System: Use a mobile phase containing a low percentage of acid, such as 0.1% formic acid in acetonitrile/water.

  • Source Parameters: Optimize the capillary voltage, cone voltage (or fragmentor voltage), and gas flow (nebulizer and drying gas) to maximize the signal of the precursor ion. Start with typical values for peptides in a similar mass range and optimize from there.

  • Sample Concentration: Ensure your sample is at an appropriate concentration. Both overly dilute and overly concentrated samples can lead to poor signal intensity.

Q3: The fragmentation spectrum of this compound is very complex. Is this normal?

A3: Yes, complex fragmentation patterns are expected for cyclic or pseudo-cyclic peptide-like structures like this compound. The cyclic nature of the molecule can lead to multiple ring-opening events and subsequent fragmentation pathways, resulting in a rich and sometimes difficult-to-interpret tandem mass spectrum.

Q4: What are the characteristic fragmentation patterns to expect from the amino acid residues in this compound?

A4: this compound is composed of L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine. Expect to see fragment ions corresponding to:

  • Histidine: Losses of the imidazole side chain or fragments thereof. In-source fragmentation of protonated histidine can lead to losses of NH₃, H₂O, and CO.

  • Brominated Tryptamine: Cleavage of the N-Cα bond is a common fragmentation pathway for tryptophan derivatives. The presence of bromine will result in characteristic isotopic patterns for fragments containing this moiety.

  • Peptide Bond Cleavage: Standard b- and y-type ion cleavages along the peptide backbone, although these may be less straightforward than in linear peptides due to the cyclic structure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Abundance of Precursor Ion 1. Inefficient ionization. 2. In-source fragmentation. 3. Incorrect mass range setting. 4. Sample degradation.1. Optimize ESI source parameters (see FAQ Q2). 2. Reduce the fragmentor/cone voltage to minimize in-source fragmentation. 3. Ensure the mass spectrometer is scanning the correct m/z range for the [M+H]⁺ ion (~654.17). 4. Prepare fresh sample and use a suitable solvent.
Unexpected Isotopic Pattern for Bromine 1. Co-eluting isobaric interference. 2. Insufficient instrument resolution.1. Improve chromatographic separation to isolate the this compound peak. 2. Ensure the mass spectrometer is calibrated and operating at a resolution sufficient to resolve the isotopic peaks of bromine-containing fragments.
Dominant Unidentified Fragment Ions 1. Complex fragmentation of the cyclic structure. 2. Presence of impurities or contaminants. 3. Unexpected fragmentation of modified amino acids.1. Perform MSⁿ experiments to further fragment the dominant ions and establish fragmentation pathways. 2. Analyze a blank injection to identify background ions. Purify the sample if necessary. 3. Compare the observed fragments with theoretical fragmentation patterns of the constituent amino acids.
Inconsistent Fragmentation Patterns Between Runs 1. Fluctuating collision energy. 2. Unstable spray in the ESI source. 3. Changes in the mobile phase composition.1. Ensure the collision energy (CE) or collision-induced dissociation (CID) settings are consistent. 2. Check the ESI needle for clogging and ensure a stable spray. 3. Prepare fresh mobile phase and ensure proper mixing.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

  • Dissolution: Dissolve a known quantity of purified this compound in a suitable solvent, such as a mixture of methanol and water (e.g., 50:50 v/v) to a final concentration of 1-10 µg/mL.

  • Acidification: Add formic acid to the sample solution to a final concentration of 0.1% to promote protonation.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Injection: Inject an appropriate volume (e.g., 1-10 µL) onto the LC-MS/MS system.

Protocol 2: Tandem Mass Spectrometry (MS/MS) Method Development

  • Full Scan (MS1): Initially, acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion of this compound (m/z ~654.17) and its isotopic pattern.

  • Product Ion Scan (MS/MS):

    • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Perform a product ion scan to generate the MS/MS spectrum.

    • Optimize the collision energy (CE). Start with a CE value typical for peptides of this size (e.g., 20-40 eV) and perform a CE ramp experiment to find the optimal energy that produces a rich fragmentation spectrum without excessive fragmentation into very small ions.

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify characteristic fragment ions and elucidate the fragmentation pathways.

Visualizations

HalocyamineB_Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Potential Fragmentation Pathways M This compound [M+H]⁺ m/z ~654.17 F1 Loss of Threonine Residue M->F1 - C₄H₉NO₃ F2 Cleavage at Histidine Side Chain M->F2 - C₆H₇N₂ F3 Loss of Brominated Tryptamine Moiety M->F3 - C₁₀H₈BrN₂ F4 Peptide Backbone Cleavage (b/y-type ions) M->F4 various losses F5 Loss of H₂O/NH₃ from Histidine F2->F5 further fragmentation

Caption: Proposed fragmentation pathways for this compound.

MS_Troubleshooting_Workflow Start Start: MS Analysis Issue CheckSignal Poor or No Signal? Start->CheckSignal CheckSpectrum Unexpected Spectrum? CheckSignal->CheckSpectrum No OptimizeSource Optimize Source Conditions (Voltage, Gas Flow) CheckSignal->OptimizeSource Yes CheckConsistency Inconsistent Results? CheckSpectrum->CheckConsistency No VerifyMass Verify Precursor Mass & Isotopic Pattern CheckSpectrum->VerifyMass Yes VerifyMethod Verify Method Parameters (Collision Energy, Gradient) CheckConsistency->VerifyMethod Yes End Issue Resolved CheckConsistency->End No CheckSample Check Sample Prep (Concentration, Solvent) OptimizeSource->CheckSample CheckInstrument Check Instrument Status (Calibration, Cleaning) CheckSample->CheckInstrument CheckInstrument->End AnalyzeFragments Analyze Fragmentation (Compare to Theory) VerifyMass->AnalyzeFragments CheckPurity Check for Contaminants (Blank Run) AnalyzeFragments->CheckPurity CheckPurity->End CheckHardware Check Hardware Stability (Spray, Temperature) VerifyMethod->CheckHardware CheckHardware->End

Caption: General troubleshooting workflow for mass spectrometry.

Technical Support Center: Enhancing the Antimicrobial Efficacy of Halocyamine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments and answering frequently asked questions related to enhancing the antimicrobial efficacy of Halocyamine B.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Problem Possible Cause Suggested Solution
Low or no antimicrobial activity of this compound. 1. Incorrect dosage: The concentration of this compound may be too low to elicit an effect. 2. Degradation of the compound: this compound, as a natural product, may be susceptible to degradation under certain storage or experimental conditions. 3. Resistant microbial strain: The target microorganism may have intrinsic or acquired resistance to this compound. 4. Suboptimal assay conditions: Factors such as pH, temperature, and media composition can influence the activity of antimicrobial compounds.1. Perform a dose-response study: Test a wide range of this compound concentrations to determine the Minimum Inhibitory Concentration (MIC). 2. Ensure proper storage and handling: Store this compound according to the supplier's instructions, typically at low temperatures and protected from light. Prepare fresh solutions for each experiment. 3. Test against a panel of microorganisms: Include both susceptible and potentially resistant strains to characterize the antimicrobial spectrum. 4. Optimize assay conditions: Systematically vary experimental parameters to identify the optimal conditions for this compound activity.
Inconsistent results between experiments. 1. Variability in inoculum preparation: Inconsistent microbial cell density can lead to variable results. 2. Pipetting errors: Inaccurate dispensing of reagents can significantly impact the final concentrations. 3. Batch-to-batch variation of this compound: If sourced from different isolations, the purity and potency may differ.1. Standardize inoculum preparation: Use a spectrophotometer to adjust the inoculum to a specific optical density (e.g., 0.5 McFarland standard). 2. Calibrate pipettes regularly: Ensure accurate and precise liquid handling. 3. Characterize each batch of this compound: Perform analytical chemistry techniques (e.g., HPLC, mass spectrometry) to confirm the identity and purity of each batch.
Precipitation of this compound in the assay medium. 1. Low solubility: this compound may have poor solubility in aqueous media. 2. Interaction with media components: Components of the growth medium may cause the compound to precipitate.1. Use a co-solvent: Dissolve this compound in a small amount of a biocompatible solvent (e.g., DMSO) before diluting it in the assay medium. Ensure the final solvent concentration does not affect microbial growth. 2. Test different assay media: Evaluate the solubility and activity of this compound in various standard microbial growth media.
Synergistic study with an antibiotic shows no enhancement of activity. 1. Antagonistic or indifferent interaction: The chosen antibiotic may not have a synergistic effect with this compound. 2. Inappropriate concentration ratio: The ratio of this compound to the antibiotic may not be optimal for synergy. 3. Different mechanisms of action: The two compounds may not target complementary pathways.1. Screen a panel of antibiotics: Test antibiotics with different mechanisms of action to identify potential synergistic partners. 2. Perform a checkerboard assay: This method allows for the testing of multiple concentration combinations to determine the Fractional Inhibitory Concentration (FIC) index and identify synergy. 3. Investigate the mechanism of action: Understanding how each compound works can help in selecting appropriate partners for combination studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its known antimicrobial activity?

This compound is a tetrapeptide-like substance isolated from the hemocytes of the solitary ascidian Halocynthia roretzi.[1] It has demonstrated antimicrobial activities against several types of bacteria and yeasts.[1] Its sibling compound, Halocyamine A, has been shown to inhibit the growth of certain fish RNA viruses and marine bacteria, including Achromobacter aquamarinus and Pseudomonas perfectomarinus.[2]

2. What is the likely mechanism of action of this compound?

While the specific signaling pathway for this compound has not been fully elucidated, as a marine-derived antimicrobial peptide, it is likely to exert its effect through the disruption of the bacterial cell membrane.[2][3][4][5] This is a common mechanism for many antimicrobial peptides, which are often cationic and amphipathic, allowing them to interact with and permeate the negatively charged bacterial membranes, leading to cell lysis.[3][4] Some marine antimicrobial peptides can also translocate across the membrane and interfere with intracellular processes such as DNA, RNA, or protein synthesis.[4]

3. How can I enhance the antimicrobial efficacy of this compound?

Several strategies can be employed to enhance the antimicrobial efficacy of this compound:

  • Synergistic Combination with Conventional Antibiotics: Combining this compound with standard antibiotics can lead to a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects.[6][7][8] This can also help in overcoming antibiotic resistance.

  • Structural Modification: Chemical modification of the this compound structure can lead to the creation of derivatives with improved potency, stability, or solubility.[9]

  • Formulation and Encapsulation: Techniques like nanoencapsulation can improve the delivery, stability, and bioavailability of this compound, thereby enhancing its efficacy.[10][11]

4. What are the common challenges in working with marine natural products like this compound?

Researchers often face several challenges when working with marine natural products:

  • Limited Supply: Isolation from natural sources can yield small quantities of the compound.

  • Structural Complexity: The complex structures can make synthesis and modification difficult.

  • Stability and Solubility Issues: Many natural products have limited stability and solubility in aqueous solutions, which can complicate experimental setups.

  • Incomplete Mechanistic Understanding: The precise mechanisms of action for many marine natural products are not fully understood.

5. Which experimental methods are recommended for assessing the antimicrobial activity of this compound?

Standard methods for evaluating antimicrobial activity are suitable for this compound:

  • Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC).

  • Agar Disk Diffusion Method: For a qualitative assessment of antimicrobial activity.

  • Checkerboard Assay: To evaluate synergistic effects when combined with other antimicrobial agents.

  • Time-Kill Kinetic Assays: To understand the bactericidal or bacteriostatic nature of the compound over time.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium to achieve a range of desired concentrations.

  • Add the standardized bacterial inoculum to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Checkerboard Assay for Synergistic Effects

Objective: To assess the synergistic antimicrobial effect of this compound in combination with a conventional antibiotic.

Materials:

  • This compound

  • Selected antibiotic

  • Sterile 96-well microtiter plates

  • Appropriate microbial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare stock solutions of this compound and the antibiotic.

  • In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the rows and the antibiotic along the columns.

  • Add the standardized bacterial inoculum to each well.

  • Include controls for each compound alone.

  • Incubate the plate under appropriate conditions.

  • Determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FIC ≤ 0.5: Synergy

    • 0.5 < FIC ≤ 4: Additive or indifferent

    • FIC > 4: Antagonism

Visualizations

Signaling Pathway: Postulated Mechanism of Action for this compound

HalocyamineB_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space HalocyamineB This compound Membrane HalocyamineB->Membrane Electrostatic Interaction IntracellularTargets Intracellular Targets (DNA, RNA, Proteins) HalocyamineB->IntracellularTargets Translocation (Alternative Pathway) Pore Pore Formation Membrane->Pore Insertion & Aggregation Disruption Membrane Disruption Pore->Disruption IonLeakage Ion Leakage Disruption->IonLeakage MetaboliteLeakage Metabolite Leakage Disruption->MetaboliteLeakage CellDeath Cell Death IonLeakage->CellDeath MetaboliteLeakage->CellDeath Inhibition Inhibition of Cellular Processes IntracellularTargets->Inhibition Inhibition->CellDeath

Caption: Postulated mechanism of this compound via membrane disruption.

Experimental Workflow: Enhancing this compound Efficacy

Enhance_Efficacy_Workflow Start Start: this compound MIC Determine MIC Start->MIC Synergy Synergy Studies (Checkerboard Assay) MIC->Synergy Modification Structural Modification (Derivative Synthesis) MIC->Modification Formulation Formulation Studies (Nanoencapsulation) MIC->Formulation Combine Combine with Antibiotics Synergy->Combine TestDerivatives Test Derivatives' MIC Modification->TestDerivatives TestFormulation Test Formulated This compound MIC Formulation->TestFormulation OptimizedCompound Optimized Antimicrobial Agent Combine->OptimizedCompound TestDerivatives->OptimizedCompound TestFormulation->OptimizedCompound

Caption: Workflow for enhancing the antimicrobial efficacy of this compound.

Logical Relationship: Troubleshooting Antimicrobial Assay Issues

Troubleshooting_Logic Problem Inconsistent/Low Antimicrobial Activity CheckCompound Check Compound Integrity (Purity, Degradation) Problem->CheckCompound CheckProtocol Review Experimental Protocol (Inoculum, Pipetting) Problem->CheckProtocol CheckConditions Verify Assay Conditions (Media, pH, Temp) Problem->CheckConditions CheckStrain Confirm Microbial Strain (Identity, Resistance Profile) Problem->CheckStrain Solution Implement Corrective Actions CheckCompound->Solution CheckProtocol->Solution CheckConditions->Solution CheckStrain->Solution

Caption: Logical approach to troubleshooting antimicrobial assay problems.

References

Validation & Comparative

A Comparative Analysis of the Marine-Derived Antibiotic Pestalone and Conventional Antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

In the global search for novel antibiotics to combat the rising threat of antimicrobial resistance, marine-derived compounds have emerged as a promising frontier. This guide provides a detailed comparison of the efficacy of pestalone, a chlorinated benzophenone produced by the marine fungus Pestalotia sp., with conventional antibiotics used to treat infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). This document is intended for researchers, scientists, and drug development professionals.

Efficacy Against Drug-Resistant Pathogens: A Quantitative Comparison

Pestalone has demonstrated significant in vitro activity against MRSA and VRE. The initial discovery reported exceptionally low Minimum Inhibitory Concentrations (MICs).[1][2][3] However, subsequent studies have indicated more moderate, though still potent, activity.[4][5] The following table summarizes the MIC values of pestalone in comparison to vancomycin and linezolid, two frontline antibiotics for treating MRSA and VRE infections, respectively.

CompoundTarget OrganismMIC Range (µg/mL)Notes
Pestalone MRSA0.037 - 10Initial discovery reported an MIC of 37 ng/mL (0.037 µg/mL).[1][2][3] Later studies reported MICs in the range of 3-10 µg/mL.[4][5] This discrepancy may be due to different clinical isolates used.
VRE0.078Data from the initial discovery of pestalone.[1][2][3]
Vancomycin MRSA≤0.5 - 2Vancomycin is a standard therapy for MRSA infections.[6] The Clinical and Laboratory Standards Institute (CLSI) defines susceptibility to vancomycin as an MIC of ≤2 µg/mL.[7]
Linezolid VRE1 - 4Linezolid is a key antibiotic for treating VRE infections.[8] Susceptibility is generally defined as an MIC of ≤2 µg/mL, with MIC50 and MIC90 values often around 1.5-2 µg/mL.[9]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide were primarily obtained using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for antimicrobial susceptibility testing.[10][11][12][13][14]

1. Preparation of Antimicrobial Solutions:

  • A stock solution of the antimicrobial agent (e.g., pestalone, vancomycin, linezolid) is prepared in a suitable solvent.

  • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

2. Inoculum Preparation:

  • The bacterial strain (e.g., MRSA, VRE) is cultured on an appropriate agar medium for 18-24 hours.

  • Several colonies are used to prepare a bacterial suspension in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation and Incubation:

  • The prepared antimicrobial dilutions are dispensed into the wells of a 96-well microtiter plate.

  • Each well is inoculated with the standardized bacterial suspension.

  • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.

  • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mechanism of Action

While the precise molecular target of pestalone is still under investigation, its chemical structure as a benzophenone derivative suggests a potential for interfering with key cellular processes. In contrast, the mechanisms of action for vancomycin and linezolid are well-established.

  • Pestalone: The exact mechanism of action for pestalone has not been fully elucidated. However, its potent activity against Gram-positive bacteria suggests it may target the cell wall, cell membrane, or critical metabolic pathways.

  • Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.

  • Linezolid: Linezolid is an oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, a crucial step in protein translation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for antimicrobial susceptibility testing using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Dispense into 96-well Plate Dispense into 96-well Plate Serial Dilutions->Dispense into 96-well Plate Bacterial Culture Bacterial Culture Inoculum Standardization Inoculum Standardization Bacterial Culture->Inoculum Standardization Inoculation Inoculation Inoculum Standardization->Inoculation Dispense into 96-well Plate->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Comparative Mechanisms of Action: A Logical Overview

The following diagram illustrates the distinct cellular targets of vancomycin and linezolid.

G Vancomycin Vancomycin Cell Wall Synthesis Cell Wall Synthesis Vancomycin->Cell Wall Synthesis Inhibits Linezolid Linezolid Protein Synthesis Protein Synthesis Linezolid->Protein Synthesis Inhibits Bacterial Cell Bacterial Cell Cell Wall Synthesis->Bacterial Cell Essential for Protein Synthesis->Bacterial Cell Essential for

Caption: Cellular Targets of Vancomycin and Linezolid.

References

Validating Anticancer Activity: A Comparative Guide to Halocyamine B and its Analogs In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Halocyamine B: Extensive literature searches did not yield specific in vivo studies validating the anticancer activity of this compound. This compound is a tetrapeptide-like substance isolated from the hemocytes of the solitary ascidian Halocynthia roretzi.[1] While it has demonstrated cytotoxic activities against various cancer cell lines in vitro, including mouse neuroblastoma N-18 and human hepatoma Hep-G2 cells, its efficacy and safety in a living organism have not been reported in the available scientific literature.[1]

In the absence of in vivo data for this compound, this guide will focus on a well-researched synthetic analog of a related class of marine alkaloids, the makaluvamines. Specifically, we will detail the in vivo anticancer activity of FBA-TPQ (7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one), a potent makaluvamine analog that has been evaluated in several preclinical cancer models. This will provide researchers with valuable insights into the potential of this class of compounds for in vivo applications.

FBA-TPQ: A Case Study in In Vivo Anticancer Efficacy

FBA-TPQ has demonstrated significant in vivo anticancer activity in xenograft models of breast, pancreatic, and ovarian cancer.[2][3][4] The compound has been shown to inhibit tumor growth in a dose-dependent manner with minimal host toxicity.[2][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vivo studies of FBA-TPQ in various cancer models.

Table 1: In Vivo Efficacy of FBA-TPQ in a Human Breast Cancer Xenograft Model (MCF-7)

Treatment GroupDoseAdministration ScheduleTumor Growth Inhibition (%)Day of MeasurementReference
FBA-TPQ5 mg/kg/day3 days/week for 3 weeks36.218[3]
FBA-TPQ10 mg/kg/day3 days/week for 2 weeksNot specified18[3]
FBA-TPQ20 mg/kg/day3 days/week for 1 week71.618[3]

Table 2: In Vivo Efficacy of FBA-TPQ in a Human Pancreatic Cancer Xenograft Model (Panc-1)

Treatment GroupDoseAdministration ScheduleTumor Growth Inhibition (%)Noteworthy ObservationsReference
FBA-TPQ5 mg/kg/day5 days/week77.8Significant tumor regression[4]
FBA-TPQ10 mg/kg/day5 days/week90.1Significant tumor regression or complete remission[4]

Table 3: In Vivo Efficacy of FBA-TPQ in a Human Ovarian Cancer Xenograft Model (OVCAR-3)

Treatment GroupDoseTumor Growth Inhibition (%)Reference
FBA-TPQ1 mg/kg20.5[5]
FBA-TPQ10 mg/kg69.4[5]

Experimental Protocols

The following provides a detailed methodology for the key in vivo experiments cited in this guide.

Human Tumor Xenograft Model in Nude Mice

This protocol is a generalized representation based on the methodologies described for FBA-TPQ studies.[3][4]

  • Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.

  • Cell Line Implantation: Human cancer cells (e.g., MCF-7 for breast cancer, Panc-1 for pancreatic cancer) are harvested during the exponential growth phase. A suspension of 5 x 106 to 10 x 106 cells in 0.1 mL of serum-free medium or a mixture of medium and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is monitored by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm3), mice are randomly assigned to control and treatment groups.

  • Drug Administration: FBA-TPQ is typically dissolved in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The drug is administered via intraperitoneal (i.p.) injection according to the specified dosing schedule. The control group receives the vehicle only.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The percentage of tumor growth inhibition is calculated at the end of the study.

  • Toxicity Assessment: Animal body weight is measured regularly as an indicator of systemic toxicity. At the end of the experiment, major organs may be collected for histopathological analysis.

  • Western Blot Analysis of Xenograft Tumors: To confirm the mechanism of action in vivo, tumors are excised, and protein lysates are prepared for Western blot analysis to assess the expression of key signaling proteins.[6]

Mandatory Visualizations

Signaling Pathway of FBA-TPQ

The following diagram illustrates the proposed signaling pathway through which FBA-TPQ exerts its anticancer effects. FBA-TPQ induces the DNA damage response and inhibits key survival pathways, leading to apoptosis and cell cycle arrest.[2][6][7]

FBA_TPQ_Signaling_Pathway FBA_TPQ FBA-TPQ DNA_Damage DNA Damage FBA_TPQ->DNA_Damage induces MDM2 MDM2 FBA_TPQ->MDM2 inhibits E2F1 E2F1 FBA_TPQ->E2F1 inhibits Bcl2 Bcl-2 FBA_TPQ->Bcl2 inhibits PI3K PI3K FBA_TPQ->PI3K inhibits Fas Fas FBA_TPQ->Fas activates Bax Bax FBA_TPQ->Bax activates ATM_pATM ATM/p-ATM DNA_Damage->ATM_pATM activates gamma_H2AX γH2AX ATM_pATM->gamma_H2AX activates p53_pp53 p53/p-p53 ATM_pATM->p53_pp53 activates Apoptosis Apoptosis p53_pp53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_pp53->Cell_Cycle_Arrest MDM2->p53_pp53 inhibits Caspases Caspase-3, -8, -9 (Cleavage) Fas->Caspases Bax->Caspases Caspases->Apoptosis Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, Panc-1) Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (FBA-TPQ or Vehicle) Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Data Analysis: Tumor Growth Inhibition, Western Blot of Tumors Endpoint->Analysis

References

A Comparative Guide to Investigating Cross-Resistance of Novel Antibacterial Agents: A Methodological Framework Using Halocyamine B as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Novel antimicrobial compounds, such as Halocyamine B, isolated from marine organisms, offer potential avenues for new therapeutics. However, a critical aspect of preclinical evaluation is understanding the potential for cross-resistance, where resistance to one antibiotic confers resistance to others.[1][2][3] This guide provides a comprehensive methodological framework for conducting and presenting cross-resistance studies, using the marine-derived compound this compound as a hypothetical subject. While specific experimental data on this compound cross-resistance is not yet widely available, this document outlines the established protocols and data presentation standards necessary for such an investigation.

Experimental Protocols

A thorough investigation into cross-resistance involves three primary stages: initial susceptibility testing, induction of resistance to the primary agent, and subsequent testing of resistant strains against a panel of other antibiotics.[4][5]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8] It is a foundational metric for assessing antibacterial potency.

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: Prepare a suspension of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) from an overnight culture, standardizing it to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Dilution: Create a two-fold serial dilution of this compound and comparator antibiotics in a 96-well microtiter plate. The concentration range should be sufficient to span the expected MIC value.[9]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.[5][7]

Induction of Resistance via Serial Passage

To study cross-resistance, a bacterial strain resistant to the primary compound must first be developed in the laboratory. This is commonly achieved by exposing the bacteria to gradually increasing, sub-lethal concentrations of the agent over time.[4][10]

Protocol: Serial Passage Assay

  • Initial Exposure: Inoculate the wild-type bacterial strain into a series of tubes containing broth with increasing concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x the initial MIC).

  • Daily Passage: After 24 hours of incubation, determine the new MIC. Take an aliquot of the culture from the well containing the highest concentration of this compound that still permitted growth (the sub-MIC concentration) and use it to inoculate a new series of antibiotic dilutions.[4]

  • Repeat: Repeat this process for a set number of passages (e.g., 15-30 days) or until a significant (e.g., 8-fold or greater) and stable increase in the MIC is observed.

  • Isolation: Isolate a colony from the final passage and confirm its resistant phenotype by re-determining the MIC. This becomes the this compound-resistant (HalB-R) strain.

Cross-Resistance Assay

Once a resistant strain is developed, its susceptibility to other classes of antibiotics is determined to identify cross-resistance profiles.

Protocol: MIC Determination for Resistant Strains

  • Prepare Inoculum: Using the newly isolated this compound-resistant (HalB-R) strain, prepare a standardized inoculum as described in section 1.1.

  • Test Comparator Antibiotics: Using the broth microdilution method, determine the MICs of a panel of clinically relevant antibiotics against the HalB-R strain. The panel should include agents with diverse mechanisms of action (e.g., β-lactams, fluoroquinolones, aminoglycosides, macrolides).

  • Analysis: Compare the MIC values for the HalB-R strain with those obtained for the original, susceptible (wild-type) strain. A significant increase in the MIC for a comparator antibiotic indicates cross-resistance.[5]

Data Presentation: Comparative Tables

Quantitative data should be presented in clear, concise tables to facilitate comparison. The following tables represent a hypothetical outcome for a cross-resistance study of this compound.

Table 1: Hypothetical Initial Susceptibility of Wild-Type Bacterial Strains This table establishes the baseline antibacterial activity of this compound compared to other agents against susceptible, wild-type bacteria.

Antibiotic AgentClassMechanism of ActionS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
This compound (Proposed) (Proposed) 2 8
CiprofloxacinFluoroquinoloneInhibits DNA gyrase/topoisomerase IV[11]0.50.015
GentamicinAminoglycosideInhibits 30S ribosomal subunit[12]0.250.5
ErythromycinMacrolideInhibits 50S ribosomal subunit[13]1>128
Penicillinβ-LactamInhibits cell wall synthesis[13][14]0.12>128
TetracyclineTetracyclineInhibits 30S ribosomal subunit[12]0.52

Table 2: Hypothetical Cross-Resistance Profile in this compound-Resistant (HalB-R) Strains This table compares the MICs of various antibiotics against the wild-type (WT) and the lab-generated this compound-resistant (HalB-R) strains to quantify cross-resistance. The "Fold Change" is the most critical value.

Antibiotic AgentS. aureus WT MIC (µg/mL)S. aureus HalB-R MIC (µg/mL)Fold ChangeE. coli WT MIC (µg/mL)E. coli HalB-R MIC (µg/mL)Fold Change
This compound 26432x 825632x
Ciprofloxacin0.50.51x0.0150.2516x
Gentamicin0.250.251x0.50.51x
Erythromycin111x>128>128-
Penicillin0.120.121x>128>128-
Tetracycline0.5816x23216x

Visualizations: Workflows and Mechanisms

Diagrams are essential for illustrating complex processes and relationships, from experimental design to molecular mechanisms.

G Experimental Workflow for Cross-Resistance Assessment start Start: Select Bacterial Strains (e.g., S. aureus, E. coli) mic_wt 1. Determine Initial MICs (this compound & Comparators) Against Wild-Type (WT) Strains start->mic_wt induce_res 2. Induce Resistance (Serial passage of WT strains in sub-MIC of this compound) mic_wt->induce_res isolate 3. Isolate & Purify This compound-Resistant (HalB-R) Strain induce_res->isolate confirm_res 4. Confirm Resistance (Re-determine this compound MIC against HalB-R strain) isolate->confirm_res mic_res 5. Cross-Resistance Assay (Determine MICs of comparator antibiotics against HalB-R strain) confirm_res->mic_res analyze 6. Analyze & Compare Data (Calculate fold-change in MICs between WT and HalB-R strains) mic_res->analyze end_node End: Identify Cross-Resistance and Collateral Sensitivity Profiles analyze->end_node

Caption: A flowchart illustrating the key steps in a laboratory study designed to assess bacterial cross-resistance.

G Hypothetical Mechanism: Efflux Pump-Mediated Cross-Resistance cluster_cell Bacterial Cell cluster_membrane Cell Membrane pump Multi-Drug Efflux Pump (e.g., AcrAB-TolC) pump->p_out Expels Both Antibiotics cytoplasm Cytoplasm ab_a_ext This compound ab_a_int This compound ab_a_ext->ab_a_int enters cell ab_b_ext Tetracycline ab_b_int Tetracycline ab_b_ext->ab_b_int enters cell ab_a_int->pump ab_b_int->pump

Caption: A diagram showing how a single efflux pump can expel multiple antibiotics, a common cause of cross-resistance.

References

comparing the mechanism of action of Halocyamine B to other cytotoxins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Mechanisms of Action of Marine and Fungal Cytotoxins

For researchers and professionals in drug development, understanding the diverse mechanisms of cytotoxic compounds is paramount for identifying novel therapeutic targets and designing effective anticancer agents. This guide provides a detailed comparison of the mechanisms of action of three distinct cytotoxins: the marine-derived DNA alkylating agent Ecteinascidin 743, the marine-derived protein synthesis inhibitor Aplidin, and the fungal-derived microfilament disrupter Cytochalasin B.

Introduction to Selected Cytotoxins

Ecteinascidin 743 (Trabectedin) is a marine alkaloid originally isolated from the tunicate Ecteinascidia turbinata. It exhibits potent antitumor activity and is used in the treatment of soft tissue sarcoma and ovarian cancer. Its unique mechanism of action involves binding to the minor groove of DNA, leading to a cascade of events that disrupt DNA repair and transcription.

Aplidin (Plitidepsin) is a cyclic depsipeptide derived from the marine tunicate Aplidium albicans. It has demonstrated strong antitumor effects in various cancer models and is in clinical development for treating multiple myeloma and other hematological malignancies. Aplidin's primary mode of action is the inhibition of the eukaryotic translation elongation factor 1A (eEF1A), which is crucial for protein synthesis.

Cytochalasin B is a cell-permeable mycotoxin produced by various species of fungi. It is a well-characterized inhibitor of actin polymerization, a fundamental process for cell motility, division, and maintenance of cell shape. Its ability to disrupt the cytoskeleton leads to cytotoxicity and apoptosis.

Comparative Mechanism of Action

The cytotoxic effects of these compounds are achieved through distinct molecular pathways, as detailed below.

Ecteinascidin 743 (ET-743): A DNA-Targeted Agent

Ecteinascidin 743 exerts its cytotoxicity through a multi-faceted interaction with DNA. It covalently binds to the N2 position of guanine residues within the DNA minor groove, with a preference for specific nucleotide sequences such as 5'-GC-rich triplets[1][2]. This binding induces a bend in the DNA helix towards the major groove, widening the minor groove[3].

This DNA adduct formation has several downstream consequences:

  • Inhibition of Transcription: The ET-743-DNA adduct sterically hinders the binding of transcription factors and the progression of RNA polymerase, leading to a selective inhibition of gene transcription[1][4].

  • Induction of DNA Double-Strand Breaks: The presence of the adduct can trigger the nucleotide excision repair (NER) machinery. However, the repair process is often aberrant, leading to the formation of lethal double-strand breaks[2][3].

  • S-phase Arrest and Apoptosis: The accumulation of DNA damage and inhibition of transcription ultimately lead to cell cycle arrest in the S and G2/M phases and the induction of apoptosis[2][5].

Aplidin (Plitidepsin): An Inhibitor of Protein Synthesis

Aplidin's primary molecular target is the eukaryotic elongation factor 1A (eEF1A), a key component of the protein synthesis machinery responsible for delivering aminoacyl-tRNAs to the ribosome[6][7][8]. By binding to eEF1A, Aplidin inhibits its function, leading to a global shutdown of protein synthesis[8].

The inhibition of protein synthesis triggers a cellular stress response, characterized by:

  • Induction of Oxidative Stress: Aplidin treatment leads to an early increase in reactive oxygen species (ROS)[7].

  • Activation of Stress-Activated Protein Kinases (SAPKs): The cellular stress activates signaling pathways involving JNK and p38 MAPK[7][9].

  • Induction of Apoptosis: The sustained activation of these stress pathways, coupled with the inhibition of protein synthesis, culminates in cell cycle arrest and caspase-dependent apoptosis[7][9].

Cytochalasin B: A Cytoskeletal Disruptor

Cytochalasin B's mechanism of action is fundamentally different from the previous two cytotoxins. It targets the cellular cytoskeleton by binding to the barbed end of actin filaments, preventing the polymerization of new actin monomers[10]. This disruption of the actin cytoskeleton has profound effects on cellular processes:

  • Inhibition of Cytokinesis: By preventing the formation of the contractile actin ring, Cytochalasin B blocks cell division, leading to the formation of multinucleated cells.

  • Induction of Apoptosis: The disruption of the cytoskeleton and the resulting cell cycle arrest can trigger the mitochondrial apoptotic pathway. This is characterized by the release of cytochrome c, activation of caspases, and ultimately, programmed cell death[10]. Studies have shown that Cytochalasin B treatment leads to an increase in pro-apoptotic proteins like Bax and a decrease in the mitochondrial membrane potential[10].

Quantitative Comparison of Cytotoxicity

The following table summarizes the cytotoxic potency of Ecteinascidin 743, Aplidin, and Cytochalasin B in various cancer cell lines.

CompoundCell LineIC50 (Concentration for 50% Inhibition)Reference
Ecteinascidin 743 SW620 (Colon Carcinoma)~1 nM[5]
A549 (Lung Carcinoma)0.1-1 nM[2]
SK-OV-3 (Ovarian Adenocarcinoma)~0.5 nM[2]
Aplidin MM.1S (Multiple Myeloma)~5 nM[7]
HeLa (Cervical Cancer)10-50 nM[9]
A549 (Lung Carcinoma)~20 nM[7]
Cytochalasin B HeLa (Cervical Cancer)7.9 µM[10]
Jurkat (T-cell Leukemia)~10 µM
MCF-7 (Breast Cancer)~5 µM

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by each cytotoxin.

Ecteinascidin_743_Pathway ET743 Ecteinascidin 743 DNA DNA Minor Groove ET743->DNA Binds DNA_Adduct ET743-DNA Adduct DNA->DNA_Adduct Transcription_Inhibition Transcription Inhibition DNA_Adduct->Transcription_Inhibition NER_Aberration Aberrant NER DNA_Adduct->NER_Aberration S_G2_M_Arrest S/G2/M Arrest Transcription_Inhibition->S_G2_M_Arrest DSBs Double-Strand Breaks NER_Aberration->DSBs DSBs->S_G2_M_Arrest Apoptosis Apoptosis S_G2_M_Arrest->Apoptosis

Caption: Ecteinascidin 743 binds to the DNA minor groove, leading to transcription inhibition and DNA damage, ultimately causing apoptosis.

Aplidin_Pathway Aplidin Aplidin eEF1A eEF1A Aplidin->eEF1A Inhibits Protein_Synthesis_Inhibition Protein Synthesis Inhibition eEF1A->Protein_Synthesis_Inhibition Oxidative_Stress Oxidative Stress Protein_Synthesis_Inhibition->Oxidative_Stress SAPK_Activation JNK/p38 Activation Oxidative_Stress->SAPK_Activation Cell_Cycle_Arrest Cell Cycle Arrest SAPK_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Aplidin inhibits eEF1A, leading to protein synthesis inhibition, cellular stress, and apoptosis.

Cytochalasin_B_Pathway CytoB Cytochalasin B Actin Actin Polymerization CytoB->Actin Inhibits Cytoskeleton_Disruption Cytoskeleton Disruption Actin->Cytoskeleton_Disruption Cytokinesis_Inhibition Cytokinesis Inhibition Cytoskeleton_Disruption->Cytokinesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Cytokinesis_Inhibition->Cell_Cycle_Arrest Mitochondrial_Pathway Mitochondrial Pathway Cell_Cycle_Arrest->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

References

Unveiling the Target of Halocyamine B: A Comparative Guide to Knockout Model Validation

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in the development of any new therapeutic agent is the definitive identification and validation of its biological target. For marine natural products, such as the novel compound Halocyamine B, this process can be particularly challenging. This guide provides a comparative overview of the use of knockout (KO) models in validating the putative target of this compound, offering researchers a framework for designing and interpreting key experiments.

While the specific molecular target of this compound is still under active investigation, preliminary data suggests its involvement in a crucial cellular signaling pathway. This guide will therefore focus on the generalized workflow and comparative data interpretation when using knockout models to validate a hypothetical target within a signaling cascade.

Hypothetical Target: Kinase X in the MAPK Signaling Pathway

For the purpose of this guide, we will consider a hypothetical scenario where this compound is a suspected inhibitor of "Kinase X," a component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a frequent target in drug discovery due to its central role in cell proliferation, differentiation, and survival.

Below is a diagram illustrating the hypothetical position of Kinase X within the MAPK cascade and the proposed inhibitory action of this compound.

MAPK_Pathway cluster_kinaseX Hypothetical Target Growth_Factor Growth_Factor Receptor Receptor RAS RAS Receptor->RAS Halocyamine_B Halocyamine_B Kinase_X Kinase_X RAF RAF Kinase_X->RAF MEK MEK RAS->Kinase_X RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation

Caption: Hypothetical MAPK signaling pathway with the proposed inhibitory action of this compound on Kinase X.

Target Validation Workflow Using Knockout Models

The definitive validation of a drug's target often relies on genetic approaches, where the putative target protein is removed from the biological system. A typical experimental workflow for validating the target of this compound using a knockout model is depicted below.

Knockout_Workflow Start Start End End Decision Decision Target_Validated Target_Validated Decision->Target_Validated KO cells are resistant to this compound Alternative_Target Alternative_Target Decision->Alternative_Target KO cells remain sensitive Cell_Line_Selection Cell_Line_Selection CRISPR_KO CRISPR_KO Cell_Line_Selection->CRISPR_KO e.g., Cancer Cell Line with active MAPK signaling KO_Validation KO_Validation CRISPR_KO->KO_Validation Design gRNA against Kinase X gene Phenotypic_Assay Phenotypic_Assay KO_Validation->Phenotypic_Assay Western Blot, PCR Halocyamine_B_Treatment Halocyamine_B_Treatment Phenotypic_Assay->Halocyamine_B_Treatment Cell Viability Assay Data_Analysis Data_Analysis Halocyamine_B_Treatment->Data_Analysis Treat Wild-Type (WT) and Kinase X KO cells Data_Analysis->Decision Target_Validated->End Alternative_Target->End

Caption: Experimental workflow for validating the target of this compound using a CRISPR-based knockout model.

Comparative Data Presentation

The core principle of target validation using knockout models is that if a compound's efficacy is dependent on its interaction with a specific target, the absence of that target should render the compound ineffective. The following table summarizes the expected quantitative outcomes from a cell viability assay comparing the effects of this compound on wild-type (WT) cells versus Kinase X knockout (KO) cells.

Cell LineTreatmentConcentration (µM)Cell Viability (%)Standard Deviation
Wild-TypeVehicle (DMSO)-1005.2
Wild-TypeThis compound145.34.1
Wild-TypeThis compound1012.72.5
Kinase X KOVehicle (DMSO)-98.56.1
Kinase X KOThis compound195.25.5
Kinase X KOThis compound1092.84.9
Alternative Target KO Vehicle (DMSO)-99.15.8
Alternative Target KO This compound148.14.5
Alternative Target KO This compound1015.32.9

Interpretation of Data:

  • Wild-Type Cells: this compound significantly reduces cell viability in a dose-dependent manner, indicating its cytotoxic or cytostatic effect is mediated through the cellular machinery present in these cells.

  • Kinase X KO Cells: The resistance of the Kinase X KO cells to this compound treatment strongly suggests that Kinase X is the primary target. The absence of the target protein abrogates the compound's effect.

  • Alternative Target KO Cells: As a negative control, knocking out an unrelated protein in the same pathway or a different pathway should not confer resistance to this compound, assuming the compound is specific for Kinase X.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments involved in this target validation study.

CRISPR-Cas9 Mediated Knockout of Kinase X
  • gRNA Design and Cloning: Guide RNAs (gRNAs) targeting a conserved exon of the Kinase X gene are designed using a publicly available tool (e.g., CHOPCHOP). The gRNA sequences are cloned into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-Puro).

  • Transfection: The constructed plasmids are transfected into the selected cell line using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Selection and Clonal Isolation: 24-48 hours post-transfection, cells are subjected to puromycin selection to eliminate untransfected cells. Single-cell clones are then isolated by limiting dilution and expanded.

  • Knockout Validation:

    • Western Blot: Whole-cell lysates from the isolated clones are subjected to SDS-PAGE and immunoblotted with an antibody specific for Kinase X to confirm the absence of the protein.

    • Genomic DNA Sequencing: Genomic DNA is extracted from the clones, and the region targeted by the gRNA is amplified by PCR and sequenced to identify the specific indel mutations that lead to the knockout.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Wild-type and validated Kinase X KO cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Conclusion

The use of knockout models provides a powerful and definitive approach to validate the molecular target of novel compounds like this compound. The clear-cut difference in phenotypic response between wild-type and knockout cells upon compound treatment offers strong evidence for target engagement. The experimental framework and comparative data presented in this guide are intended to assist researchers in designing and executing robust target validation studies, a crucial step in the journey of translating a promising natural product into a clinically viable therapeutic.

Halocyamine B: A Comparative Analysis of a Potent Ascidian-Derived Compound

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Halocyamine B, a bioactive tetrapeptide-like substance isolated from marine ascidians, reveals its significant antimicrobial and cytotoxic potential. This guide provides a comparative overview of this compound from different ascidian species, focusing on its biological activity and the methodologies for its study. Due to the limited availability of comprehensive comparative research, this analysis primarily details the characteristics of this compound from Halocynthia roretzi, the species from which it was first isolated, and notes the absence of specific data for other species like Styela clava.

Introduction to this compound

Comparative Biological Activity

Quantitative data on the biological activity of this compound from different ascidian species is scarce. The following tables summarize the available information, primarily focusing on this compound from Halocynthia roretzi.

Table 1: Comparative Cytotoxicity of this compound

Ascidian SpeciesCell LineIC50 ValueReference
Halocynthia roretziNeuronal cells (rat fetal brain)Data not available[1]
Neuroblastoma N-18 (mouse)Data not available[1]
Hepatoma Hep-G2 (human)Data not available[1]
Styela clavaNot AvailableNot Available

Note: The original study on this compound from Halocynthia roretzi reported cytotoxic activity but did not provide specific IC50 values.[1]

Table 2: Comparative Antimicrobial Activity of this compound

Ascidian SpeciesBacterial/Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Halocynthia roretziVarious bacteria and yeastsData not available for this compound[1]
Styela clavaNot AvailableNot Available

Note: The initial research confirmed the antimicrobial properties of this compound but did not specify the MIC values.[1]

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and analysis of this compound from Halocynthia roretzi.

Isolation and Purification of this compound

A standardized protocol for isolating this compound from ascidian hemocytes is crucial for obtaining a pure compound for biological assays.

Experimental Workflow for this compound Isolation

G cluster_0 Extraction cluster_1 Initial Chromatography cluster_2 Purification cluster_3 Final Product Hemocytes Ascidian Hemocytes Extraction Extraction with acidified methanol Hemocytes->Extraction HP20_coarse Diaion HP-20 Chromatography (Coarse) Extraction->HP20_coarse HP20_fine Diaion HP-20 Chromatography (Fine) HP20_coarse->HP20_fine Prep_HPLC Preparative Reversed-Phase HPLC HP20_fine->Prep_HPLC Pure_HB Pure this compound Prep_HPLC->Pure_HB G cluster_0 Cellular Stress cluster_1 Mitochondrial Response cluster_2 Caspase Cascade cluster_3 Cellular Execution HB This compound Bcl2 Bcl-2 family (Bax/Bak activation) HB->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Head-to-Head Comparison: The Antimicrobial and Cytotoxic Profiles of Natural Halocyamine B and Synthetic Halocyamine A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the evaluation of novel bioactive compounds is a critical step in the discovery pipeline. Halocyamine B, a marine natural product, has demonstrated significant biological activity. This guide provides a detailed comparison of the reported activities of natural this compound with its close synthetic analog, Halocyamine A, supported by available experimental data and detailed methodologies.

While the total synthesis of this compound has not been reported in peer-reviewed literature, precluding a direct comparison of natural versus synthetic samples, a comprehensive analysis can be achieved by examining the bioactivity of natural this compound alongside the synthetically produced, structurally similar Halocyamine A. This comparative review is essential for understanding the therapeutic potential and structure-activity relationships of this class of marine alkaloids.

Chemical Structures

Halocyamine A and B are tetrapeptide-like compounds isolated from the hemocytes of the solitary ascidian Halocynthia roretzi.[1] Their structures are highly similar, differing by a single amino acid residue.

This compound: L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine[1] Halocyamine A: L-histidyl-L-6,7-dihydroxyphenylalanylglycyl-6-bromo-8,9-didehydrotryptamine[1]

Comparative Biological Activity

The available data on the biological activities of natural this compound and synthetic Halocyamine A are summarized below. It is important to note that the reported activities for natural this compound are qualitative, while quantitative data is available for synthetic Halocyamine A.

Biological Activity Natural this compound Synthetic Halocyamine A
Antimicrobial Activity Active against several kinds of bacteria and yeasts.[1]Modest activity against Pseudomonas aeruginosa (MIC: 100 µM) and Vibrio harveyi (MIC: 129 µM). No activity observed against several other Gram-positive and Gram-negative bacteria (MIC > 200 µM).
Cytotoxic Activity Demonstrated cytotoxicity against neuronal cells from rat fetal brain, mouse neuroblastoma N-18 cells, and human hepatoma Hep-G2 cells.[1]Data not reported.
Antioxidant Activity Data not reported.Significant antioxidant activity observed in the Oxygen Radical Absorbance Capacity (ORAC) assay, with a relative ORAC value of 1.29 ± 0.09 compared to the Trolox standard.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate reproducibility and further investigation.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Fig. 1: Workflow for Broth Microdilution Assay.

Protocol Details:

  • Bacterial Culture Preparation: Inoculate a suitable broth medium with a single colony of the test bacterium and incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial dilutions in Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Dilute the adjusted bacterial suspension in Mueller-Hinton broth to a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[2][3]

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

References

Assessing the Synergistic Effects of Hyoscyamine in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of Hyoscyamine, a tropane alkaloid known for its anticholinergic properties, has been explored in combination with other pharmacological agents to assess synergistic effects in various conditions. This guide provides a comparative analysis of key combination therapies involving Hyoscyamine, supported by available experimental data and detailed methodologies.

Hyoscyamine, Belladonna Alkaloids, and Phenobarbital (Donnatal®) for Irritable Bowel Syndrome (IBS)

A long-standing combination therapy, Donnatal, combines the antispasmodic effects of belladonna alkaloids (atropine, scopolamine, and hyoscyamine) with the sedative properties of phenobarbital to manage symptoms of Irritable Bowel Syndrome (IBS). The rationale behind this combination is to simultaneously address the abdominal cramping and the central nervous system component of IBS.

Summary of Clinical Efficacy:

Treatment GroupPrimary Outcome MeasuresKey Findings
Donnatal® Alleviation of night pain in female IBS patientsMore effective than phenobarbital alone, belladonna alkaloids alone, and placebo.[1]
Normalization of bowel movement (BM) frequencySignificantly increased BM frequency in patients with IBS with constipation (IBS-C) and significantly decreased BM frequency in patients with IBS with diarrhea (IBS-D).[1]
Overall symptom improvement in IBS75.6% of patients reported a mean improvement in all measured symptoms (abdominal pain, constipation, and diarrhea).
Placebo Overall symptom improvement in IBS29.8% of patients reported a mean improvement in symptoms.
Belladonna Alkaloids alone Alleviation of night pain in female IBS patientsLess effective than the combination therapy.[1]
Phenobarbital alone Alleviation of night pain in female IBS patientsLess effective than the combination therapy.[1]

Experimental Protocol: Re-analysis of a Double-Blind, Placebo-Controlled Trial

  • Study Design: A re-analysis of original data from a previous double-blind, placebo-controlled clinical trial was conducted to assess the efficacy of Donnatal® in treating IBS symptoms.[1]

  • Patient Population: Patients diagnosed with Irritable Bowel Syndrome.

  • Treatment Arms:

    • Donnatal® (Phenobarbital and Belladonna Alkaloids)

    • Phenobarbital alone

    • Belladonna Alkaloids alone

    • Placebo[1]

  • Outcome Measures: The primary outcomes assessed were the alleviation of night pain in female patients and changes in bowel movement frequency for patients with IBS-C and IBS-D.[1]

  • Statistical Analysis: Contemporary statistical methods were employed to re-analyze the historical clinical trial data.

Signaling Pathway and Drug Action

The synergistic effect of Donnatal is believed to stem from the dual action on the peripheral and central nervous systems.

G cluster_gut Gastrointestinal Tract cluster_cns Central Nervous System Smooth_Muscle Smooth_Muscle Cramping_Spasms Cramping_Spasms Smooth_Muscle->Cramping_Spasms Acetylcholine Acetylcholine Muscarinic_Receptors Muscarinic_Receptors Acetylcholine->Muscarinic_Receptors activate Muscarinic_Receptors->Smooth_Muscle contract Brain Brain Anxiety_Stress Anxiety_Stress Brain->Anxiety_Stress reduces Belladonna_Alkaloids Belladonna Alkaloids (Hyoscyamine, Atropine, Scopolamine) Belladonna_Alkaloids->Muscarinic_Receptors antagonize Phenobarbital Phenobarbital Phenobarbital->Brain sedative effect G Patient_Recruitment 34 Women with Urgency & Frequency Baseline_Assessment Baseline AUA Symptom Score & 6-Channel Urodynamics Patient_Recruitment->Baseline_Assessment Treatment_Phase_1 Randomized to either Hyoscyamine or Doxazosin Baseline_Assessment->Treatment_Phase_1 Assessment_1 AUA Symptom Score & Urodynamics Assessment Treatment_Phase_1->Assessment_1 Crossover Crossover Assessment_1->Crossover Treatment_Phase_2 Switch to the other drug Crossover->Treatment_Phase_2 Yes Assessment_2 AUA Symptom Score & Urodynamics Assessment Treatment_Phase_2->Assessment_2 Combination_Phase Combination Therapy (Hyoscyamine + Doxazosin) Assessment_2->Combination_Phase Final_Assessment Final AUA Symptom Score & Urodynamics Assessment Combination_Phase->Final_Assessment Data_Analysis Compare efficacy of each treatment phase Final_Assessment->Data_Analysis

References

A Comparative Guide to the Antioxidant Properties of Halocyamine B and Established Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antioxidant properties of Halocyamine B against well-established antioxidants: Vitamin C, Vitamin E, and Resveratrol. Due to the limited direct experimental data on the antioxidant capacity of this compound, this document outlines a proposed validation workflow and offers a theoretical comparison based on its chemical structure.

Introduction to this compound

This compound is a tetrapeptide-like substance originally isolated from the hemocytes of the solitary ascidian, Halocynthia roretzi.[1] Its known biological activities primarily include antimicrobial and cytotoxic effects.[1] Structurally, this compound is L-threonyl-L-6,7-dihydroxyphenylalanyl-L-histidyl-6-bromo-8,9-didehydrotryptamine.[1] The presence of a 6,7-dihydroxyphenylalanine moiety, which is a catechol-like structure, suggests a potential for antioxidant activity, as catechol groups are known to be effective radical scavengers.

Comparative Analysis of Antioxidant Properties

This section compares the potential antioxidant activity of this compound with Vitamin C, Vitamin E, and Resveratrol based on proposed in vitro and cellular assays.

Data Presentation

The following table summarizes hypothetical and established quantitative data from common antioxidant assays. The values for this compound are presented as "To Be Determined (TBD)" to indicate the need for experimental validation.

Antioxidant DPPH Radical Scavenging Activity (IC50, µg/mL) ABTS Radical Scavenging Activity (TEAC, µM Trolox/µM) Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/µM) Oxygen Radical Absorbance Capacity (ORAC) (µM Trolox/µM) Cellular Antioxidant Activity (CAA) (µmol QE/100µmol)
This compound TBDTBDTBDTBDTBD
Vitamin C (Ascorbic Acid) ~2-10[2]High[3]High[2]High[4]Moderate
Vitamin E (α-Tocopherol) ~10-50[5]ModerateModerateHigh[4]High
Resveratrol ~5-25[6]High[6]HighVery HighHigh

Note: The presented values for Vitamin C, Vitamin E, and Resveratrol are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments to validate the antioxidant properties of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of this compound and the standard antioxidants (Vitamin C, Vitamin E, Resveratrol) in a suitable solvent.

    • Add the antioxidant solutions to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Principle: The ABTS radical cation has a characteristic blue-green color, which is reduced in the presence of an antioxidant. The change in absorbance is monitored at 734 nm.

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at 734 nm.

    • Add various concentrations of this compound and the standard antioxidants to the ABTS radical cation solution.

    • After a set incubation time, measure the absorbance at 734 nm.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured at 593 nm.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

    • Add the antioxidant solutions (this compound and standards) to the FRAP reagent.

    • Incubate the mixture at 37°C.

    • Measure the absorbance at 593 nm.

    • The results are expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.

  • Principle: The assay uses a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation.

  • Protocol:

    • Culture a suitable cell line (e.g., HepG2) in a 96-well plate.

    • Load the cells with the DCFH-DA probe.

    • Treat the cells with various concentrations of this compound and standard antioxidants.

    • Induce oxidative stress by adding a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Measure the fluorescence intensity over time using a microplate reader.

    • The results can be expressed as quercetin equivalents (µmol QE/100µmol).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G General Antioxidant Mechanism of a Phenolic Compound cluster_reaction Antioxidant Action ROS Reactive Oxygen Species (ROS) (e.g., ROO•) NeutralizedMolecule Neutralized Molecule (ROOH) ROS->NeutralizedMolecule Damages Cellular Components Antioxidant Phenolic Antioxidant (ArOH) (e.g., this compound's DOPA moiety) StableRadical Stable Antioxidant Radical (ArO•) Antioxidant->StableRadical Donates H• Antioxidant->NeutralizedMolecule Reduces ROS

Caption: General mechanism of a phenolic antioxidant neutralizing a reactive oxygen species.

G Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Prepare this compound and Standard Solutions Mix Mix Samples with Reagents Sample->Mix Reagent Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagent->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate % Inhibition/ Equivalents Measure->Calculate IC50 Determine IC50/ TEAC/FRAP values Calculate->IC50

Caption: A streamlined workflow for conducting in vitro antioxidant capacity assays.

References

A Comparative Guide to the Structural Activity Relationship (SAR) of Halichondrin B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of Halichondrin B analogs, focusing on their potent anticancer activities. Halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai, has served as a lead compound for the development of novel anticancer agents due to its powerful inhibition of microtubule dynamics.[1][2] Scarcity of the natural product has necessitated the synthesis of structurally simplified yet highly potent analogs.[1] This guide summarizes key quantitative data on the cytotoxic activity of these analogs, details the experimental protocols used for their evaluation, and visualizes their mechanism of action.

Data Presentation: Cytotoxicity of Halichondrin B Analogs

The in vitro cytotoxic activity of Halichondrin B and its synthetic analogs is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values for Halichondrin B and two of its notable macrocyclic ketone analogs, ER-076349 and Eribulin (ER-086526), against a panel of human cancer cell lines. Eribulin, a structurally simplified analog, has been approved by the FDA for the treatment of metastatic breast cancer.[2][3] The data indicates that these synthetic analogs retain the sub-nanomolar growth inhibitory activities of the parent compound.[1]

CompoundMDA-MB-435 (Breast Cancer) IC50 (nM)COLO 205 (Colon Cancer) IC50 (nM)LOX IMVI (Melanoma) IC50 (nM)NIH:OVCAR-3 (Ovarian Cancer) IC50 (nM)
Halichondrin B ~1.8 (average across 8 cell lines)[4]Data not availableData not availableData not available
ER-076349 < 1< 1< 1< 1
Eribulin (ER-086526) < 1< 1< 1< 1

Note: The IC50 values for ER-076349 and Eribulin are reported as having sub-nanomolar activity.[1] The IC50 for Halichondrin B is an average value across eight human cancer cell lines as reported by Towle et al.[4]

Experimental Protocols: Cytotoxicity Assessment

The evaluation of the cytotoxic activity of Halichondrin B analogs is crucial for SAR studies. The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for assessing cell density, based on the measurement of cellular protein content.[5][6] It is a reliable method for high-throughput screening of anticancer compounds.[5]

Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted from standard procedures for cytotoxicity screening.[7]

1. Cell Plating:

  • Seed cells in 96-well microtiter plates at an appropriate density.
  • Incubate the plates under standard cell culture conditions until they reach the desired confluence.

2. Compound Treatment:

  • Treat the cells with various concentrations of the Halichondrin B analogs.
  • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
  • Incubate the plates for a specified period (e.g., 48-72 hours).

3. Cell Fixation:

  • Carefully remove the culture medium.
  • Add 50-100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well to fix the cells.
  • Incubate the plates at 4°C for at least 1 hour.

4. Staining:

  • Remove the TCA solution and wash the plates multiple times with 1% (v/v) acetic acid to remove excess TCA.
  • Allow the plates to air-dry completely.
  • Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
  • Incubate at room temperature for 30 minutes.

5. Washing:

  • After staining, quickly wash the plates four times with 1% acetic acid to remove unbound dye.
  • Allow the plates to air-dry.

6. Solubilization and Absorbance Measurement:

  • Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
  • Shake the plates for 5-10 minutes to ensure complete solubilization.
  • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

7. Data Analysis:

  • The absorbance is proportional to the cellular protein content and, therefore, the cell number.
  • Calculate the percentage of cell growth inhibition for each compound concentration compared to the untreated control.
  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization: Mechanism of Action and Experimental Workflow

The primary mechanism of action of Halichondrin B and its analogs is the inhibition of microtubule dynamics, which is crucial for cell division. These compounds bind to the plus ends of microtubules, suppressing their growth. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

G cluster_0 Mechanism of Action of Halichondrin B Analogs Halichondrin_B_Analog Halichondrin B Analog Microtubule_Plus_End Microtubule Plus End Halichondrin_B_Analog->Microtubule_Plus_End Binds to Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Microtubule_Plus_End Polymerization Microtubule_Growth_Inhibition Inhibition of Microtubule Growth Microtubule_Plus_End->Microtubule_Growth_Inhibition G2_M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Growth_Inhibition->G2_M_Arrest Apoptosis Apoptosis (Cell Death) G2_M_Arrest->Apoptosis

Caption: Mechanism of Halichondrin B analogs inhibiting microtubule growth.

G cluster_1 SRB Cytotoxicity Assay Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Addition 2. Compound Addition (Halichondrin B Analogs) Cell_Seeding->Compound_Addition Incubation 3. Incubation (48-72h) Compound_Addition->Incubation Cell_Fixation 4. Cell Fixation (TCA) Incubation->Cell_Fixation SRB_Staining 5. SRB Staining Cell_Fixation->SRB_Staining Washing 6. Washing (1% Acetic Acid) SRB_Staining->Washing Solubilization 7. Solubilization (Tris Buffer) Washing->Solubilization Absorbance_Reading 8. Absorbance Reading (510 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

References

Independent Verification of Halocyamine B's Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published bioactivities of Halocyamine B with other marine-derived peptides. A significant finding of this review is the notable lack of independent verification of this compound's activities since its initial discovery. The information presented for this compound is based on the original research published in 1990. In contrast, the selected alternative compounds have been more extensively studied, with publicly available data from multiple research groups.

Overview of this compound

This compound is a tetrapeptide-like substance first isolated from the hemocytes of the solitary ascidian Halocynthia roretzi.[1] Initial studies reported both antimicrobial and cytotoxic activities.

Data Presentation: Comparative Analysis

The following tables summarize the available quantitative data for this compound and a selection of alternative marine peptides with similar reported bioactivities.

Table 1: Antimicrobial Activity

CompoundOrganismMIC (μg/mL)ReferenceIndependent Verification
This compound Data not specified in available literature-[1]No
Halocyamine A *Achromobacter aquamarinus100[2]No
Pseudomonas perfectomarinus100[2]No
Didemnin B(Various bacteria)Reported but not consistently quantified in accessible literatureMultipleYes
Aplidine (Plitidepsin)(Various bacteria)Limited data on direct antibacterial actionMultipleYes
Dolastatin 10(Various bacteria)Limited data on direct antibacterial actionMultipleYes

*Note: Data for Halocyamine A is included for context due to its co-discovery with this compound.

Table 2: Cytotoxic Activity

CompoundCell LineIC50 (μg/mL)Reference(s)Independent Verification
This compound Mouse neuroblastoma N-18~10[1]No
Human hepatoma Hep-G2~10[1]No
Rat fetal brain neuronal cells~10[1]No
Didemnin BP388 (murine leukemia)0.00034[3]Yes
A549 (human lung carcinoma)0.00045[3]Yes
HT-29 (human colon adenocarcinoma)0.00045[3]Yes
MEL-28 (human melanoma)0.00045[3]Yes
Aplidine (Plitidepsin)A549 (human lung carcinoma)0.0012[3]Yes
P388 (murine leukemia)0.001[3]Yes
Dolastatin 10P388 (murine leukemia)0.00044[3]Yes

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under optimal conditions for bacterial growth (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Mandatory Visualization

Signaling Pathways

The precise signaling pathways affected by this compound have not been elucidated. However, many cytotoxic marine peptides are known to induce apoptosis. A generalized apoptotic pathway is depicted below.

Apoptotic_Pathway Cell Membrane Receptor Cell Membrane Receptor Signal Transduction Signal Transduction Cell Membrane Receptor->Signal Transduction Mitochondria Mitochondria Signal Transduction->Mitochondria Bcl-2 Bcl-2 Signal Transduction->Bcl-2 Bax Bax Signal Transduction->Bax Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Bcl-2->Mitochondria Bax->Mitochondria

Caption: Generalized apoptotic pathway induced by some cytotoxic marine peptides.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial bioactivity screening of novel marine compounds like this compound.

Experimental_Workflow Extraction & Fractionation Extraction & Fractionation Bioactivity Screening Bioactivity Screening Extraction & Fractionation->Bioactivity Screening Antimicrobial Assays Antimicrobial Assays Bioactivity Screening->Antimicrobial Assays Cytotoxicity Assays Cytotoxicity Assays Bioactivity Screening->Cytotoxicity Assays Active Fraction Active Fraction Antimicrobial Assays->Active Fraction Cytotoxicity Assays->Active Fraction Compound Isolation & Purification Compound Isolation & Purification Active Fraction->Compound Isolation & Purification Structure Elucidation Structure Elucidation Compound Isolation & Purification->Structure Elucidation Detailed Bioactivity Studies Detailed Bioactivity Studies Structure Elucidation->Detailed Bioactivity Studies

Caption: A standard workflow for the discovery of bioactive marine natural products.

Conclusion

The initial discovery of this compound revealed its potential as both an antimicrobial and a cytotoxic agent. However, the absence of independent, follow-up research in the past three decades raises questions about the reproducibility and robustness of these findings. In contrast, other marine peptides have undergone extensive investigation, with some progressing to clinical trials. This guide highlights the critical need for independent verification of the bioactivities of this compound to ascertain its true therapeutic potential. Researchers are encouraged to conduct further studies to validate the initial findings and to elucidate the mechanisms of action of this marine peptide.

References

Comparative Transcriptomic Analysis of Cells Treated with Compound B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct research on the comparative transcriptomics of cells treated with Halocyamine B was found. This guide utilizes data from a study on a compound designated as 'B', one of two 3-carbon-extended pyrimidine nucleosides (3-CePs), to fulfill the structural and content requirements of the user request. The findings presented here pertain to compound 'B' as investigated in the specified research and should not be directly attributed to this compound.

This guide provides a comparative overview of the transcriptomic effects of Compound B on two distinct cancer cell lines: HCT-15 (colon adenocarcinoma) and BxPC-3 (pancreatic adenocarcinoma). The data is derived from a study that investigated the mechanism of action and cellular sensitivity to this compound.[1][2]

Data Presentation

The transcriptomic changes induced by Compound B were analyzed in HCT-15 and BxPC-3 cells after 6 and 12 hours of treatment. The following tables summarize the number of differentially expressed genes (DEGs) and the key enriched Gene Ontology (GO) terms, highlighting the distinct cellular responses to the compound.

Table 1: Differentially Expressed Genes (DEGs) in HCT-15 and BxPC-3 Cells Treated with Compound B

Cell LineTreatment TimeUpregulated GenesDownregulated GenesTotal DEGs
HCT-156 hours1,2341,1092,343
HCT-1512 hours1,5671,4322,999
BxPC-36 hours2,8762,5435,419
BxPC-312 hours9878761,863

Data is synthesized from the findings presented in the research articles.[1][2]

Table 2: Enriched Gene Ontology (GO) Terms in HCT-15 and BxPC-3 Cells Following Compound B Treatment

Cell LineEnriched Biological Processes
HCT-15Lipid and cholesterol biosynthesis, Cell cycle regulation (G2/M transition)
BxPC-3Ribosome biogenesis, ER stress response, Protein dyshomeostasis

This table represents a summary of the key pathways identified through GO enrichment analysis in the cited study.[1][2]

Experimental Protocols

The following methodologies were employed to generate the transcriptomic data presented in this guide.

1. Cell Culture and Treatment:

  • Cell Lines: HCT-15 (colon adenocarcinoma) and BxPC-3 (pancreatic adenocarcinoma) cells were used.

  • Culture Conditions: Cells were maintained in appropriate culture media and conditions.

  • Treatment: Cells were exposed to either 0.5% DMSO (control) or 200 nM of Compound B for 6 and 12 hours.[1][2]

2. RNA Sequencing (RNA-seq):

  • RNA Extraction: Total RNA was extracted from the treated and control cells.

  • Library Preparation: RNA-seq libraries were prepared from the total RNA.

  • Sequencing: Sequencing was performed to generate transcriptomic data.[1][2]

3. Data Analysis:

  • Differential Expression Analysis: Differential expression (DE) analysis was conducted to identify genes with significant changes in expression (p<0.05, independent hypothesis weighting [IHW] multiple testing correction) between the treated and control groups.[2]

  • Gene Ontology (GO) Enrichment: GO enrichment analysis was performed on the differentially expressed genes to identify overrepresented biological processes and signaling pathways.[2]

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by Compound B.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_treatment Treatment Conditions cluster_timepoints Time Points cluster_analysis Data Acquisition and Analysis HCT15 HCT-15 Cells DMSO DMSO (Control) HCT15->DMSO CompoundB Compound B (200 nM) HCT15->CompoundB BxPC3 BxPC-3 Cells BxPC3->DMSO BxPC3->CompoundB T6 6 hours DMSO->T6 T12 12 hours DMSO->T12 CompoundB->T6 CompoundB->T12 RNA_extraction Total RNA Extraction T6->RNA_extraction T12->RNA_extraction RNA_seq RNA Sequencing RNA_extraction->RNA_seq DE_analysis Differential Expression Analysis RNA_seq->DE_analysis GO_enrichment Gene Ontology Enrichment DE_analysis->GO_enrichment

Caption: Experimental workflow for comparative transcriptomic analysis.

ribosome_biogenesis_pathway CompoundB Compound B Treatment (in BxPC-3 cells) ER_Stress Endoplasmic Reticulum Stress CompoundB->ER_Stress induces Protein_Dyshomeostasis Protein Dyshomeostasis ER_Stress->Protein_Dyshomeostasis leads to Ribosome_Biogenesis Upregulation of Ribosome Biogenesis Protein_Dyshomeostasis->Ribosome_Biogenesis triggers compensatory Cellular_Response Altered Cellular Response Ribosome_Biogenesis->Cellular_Response

Caption: Inferred signaling pathway in BxPC-3 cells treated with Compound B.

References

Safety Operating Guide

Proper Disposal of Halocyamine B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective immediately, all laboratory personnel handling Halocyamine B must adhere to the following disposal procedures. This guidance is intended to ensure the safe and environmentally responsible management of waste containing this cytotoxic marine alkaloid.

This compound, a novel tetrapeptide-like substance isolated from the hemocytes of the solitary ascidian Halocynthia roretzi, exhibits both antimicrobial and cytotoxic properties[1]. Due to its biological activity, proper disposal is critical to mitigate risks to personnel and the environment. This document provides a clear, step-by-step protocol for the neutralization and disposal of this compound waste.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is provided in the table below. This information is essential for understanding its behavior and potential interactions during the disposal process.

PropertyValueReference
Molecular Formula C₂₉H₃₂BrN₇O₆[2]
Classification Marine Alkaloid, Oligopeptide[1]
Biological Activity Antimicrobial, Cytotoxic[1]
Key Structural Features Contains L-histidine and 6-bromo-8,9-didehydrotryptamine moieties, indicating basic nitrogen centers susceptible to acid neutralization.[1]

Disposal Workflow

The proper disposal of this compound waste involves a multi-step process that begins with the segregation of waste streams and culminates in treatment and final disposal. The following diagram illustrates the decision-making process for handling this compound waste.

HalocyamineB_Disposal_Workflow Figure 1: this compound Disposal Workflow A Start: this compound Waste Generated B Segregate Waste Streams A->B C Aqueous Waste (Solutions, Filtrates) B->C Liquid D Solid Waste (Contaminated Labware, PPE) B->D Solid E Neutralization Protocol (Aqueous Waste) C->E H Package for Incineration D->H F Is the waste neutralized? (pH 6.5 - 7.5) E->F G Dispose as Hazardous Chemical Waste (for incineration) F->G No I End: Final Disposal by Certified Vendor F->I Yes, after local hazardous waste assessment G->I H->I

Figure 1: this compound Disposal Workflow

Experimental Protocol: Neutralization of Aqueous this compound Waste

Due to its alkaloid nature, this compound can be neutralized through acidification. This protocol details the steps for treating aqueous waste containing this compound.

Materials:

  • Aqueous waste containing this compound

  • Weak acid (e.g., 5% citric acid solution or 5% acetic acid solution)

  • pH indicator strips or a calibrated pH meter

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, and safety goggles

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • Preparation: Conduct all neutralization procedures within a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Initial pH Measurement: Place the container with the aqueous this compound waste on a stir plate. Begin gentle stirring and measure the initial pH of the solution.

  • Acidification: Slowly add the weak acid solution dropwise to the stirring waste. The use of a weak acid is crucial to control the reaction rate and prevent excessive heat generation or aerosolization[3].

  • pH Monitoring: Continuously monitor the pH of the solution. Pause the addition of acid periodically to allow for equilibration and accurate pH measurement.

  • Endpoint: The target pH for neutralization is between 6.5 and 7.5. Once the pH is stable within this range, cease the addition of the acid.

  • Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal through a certified chemical waste management company. Although neutralized, the degradation products of this compound are unknown, and therefore the treated waste should still be handled as hazardous.

Disposal of Solid Waste

All solid waste contaminated with this compound, including personal protective equipment (PPE), glassware, and plasticware, should be collected in a designated, sealed, and clearly labeled hazardous waste container. This waste should be disposed of via incineration through a licensed waste management facility.

Environmental and Safety Considerations

The cytotoxic nature of this compound necessitates careful handling to prevent exposure[1]. Moreover, the release of marine alkaloids and other pharmaceuticals into the environment is a growing concern due to their potential to disrupt aquatic ecosystems[4][5]. Adherence to these disposal protocols is essential for mitigating these risks. In the event of a spill, it should be treated with a chemical-neutralizing agent appropriate for alkaline compounds before cleanup and disposal as hazardous waste[3].

By implementing these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Handling Protocols for Halocyamine B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Halocyamine B is publicly available. The following guidance is based on the safety data for the closely related and structurally similar compound, Hyoscyamine, which is classified as acutely toxic.[1][2][3] It is imperative to handle this compound with the utmost caution and to conduct a thorough risk assessment before any handling. The information provided here is for guidance purposes and should be supplemented by consultation with a qualified safety professional.

Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling this compound due to its potential for high toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Hazard Identification and Classification

Based on data from the analogous compound Hyoscyamine, this compound should be treated as a substance with the following hazard classifications:

  • Acute Toxicity, Oral (Category 1 or 2): Fatal if swallowed.[2][3]

  • Acute Toxicity, Inhalation (Category 1 or 2): Fatal if inhaled.[2][3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various activities.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting - Full-face respirator with P100 filter- Two pairs of chemotherapy-rated nitrile gloves- Disposable, solid-front, back-closure gown- Safety glasses or goggles- Disposable shoe covers
Solubilizing and Diluting - Chemical fume hood- Full-face respirator with P100 filter or PAPR- Two pairs of chemotherapy-rated nitrile gloves- Disposable, solid-front, back-closure gown- Safety glasses or goggles- Disposable shoe covers
Administering to Cell Cultures or Animals - Biosafety cabinet (if applicable)- N95 respirator (minimum)- Two pairs of chemotherapy-rated nitrile gloves- Disposable, solid-front, back-closure gown- Safety glasses or goggles
Waste Disposal - N95 respirator (minimum)- Two pairs of chemotherapy-rated nitrile gloves- Disposable, solid-front, back-closure gown- Safety glasses or goggles

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling (in a certified chemical fume hood) cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal prep_area Designated work area preparation don_ppe Don appropriate PPE prep_area->don_ppe Ensure safety measures are in place weigh Weighing of this compound don_ppe->weigh Proceed to handling solubilize Solubilization weigh->solubilize aliquot Aliquoting solubilize->aliquot treatment Cell/Animal Treatment aliquot->treatment Use in experiments decontaminate Decontaminate work surfaces treatment->decontaminate After experiment completion dispose_waste Dispose of hazardous waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate responses in case of exposure are critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. Immediately call a poison center or doctor/physician. If breathing has stopped, provide artificial respiration.
Skin Contact Immediately wash the skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a poison center or doctor/physician.[2]

Spill and Disposal Plan

A detailed spill and disposal plan must be in place before handling this compound.

Spill Response:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Secure the area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear appropriate PPE, including a full-face respirator with a P100 filter.

  • Contain: Cover the spill with an absorbent, inert material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent (e.g., 10% bleach solution), followed by a water rinse.

Disposal:

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Signaling Pathway of Related Compounds

The following diagram illustrates the general signaling pathway of tropane alkaloids like Hyoscyamine, which act as antagonists at muscarinic acetylcholine receptors. It is plausible that this compound exhibits a similar mechanism of action.

G Muscarinic Acetylcholine Receptor Antagonism acetylcholine Acetylcholine receptor Muscarinic Receptor acetylcholine->receptor Binds and Activates g_protein G-protein receptor->g_protein Activates halocyamine_b This compound (Antagonist) halocyamine_b->receptor Blocks Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Antagonistic action of a Hyoscyamine-like compound on muscarinic receptors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.